molecular formula C11H15ClF6N5OP B15599832 HCTU

HCTU

Katalognummer: B15599832
Molekulargewicht: 413.69 g/mol
InChI-Schlüssel: ZHHGTMQHUWDEJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HCTU is a useful research compound. Its molecular formula is C11H15ClF6N5OP and its molecular weight is 413.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN5O.F6P/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHGTMQHUWDEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF6N5OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330645-87-9
Record name 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-5-chloro-, 3-oxide, hexafluorophosphate(1-) (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the HCTU Coupling Reagent: Mechanism, Applications, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU), a widely used coupling reagent in peptide synthesis and organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanism of action, presents comparative performance data, and offers detailed experimental protocols.

Core Mechanism of Action

This compound is an aminium-based coupling reagent that facilitates the formation of amide bonds, most notably in solid-phase peptide synthesis (SPPS). Its mechanism is characterized by the rapid and efficient activation of carboxylic acids. The presence of a chlorine atom at the 6-position of the 1-hydroxybenzotriazole (B26582) (HOBt) moiety significantly enhances its reactivity compared to its analogue, HBTU.[1][2]

The process is initiated in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA). The base serves two primary functions: it deprotonates the carboxylic acid of the N-protected amino acid and neutralizes the protonated N-terminal amine of the peptide chain, rendering it nucleophilic.[3][4]

The reaction proceeds through the following key steps:

  • Formation of the O-acylisourea Intermediate: The deprotonated carboxylic acid attacks the electrophilic carbon of this compound, leading to the formation of a highly reactive O-acylisourea intermediate.[3][4]

  • Intramolecular Rearrangement: This intermediate rapidly rearranges to form a more stable and highly reactive O-(6-chlorobenzotriazol-1-yl) (6-Cl-OBt) active ester.

  • Nucleophilic Attack and Peptide Bond Formation: The deprotonated N-terminal amine of the growing peptide chain then acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of the desired peptide bond and the release of 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt).

This efficient activation and coupling cycle contributes to faster reaction times and high coupling yields, even for sterically hindered amino acids or "difficult" peptide sequences.[5]

HCTU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH (N-protected Amino Acid) This compound This compound Carboxylic_Acid->this compound Attack O_Acylisourea O-Acylisourea Intermediate (highly reactive) This compound->O_Acylisourea Formation Base Base (e.g., DIPEA) Base->Carboxylic_Acid Deprotonation Active_Ester 6-Cl-OBt Active Ester (reactive intermediate) O_Acylisourea->Active_Ester Rearrangement Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Amine H₂N-Peptide (on solid support) Deprotonated_Amine Deprotonated Amine Peptide_Amine->Deprotonated_Amine Base_Amine Base Base_Amine->Peptide_Amine Deprotonation Deprotonated_Amine->Peptide_Bond Nucleophilic Attack Byproduct 6-Cl-HOBt Peptide_Bond->Byproduct Release

Caption: this compound Mechanism of Action

Performance and Comparative Data

This compound is recognized for its high efficiency, often yielding results comparable to the more expensive reagent HATU, and superior to HBTU, particularly in challenging syntheses.[5][6] The electron-withdrawing effect of the chlorine atom on the benzotriazole (B28993) ring in this compound leads to the formation of a more reactive active ester compared to that generated by HBTU.[6]

Coupling ReagentLeaving GroupRelative ReactivityCoupling EfficiencyRacemization Suppression
HATU HOAtVery HighVery HighExcellent
This compound 6-Cl-HOBtHighHighVery Good
HBTU HOBtGoodGoodGood

Table 1: General Comparison of Common Coupling Reagents.[6]

Quantitative studies on "difficult" peptide sequences provide further insight into the performance of this compound. For instance, in the synthesis of the acyl carrier protein (ACP) fragment 65-74, this compound demonstrated purity comparable to HATU, while HBTU and TBTU resulted in more impurities.[6]

Coupling ReagentCoupling Time (min)Crude Peptide Purity (%)
This compound 5~75
HATU 5~75
HBTU 20~60
PyBOP 20~55

Table 2: Comparative Performance in the Synthesis of a Difficult Peptide Sequence (ACP 65-74). Data is illustrative and based on reported observations.[5]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis.

Standard this compound Coupling Protocol

This protocol is suitable for most standard amino acid couplings.

Materials:

  • Fmoc-protected amino acid (2.0 eq. relative to resin substitution)

  • This compound (2.0 eq.)

  • DIPEA (4.0 eq.)

  • DMF (N,N-Dimethylformamide)

  • Resin with N-terminal deprotected amine

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF. Add DIPEA to the solution and pre-activate for 3-5 minutes at room temperature.[7]

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 10-60 minutes. The reaction progress can be monitored using a qualitative method such as the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF to remove excess reagents and byproducts.

Fast Coupling Protocol with this compound

For many sequences, coupling times can be significantly reduced.

Procedure:

  • Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 3 minutes, repeat once.

  • Coupling: Add a solution of the Fmoc-protected amino acid (2.0 eq.), this compound (2.0 eq.), and DIPEA (4.0 eq.) in DMF to the resin.

  • Reaction: Agitate for 5 minutes or less.

  • Washing: Filter and wash the resin with DMF.

This rapid cycle can dramatically decrease the overall synthesis time without compromising the purity of the crude peptide for many sequences.[8]

SPPS_Workflow Start Start with Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_1 Wash with DMF Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA in DMF) Wash_1->Coupling Wash_2 Wash with DMF Coupling->Wash_2 Kaiser_Test Kaiser Test Wash_2->Kaiser_Test Kaiser_Test->Coupling Positive (Re-couple) Repeat_Cycle Repeat for next Amino Acid Kaiser_Test->Repeat_Cycle Negative Final_Deprotection Final Deprotection and Cleavage Kaiser_Test->Final_Deprotection Final AA Coupled Repeat_Cycle->Fmoc_Deprotection Purification Purification Final_Deprotection->Purification

References

An In-depth Technical Guide to HCTU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of success, influencing reaction kinetics, product purity, and overall efficiency. O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526), commonly known as HCTU, has emerged as a highly efficient and cost-effective aminium-based coupling reagent for solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and comparative performance against other common coupling reagents. Detailed experimental protocols for both standard and accelerated Fmoc-SPPS are presented, alongside strategies for the synthesis of challenging peptide sequences. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₅ClF₆N₅OP and a molecular weight of 413.69 g/mol , is an aminium salt derived from 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt).[1] It is an analogue of the widely used coupling reagent HBTU, with the key distinction being the presence of a chlorine atom on the benzotriazole (B28993) ring. This electron-withdrawing group enhances the reactivity of the leaving group, leading to faster and more efficient peptide bond formation.[2] this compound is particularly valued for its ability to significantly reduce synthesis times in Fmoc-based solid-phase peptide synthesis without compromising the purity of the crude peptide.[3][4]

Chemical Structure:

While often referred to as a uronium salt, crystallographic and NMR studies have shown that this compound, like HBTU and HATU, exists predominantly in the more stable N-form, which is a guanidinium (B1211019) or aminium isomer. The uronium O-form is generally more reactive but less stable.

Mechanism of Action

The efficacy of this compound in mediating peptide bond formation lies in its ability to rapidly convert a carboxyl group of an N-protected amino acid into a highly reactive 6-Cl-OBt active ester. This two-step process is facilitated by a tertiary base, typically N,N-diisopropylethylamine (DIPEA).

  • Activation: The carboxylate anion of the N-protected amino acid, formed upon deprotonation by DIPEA, performs a nucleophilic attack on the electrophilic carbon of the this compound molecule. This results in the formation of a reactive O-acylisourea intermediate and the release of the 6-chloro-1-hydroxybenzotriazole anion.

  • Acyl Transfer: The unstable O-acylisourea intermediate rapidly rearranges to form the 6-Cl-OBt active ester of the amino acid. This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support, leading to the formation of a new peptide bond.

HCTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid R-COOH (N-protected Amino Acid) Carboxylate R-COO⁻ Amino_Acid->Carboxylate Base DIPEA HCTU_reagent This compound Active_Ester R-CO-O-6-Cl-Bt (Active Ester) Peptide_Bond R-CO-NH-Peptide-Resin (Elongated Peptide) Active_Ester->Peptide_Bond + H₂N-Peptide-Resin Carboxylate->Active_Ester + this compound Peptide_Resin H₂N-Peptide-Resin

Mechanism of this compound-mediated peptide bond formation.

Performance and Comparative Analysis

This compound is recognized for its high coupling efficiency, which is often comparable to the more expensive reagent HATU and generally superior to HBTU, especially in the synthesis of "difficult" peptides.[5] The enhanced reactivity of this compound allows for significantly shorter coupling times, which can dramatically reduce the overall synthesis duration.

Data Presentation: Comparison of Coupling Reagents

The following tables summarize the performance of this compound in comparison to other common coupling reagents based on available data from the synthesis of model peptides.

Table 1: Performance Comparison for a Difficult Decapeptide (Acyl Carrier Protein Fragment 65-74)

Coupling ReagentCrude Purity (%)Major ImpuritiesReference
This compound ~95%Low levels of deletion sequences[6]
HATU~95%Low levels of deletion sequences[6]
HBTULower than this compound/HATUAdditional impurities observed[5]
TBTULower than this compound/HATUAdditional impurities observed[5]
PyBOPLower than this compound/HATUAdditional impurities observed[5]

Table 2: Racemization Tendency of Different Coupling Reagents

Coupling ReagentRacemization LevelComments
This compound Very Good SuppressionThe 6-Cl-HOBt leaving group provides good steric hindrance, minimizing racemization.
HATUExcellent SuppressionThe 7-aza-benzotriazole moiety (HOAt) is highly effective at preventing racemization.
HBTUGood SuppressionConsidered a reliable standard for minimizing racemization.
TBTUGood SuppressionPerformance is generally similar to HBTU.

Experimental Protocols

The following are detailed protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Standard Fmoc-SPPS Protocol with this compound

This protocol is suitable for routine peptide synthesis.

Standard_SPPS_Workflow Start Start with Resin Swell_Resin 1. Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell_Resin->Fmoc_Deprotection Wash_1 3. Wash with DMF Fmoc_Deprotection->Wash_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, this compound, DIPEA in DMF) Wash_1->Amino_Acid_Coupling Wash_2 5. Wash with DMF Amino_Acid_Coupling->Wash_2 Kaiser_Test 6. Kaiser Test (Optional) Wash_2->Kaiser_Test Kaiser_Test->Amino_Acid_Coupling Positive (Recouple) Repeat_Cycle Repeat for next Amino Acid Kaiser_Test->Repeat_Cycle Negative Repeat_Cycle->Fmoc_Deprotection Final_Deprotection 7. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Last Amino Acid Cleavage 8. Cleavage from Resin Final_Deprotection->Cleavage End Purification Cleavage->End

Standard Fmoc-SPPS Workflow using this compound.

Methodology:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, prepare a solution of the Fmoc-protected amino acid (5 equivalents relative to resin loading) and this compound (4.9 equivalents) in DMF.

    • Add DIPEA (10 equivalents) to the mixture and pre-activate for 1 minute.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 15-30 minutes.

  • Washing: Wash the resin as described in step 3.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling cycle, perform a final Fmoc deprotection and then cleave the peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).

Fast Fmoc-SPPS Protocol with this compound

This protocol leverages the high reactivity of this compound to significantly shorten cycle times.[3][5]

Methodology:

  • Resin Swelling: As per the standard protocol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes. Repeat this step once.

  • Washing: Wash the resin with DMF (5 times).

  • Amino Acid Activation and Coupling:

    • Use the same molar equivalents as the standard protocol (5 eq. amino acid, 4.9 eq. This compound, 10 eq. DIPEA).

    • The coupling reaction time can be reduced to 5 minutes or less. For shorter peptides, coupling times of 2 minutes have been shown to be effective.[5]

  • Washing: As per the standard protocol.

  • Cycle Repetition: Repeat the fast cycle for the entire sequence.

Synthesis of Difficult Peptides

"Difficult sequences" in peptide synthesis often involve sterically hindered amino acids (e.g., Aib) or sequences prone to aggregation. This compound has proven effective in these challenging syntheses.

Strategies for Difficult Sequences:

  • Solvent Mixtures: For sequences prone to aggregation, such as the acyl carrier protein fragment (65-74), using a 1:1 mixture of DMF and dimethyl sulfoxide (B87167) (DMSO) as the solvent for the coupling step can disrupt secondary structures and improve coupling efficiency.[5]

  • Elevated Temperatures: In combination with a highly reactive coupling reagent like COMU, increasing the reaction temperature (e.g., to 75°C) can significantly improve the purity of peptides with sterically hindered couplings, such as those containing Aib-Aib motifs. While this data is for COMU, the principle of using elevated temperatures to overcome steric hindrance can be explored with this compound as well.[7]

  • Double Coupling: For particularly difficult couplings, performing the coupling step twice (a "double coupling") before proceeding to the next deprotection step can help drive the reaction to completion.

Safety and Handling

While some initial reports described this compound as non-toxic and non-irritating, more recent and specific studies have identified it as a potent skin sensitizer.[8] Repeated exposure can lead to allergic reactions, including anaphylaxis. Therefore, strict safety precautions are mandatory when handling this compound.

HCTU_Safety This compound This compound Hazard Hazard: Strong Skin Sensitizer This compound->Hazard Handling Handling Precautions Hazard->Handling PPE Wear appropriate PPE: - Gloves - Lab Coat - Safety Goggles Handling->PPE Ventilation Handle in a well-ventilated fume hood Handling->Ventilation Storage Store in a cool, dry place (2-8°C) Handling->Storage

Safety Precautions for Handling this compound.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Ventilation: Handle solid this compound and its solutions exclusively in a well-ventilated chemical fume hood.

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, typically between 2-8°C.[9]

  • Disposal: Dispose of this compound and any contaminated materials in accordance with local regulations for chemical waste.

Conclusion

This compound is a powerful and versatile coupling reagent that offers a compelling balance of high reactivity, efficiency, and cost-effectiveness for Fmoc-based solid-phase peptide synthesis. Its ability to facilitate rapid peptide bond formation makes it an invaluable tool for accelerating peptide production, particularly for long and complex sequences. By understanding its mechanism of action, leveraging optimized protocols, and adhering to strict safety guidelines, researchers can effectively harness the capabilities of this compound to advance their work in peptide chemistry, drug discovery, and development.

References

The Role of HCTU in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and rapid assembly of amino acid chains. Central to the success of SPPS is the choice of coupling reagent, a chemical agent that facilitates the formation of a peptide bond between two amino acids. Among the plethora of available options, O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) has emerged as a highly effective and widely adopted coupling reagent. This technical guide provides a comprehensive overview of the core role of this compound in SPPS, detailing its mechanism of action, performance data, and experimental protocols.

Mechanism of Action

This compound is an aminium-based coupling reagent that efficiently activates the C-terminus of an amino acid for reaction with the N-terminus of another. The mechanism involves the formation of a highly reactive O-acylisourea intermediate. The presence of a chlorine atom on the benzotriazole (B28993) ring enhances the reactivity of the leaving group, leading to faster and more efficient coupling reactions.

The activation process begins with the reaction of the carboxylic acid of the incoming Fmoc-protected amino acid with this compound in the presence of a tertiary base, such as diisopropylethylamine (DIPEA). This forms a 6-chloro-OBt active ester, which is more reactive than the corresponding OBt ester formed by reagents like HBTU.[1] This highly reactive ester is then susceptible to nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain attached to the solid support, resulting in the formation of a stable amide bond.

HCTU_Activation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_coupling Coupling cluster_products Products Carboxylic_Acid Fmoc-AA-COOH Active_Ester Fmoc-AA-O-(6-Cl-Bt) Carboxylic_Acid->Active_Ester + this compound + Base This compound This compound This compound->Active_Ester Base Base (e.g., DIPEA) Protonated_Base Base-H+ Base->Protonated_Base Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond + H2N-Peptide-Resin Byproduct 6-Cl-HOBt Active_Ester->Byproduct Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Mechanism of this compound-mediated carboxylic acid activation.

Performance and Comparative Data

The efficacy of a coupling reagent is a critical factor in peptide synthesis, directly impacting the purity and yield of the final product. This compound has demonstrated high efficiency, often comparable to or exceeding that of other common coupling reagents.

Crude Peptide Purity

The following table summarizes the crude purity of two different peptides synthesized using PyBOP, HATU, and this compound with varying coupling times. The data indicates that this compound and HATU generally produce peptides of higher purity, especially with shorter reaction times.

ParameterPyBOPHATUThis compound
Peptide 1 (65-74 ACP), 2x1 min coupling 48.11%83.63%79.86%
Peptide 1 (65-74 ACP), 2x20 min coupling 70.27%79.91%80.52%
Peptide 2 (A-B Amyloid 1-42), 2x1 min coupling 40.10%89.63%88.29%
Peptide 2 (A-B Amyloid 1-42), 2x20 min coupling 88.54%91.23%92.11%
Data sourced from a comparative analysis by BenchChem.[1]
Aza-Peptide Synthesis

In the synthesis of aza-peptides, a challenging modification, this compound demonstrates rapid reaction kinetics, comparable to HATU.

ParameterHATUThis compound
Reaction Half-life (min) 4040
Acylation Yield (%) ~100~55
Data sourced from a study on aza-peptide synthesis.[1][2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful peptide synthesis. Below are generalized protocols for SPPS using this compound.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle in Fmoc-based SPPS.

SPPS_Workflow Resin Start: Resin with protected amino acid Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, this compound, Base in DMF) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleavage Final Step: Cleavage from resin and deprotection of side chains Wash2->Cleavage After final coupling Repeat->Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification

A generalized workflow for solid-phase peptide synthesis (SPPS).
Detailed Protocol for Manual SPPS using this compound

This protocol is adapted from the standard practices of the Nowick laboratory at UCI.[3]

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Solid support resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

  • Reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Mix by bubbling with an inert gas for 7 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 7 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and this compound (slightly less than the amino acid, e.g., 2.9 equivalents) in DMF.

    • Add a tertiary base such as DIPEA or collidine (typically 2 times the molar amount of the amino acid).

    • Briefly pre-activate the mixture by gentle swirling for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Mix by bubbling with an inert gas for at least 15 minutes. Longer coupling times (1-12 hours) may be necessary for difficult couplings or as the peptide chain elongates.[3]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and then with a solvent suitable for cleavage (e.g., dichloromethane).

    • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74)

The synthesis of the "difficult" ACP (65-74) fragment (H-VQAAIDYING-OH) is often used as a benchmark to evaluate the performance of coupling reagents.[4] A fast synthesis protocol using this compound has been reported with high purity of the crude product.[4]

Protocol Highlights:

  • Deprotection: 2 x 30 seconds with 20% piperidine in DMF.

  • Coupling: 2 x 1 minute with Fmoc-amino acid, this compound, and DIPEA in DMF. For the sterically hindered valine residue, a solvent mixture of 1:1 DMF:DMSO and a longer coupling time (2 x 5 minutes) was found to be beneficial to avoid deletion products.[4]

Advantages and Disadvantages of this compound

Advantages:

  • High Reactivity and Efficiency: this compound promotes rapid and complete coupling reactions, often leading to higher yields and purities.[4][5]

  • Reduced Racemization: Compared to older reagents like BOP, this compound has been shown to reduce the rate of racemization.[6]

  • Cost-Effective: this compound is a more affordable alternative to other high-efficiency coupling reagents like HATU.[4]

  • Stability: It is reported to remain colorless through long synthesis sequences, suggesting good stability.[6]

Disadvantages:

  • Potential for Racemization: While generally low, racemization can still occur, especially with sensitive amino acids. The use of additives like 6-Cl-HOBt can help to suppress this side reaction.[7]

  • Guanidinylation: As an aminium/uronium salt, this compound can potentially react with the N-terminal amine of the peptide to form an inactive guanidino by-product. This can be minimized by using a slight excess of the amino acid relative to the coupling reagent.

Comparison with Other Coupling Reagents

The choice of coupling reagent is often a balance between reactivity, cost, and the potential for side reactions.

Comparison of Common Coupling Reagents. (Note: Image placeholders would be replaced with actual chemical structures in a final document).
  • HBTU: A widely used and effective coupling reagent. This compound is the 6-chloro-HOBt analogue of HBTU, and this modification generally leads to higher reactivity.[8]

  • HATU: Often considered the gold standard for difficult couplings due to the reactivity of the HOAt leaving group. This compound provides a more economical alternative with comparable performance in many cases.[1][4]

  • COMU: An Oxyma-based coupling reagent that offers high efficiency and a favorable safety profile as its byproducts are not explosive.

Conclusion

This compound has established itself as a robust and versatile coupling reagent for solid-phase peptide synthesis. Its high reactivity, efficiency, and favorable cost-performance ratio make it an excellent choice for a wide range of applications, from routine peptide synthesis to the creation of complex and "difficult" sequences. By understanding its mechanism of action and employing optimized protocols, researchers, scientists, and drug development professionals can leverage the power of this compound to accelerate their peptide-based research and development endeavors.

References

HCTU Reagent: A Technical Guide to Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) reagent, a highly efficient coupling agent utilized in solid-phase peptide synthesis (SPPS). This document outlines its core properties, mechanism of action, and provides detailed experimental protocols for its application.

Core Properties of this compound

This compound is an aminium-based coupling reagent that has gained widespread use in peptide synthesis due to its high reactivity and ability to suppress racemization.[1][2] It is an analogue of HBTU, with the key difference being the presence of a chlorine atom on the benzotriazole (B28993) ring, which enhances its performance.[3]

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Formula C₁₁H₁₅ClF₆N₅OP[4][5]
Molecular Weight 413.69 g/mol [4][5][6]
Appearance White to off-white crystalline powder[3][7]
Melting Point >185 °C[3][8]
Solubility Soluble in water, 1% acetic acid, and DMF (Dimethylformamide).[9][10]
Storage Conditions Store at 2-8°C in a cool, dry place.[6][7]
CAS Number 330645-87-9[4][6]

Mechanism of Action

The efficacy of this compound in promoting amide bond formation lies in its ability to rapidly activate a carboxylic acid. In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), this compound reacts with the carboxyl group of an N-protected amino acid to form a highly reactive O-(6-chlorobenzotriazol-1-yl) ester (6-Cl-OBt active ester). This active ester is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, resulting in the formation of a stable peptide bond. The electron-withdrawing chlorine atom on the benzotriazole moiety enhances the leaving group's ability, thereby accelerating the coupling reaction.[3]

Figure 1: Mechanism of this compound-mediated peptide bond formation.

Performance and Comparison with Other Coupling Reagents

This compound is often compared with other common coupling reagents such as HBTU and HATU. Generally, this compound is considered more reactive than HBTU and offers a more cost-effective alternative to HATU while maintaining high coupling efficiency.[1][2] The enhanced reactivity of this compound over HBTU is attributed to the 6-chloro-HOBt leaving group, which is a better leaving group than HOBt. HATU, which forms a highly reactive OAt active ester, is often considered the most efficient coupling reagent, particularly for sterically hindered amino acids.

ReagentLeaving GroupRelative ReactivityKey Characteristics
HBTU HOBtGoodA widely used and cost-effective standard reagent.
This compound 6-Cl-HOBtHighMore reactive than HBTU due to the electron-withdrawing chlorine atom. Offers a good balance of cost and efficiency.[2]
HATU HOAtVery HighGenerally considered the most reactive and efficient, especially for difficult couplings.

Experimental Protocol: Solid-Phase Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74) using this compound

This protocol describes the manual solid-phase synthesis of the model peptide ACP (65-74) (Sequence: VQAAIDYING) on a Rink Amide resin.

Materials
  • Fmoc-protected amino acids

  • Rink Amide resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Experimental Workflow

SPPS_Workflow start Start: Rink Amide Resin resin_swelling 1. Resin Swelling (DMF, 1h) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) resin_swelling->fmoc_deprotection washing1 3. Washing (DMF, DCM) fmoc_deprotection->washing1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, this compound, DIPEA in DMF) washing1->coupling washing2 5. Washing (DMF, DCM) coupling->washing2 repeat Repeat Steps 2-5 for each amino acid washing2->repeat repeat->fmoc_deprotection Next Amino Acid final_deprotection 6. Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage 7. Cleavage from Resin (TFA/TIS/H₂O) final_deprotection->cleavage precipitation 8. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation end End: Purified Peptide precipitation->end

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure
  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate a 3-fold molar excess of the Fmoc-protected amino acid with a 3-fold molar excess of this compound and a 6-fold molar excess of DIPEA in DMF.

    • Allow the activation to proceed for 5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 through 5 for each subsequent amino acid in the ACP (65-74) sequence.

  • Final Deprotection: After coupling the final amino acid (Valine), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then lyophilize to obtain a dry powder. The purity of the peptide can be assessed by reverse-phase high-performance liquid chromatography (RP-HPLC) and the identity confirmed by mass spectrometry.

Logical Comparison of Activation Pathways

The primary difference between this compound, HBTU, and HATU lies in the active ester they form, which dictates their reactivity.

Coupling_Reagent_Comparison cluster_esters Active Esters (Increasing Reactivity) This compound This compound Cl_OBt_ester 6-Cl-OBt Ester This compound->Cl_OBt_ester HBTU HBTU OBt_ester OBt Ester HBTU->OBt_ester HATU HATU OAt_ester OAt Ester HATU->OAt_ester

References

The Discovery and Development of HCTU: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of reaction efficiency, peptide purity, and overall success. O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, commonly known as HCTU, has emerged as a highly efficient and cost-effective coupling reagent. Introduced in 2002 by Luxembourg Laboratories, this compound was developed as a more affordable alternative to the popular reagent HATU.[1] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and practical application of this compound for researchers, scientists, and drug development professionals.

Core Concepts: Structure and Functionality

This compound is an aminium-based coupling reagent that is analogous to HBTU.[2] Its structure features a chlorine atom at the 6-position of the 1-hydroxybenzotriazole (B26582) (HOBt) moiety. This electron-withdrawing group enhances the reactivity of the reagent, leading to faster reaction rates and improved performance in the synthesis of challenging peptide sequences.[3][4]

Performance and Comparative Analysis

This compound has demonstrated exceptional performance in Fmoc-based solid-phase peptide synthesis, often comparable to the more expensive HATU. It consistently delivers high coupling efficiency, leading to high crude peptide purity and yields, while effectively suppressing racemization.[3][5]

Data Presentation: Quantitative Comparison of Coupling Reagents

The following table summarizes the performance of this compound in comparison to other commonly used coupling reagents in the synthesis of various peptide fragments.

Coupling ReagentPeptide SequenceCoupling TimeCrude Purity (%)Racemization LevelReference(s)
This compound Acyl Carrier Protein (65-74)2 x 1 minHigh (similar to HATU)Low[1][6]
HATUAcyl Carrier Protein (65-74)2 x 1 minHighLow[1][6]
HBTUAcyl Carrier Protein (65-74)2 x 1 minLower than this compound/HATUModerate[6]
PyBOPAcyl Carrier Protein (65-74)2 x 1 minLower than this compound/HATUModerate[6]
This compound β-Amyloid (1-42)1 x 5 minHighLow[6]
HATUβ-Amyloid (1-42)Not specifiedNot specifiedLow[1]
This compound Aza-Peptide> 250 min~55% Acylation YieldNot specified[7]
HATUAza-Peptide> 250 min~100% Acylation YieldNot specified[7]

Mechanism of Action

The efficacy of this compound lies in its ability to rapidly activate the carboxylic acid of an N-protected amino acid. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which then rearranges to form a 6-chloro-OBt active ester. This active ester is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, resulting in the formation of a peptide bond.

HCTU_Mechanism AA_COOH N-Protected Amino Acid (R-COOH) Reactive_Intermediate O-Acylisourea Intermediate AA_COOH->Reactive_Intermediate This compound This compound This compound->Reactive_Intermediate Base Base (e.g., DIPEA) Base->Reactive_Intermediate Activation Active_Ester 6-Cl-OBt Active Ester Reactive_Intermediate->Active_Ester Rearrangement Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_NH2 N-Terminal Amine of Peptide (H2N-P) Peptide_NH2->Peptide_Bond Nucleophilic Attack Coupled_Peptide Elongated Peptide Peptide_Bond->Coupled_Peptide Byproducts Byproducts Peptide_Bond->Byproducts

Mechanism of this compound-mediated peptide coupling.

Experimental Protocols

The following is a detailed protocol for Fmoc-based solid-phase peptide synthesis using this compound.

Materials
  • Fmoc-protected amino acids

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF (v/v)

  • Appropriate resin (e.g., Rink Amide resin)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Amino Acid Activation (Fmoc-AA, this compound, DIPEA in DMF) wash1->activation coupling Coupling to Resin activation->coupling wash2 Wash (DMF) coupling->wash2 completion_check Check for Completion (e.g., Kaiser Test) wash2->completion_check repeat_cycle Repeat for next Amino Acid completion_check->repeat_cycle Incomplete final_deprotection Final Fmoc Deprotection completion_check->final_deprotection Complete repeat_cycle->deprotection cleavage Cleavage from Resin and Side-Chain Deprotection final_deprotection->cleavage purification Peptide Precipitation & Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

General workflow for SPPS using this compound.
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3-5 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by a final wash with DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-protected amino acid (4-5 equivalents relative to resin loading) and this compound (3.9-4.9 equivalents) in DMF. Add DIPEA (8-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel. Allow the coupling reaction to proceed for 5-60 minutes. Shorter coupling times (5-15 minutes) are often sufficient.[5][8]

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection (step 2). The peptide is then cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail.

  • Purification: The crude peptide is precipitated, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of this compound

This compound and related reagents containing the 6-chloro-1-hydroxybenzotriazole (B1581694) moiety can be prepared by reacting TCFH (tetramethylchloroformamidinium hexafluorophosphate) with 6-chloro-1-hydroxybenzotriazole under basic conditions.[2]

Safety and Handling

This compound is a stable, non-corrosive, and non-irritating powder.[8][9] However, it is classified as a strong skin sensitizer (B1316253) and can cause allergic reactions upon repeated exposure.[10][11][12] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling the reagent.[9] It is recommended to handle this compound in a well-ventilated area or a fume hood.[9] Store the reagent in a tightly closed container in a dry, cool place.[9]

This compound has established itself as a valuable and versatile coupling reagent in the field of peptide synthesis. Its high reactivity, ability to suppress racemization, and cost-effectiveness make it an excellent choice for both routine and challenging peptide syntheses. For drug development professionals, the use of this compound can lead to more efficient and economical production of peptide-based therapeutics. By understanding its properties and following proper handling procedures, researchers can fully leverage the benefits of this powerful synthetic tool.

References

HCTU vs. Other Uronium-Based Coupling Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success. The efficiency of amide bond formation, suppression of racemization, and overall purity of the final peptide product are directly influenced by this choice. This technical guide provides a comprehensive comparison of HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with other widely used uronium-based coupling reagents, offering insights into their performance, mechanisms, and practical applications.

Core Principles of Uronium-Based Coupling Reagents

Uronium-based reagents are indispensable tools in modern peptide synthesis, facilitating the formation of amide bonds with high efficiency.[1] While historically termed "uronium" salts, crystallographic and NMR studies have revealed that many common reagents like HBTU and HATU exist predominantly as the more stable guanidinium (B1211019) or aminium isomers.[1] True uronium salts, with a positive charge on the carbon double-bonded to oxygen, are generally more reactive but less stable.[1]

The fundamental mechanism involves the activation of a carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[1] This process is typically facilitated by a tertiary base like N,N-diisopropylethylamine (DIPEA).[1]

Comparative Performance of Uronium-Based Reagents

The choice of a coupling reagent is often a balance between reactivity, cost, and the minimization of side reactions, particularly racemization. For routine syntheses, cost-effective options may be adequate. However, for challenging sequences, such as those containing sterically hindered amino acids or sequences prone to aggregation, more potent reagents are often necessary to achieve high yields and purity.[2]

Quantitative Data Presentation

The following tables summarize the comparative performance of this compound and other common uronium-based coupling reagents based on available data from the synthesis of "difficult" peptide sequences. These challenging sequences provide valuable insights into the relative performance of these reagents under demanding conditions.[3]

Coupling ReagentLeaving GroupRelative ReactivityCoupling EfficiencyRacemization SuppressionKey Characteristics
HBTU HOBtGoodHighGoodA widely used, cost-effective standard reagent.[4]
TBTU HOBtGoodHighGoodPerformance is generally considered to be very similar to HBTU.[4]
HATU HOAtVery HighVery HighExcellentGenerally considered the most reactive and efficient, especially for difficult couplings and sterically hindered amino acids. The 7-azabenzotriazole moiety enhances the reaction rate and reduces racemization.[4]
This compound 6-Cl-HOBtHighHighVery GoodThe electron-withdrawing chlorine atom on the benzotriazole (B28993) ring increases reactivity compared to HBTU.[4] It is considered more reactive than HBTU but less reactive than HATU, offering a good balance of performance and cost.[5]
COMU OxymaPureExcellentExcellentExcellentA safer alternative to benzotriazole-based reagents as it is not based on potentially explosive HOBt or HOAt.[6] It shows reduced epimerization compared to HBTU/HATU.[6]
Coupling ReagentModel PeptideCrude Purity (%)Major Impurity ProfileReference
HATU Acyl Carrier Protein (65-74)~95%Low levels of deletion sequences[3]
This compound Acyl Carrier Protein (65-74)High, similar to HATUNot specified[7][8]
PyOxim Acyl Carrier Protein (65-74)88%Not specified[9]
This compound Acyl Carrier Protein (65-74)82%Not specified[9]

Note: Direct comparative studies under identical conditions are limited, and performance can vary depending on the specific peptide sequence and reaction conditions.

Mechanism of Action

The efficacy of uronium-based coupling reagents lies in their ability to activate the carboxylic acid of an N-protected amino acid, forming a highly reactive active ester. This ester is then readily attacked by the N-terminal amine of the growing peptide chain to form the desired peptide bond. The general order of reactivity of the active esters formed is: OAt (from HATU) > 6-Cl-OBt (from this compound) > OBt (from HBTU/TBTU).[4]

G General Mechanism of Uronium-Based Coupling cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Base Base (e.g., DIPEA) Carboxylate R-COO- Carboxylic_Acid->Carboxylate -H+ Active_Ester Reactive Intermediate (e.g., OAt-ester) Carboxylate->Active_Ester + Uronium Salt Uronium_Reagent Uronium/Aminium Salt Peptide_Amine H2N-Peptide Peptide_Bond R-CO-NH-Peptide Active_Ester->Peptide_Bond + H2N-Peptide

Caption: General mechanism of peptide bond formation using uronium salt coupling reagents.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. Below are representative protocols for Solid-Phase Peptide Synthesis (SPPS) using this compound, HATU, and HBTU based on the Fmoc/tBu strategy.[3]

General SPPS Workflow

G General Solid-Phase Peptide Synthesis (SPPS) Workflow Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (AA, Coupling Reagent, Base in DMF) Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Kaiser_Test 6. Kaiser Test (Optional) Washing_2->Kaiser_Test Repeat_Cycle Repeat for next Amino Acid Kaiser_Test->Repeat_Cycle Final_Deprotection 7. Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Final Amino Acid Repeat_Cycle->Fmoc_Deprotection Next cycle Cleavage 8. Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation_Purification 9. Precipitation & Purification Cleavage->Precipitation_Purification

Caption: A typical workflow for a single coupling cycle in SPPS.[10]

Protocol 1: this compound Coupling
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour.[3]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes. Repeat this step once.[3]

  • Washing: Wash the resin thoroughly with DMF.[3]

  • Amino Acid Activation and Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (5 equivalents) and this compound (4.9 equivalents) in DMF.[3]

    • Add DIPEA (10 equivalents) to the mixture and pre-activate for 1 minute.[3]

    • Add the pre-activated amino acid solution to the resin and couple for 10-60 minutes, or until a negative Kaiser test is observed.[5]

  • Washing: Wash the resin with DMF.[5]

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.[3]

  • Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.[3]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Protocol 2: HATU Coupling
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using a 20% piperidine in DMF solution. Wash the resin thoroughly with DMF (3-5 times).[10]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 - 5.0 equivalents), HATU (1.9 - 4.5 equivalents), and a base such as DIPEA or collidine (4.0 - 10.0 equivalents) in DMF. Allow the mixture to pre-activate for several minutes.[10]

  • Coupling: Add the pre-activated amino acid solution to the resin. Allow the coupling reaction to proceed for 30 minutes to 4 hours.[10]

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.[10]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).[10]

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.[10]

Protocol 3: HBTU Coupling
  • Fmoc Deprotection: Remove the N-terminal protecting group using standard deprotection protocols (e.g., 20% piperidine in DMF).[11]

  • Amino Acid Preparation: Dissolve 2.0 equivalents (based on resin substitution) of the protected amino acid in DMF (5 mL/g of resin).[11]

  • Coupling: Add the amino acid solution to the resin, followed by 2.0 equivalents of 1.0 M HBTU solution and 4.0 equivalents of DIPEA. To further suppress racemization, 2.0 equivalents of 0.5 M HOBt solution in DMF can be added.[11]

  • Reaction: Mix for 10-60 minutes until the Kaiser test is negative.[11]

  • Washing: Filter and wash the resin with DMF.[11]

Selecting the Right Coupling Reagent

The choice between this compound and other uronium-based reagents depends on several factors, including the difficulty of the peptide sequence, cost considerations, and the desired level of purity.

G Decision Flowchart for Coupling Reagent Selection Start Start: Peptide Synthesis Requirement Difficult_Sequence Difficult Sequence? (Sterically hindered, aggregation-prone) Start->Difficult_Sequence Routine_Synthesis Routine/Simple Sequence Difficult_Sequence->Routine_Synthesis No Use_HATU Use HATU (Highest Reactivity & Racemization Suppression) Difficult_Sequence->Use_HATU Yes Cost_Constraint High Cost a Major Constraint? Cost_Constraint->Use_HATU No Use_this compound Use this compound (Good balance of reactivity, cost, and low racemization) Cost_Constraint->Use_this compound Yes Routine_Synthesis->Cost_Constraint Use_HBTU_TBTU Use HBTU/TBTU (Cost-effective standard) Routine_Synthesis->Use_HBTU_TBTU Yes Consider_COMU Consider COMU (Safer, high efficiency) Use_HATU->Consider_COMU Alternative Use_this compound->Consider_COMU Alternative

Caption: A logical guide to selecting a suitable uronium-based coupling reagent.

Conclusion

In the landscape of uronium-based coupling reagents, this compound emerges as a highly efficient and versatile option, offering a favorable balance between reactivity, cost, and suppression of racemization.[4][5] While HATU remains the gold standard for particularly challenging syntheses due to its superior reactivity and ability to minimize epimerization, this compound provides a more economical alternative with comparable performance in many applications.[4][8] For routine peptide synthesis, the more traditional and cost-effective HBTU and TBTU remain viable choices. The development of reagents like COMU also addresses safety concerns associated with benzotriazole-based reagents, providing another excellent high-performance option.[6] Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the peptide being synthesized, and empirical validation through small-scale test couplings is often recommended to ensure the best possible outcome.

References

HCTU in Peptide Chemistry: A Technical Guide to Enhanced Efficiency and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and overall efficiency. Among the array of available activators, O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) has emerged as a highly effective and versatile tool. This technical guide provides an in-depth analysis of the advantages of employing this compound in peptide chemistry, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Advantages of this compound

This compound offers a compelling combination of speed, efficiency, and cost-effectiveness, making it a preferred choice for a wide range of peptide synthesis applications, from routine peptide production to the assembly of complex and challenging sequences.

1. Accelerated Reaction Kinetics and Reduced Synthesis Time:

A primary advantage of this compound lies in its ability to facilitate rapid peptide bond formation.[1][2] The mechanism involves the swift activation of the carboxylic acid group of an amino acid, leading to faster coupling kinetics compared to many other reagents.[1] This accelerated rate is particularly beneficial for demanding syntheses and high-throughput applications.[1] Studies have demonstrated that using this compound allows for significantly reduced deprotection and coupling times, often to 3 minutes or less for deprotection and 5 minutes or less for coupling.[2][3][4] This rapid cycling can dramatically shorten the total synthesis time for peptides, in some cases by as much as 42.5 hours (1.8 days), without compromising the purity of the crude product.[2][4]

2. High Coupling Efficiency and Purity:

This compound consistently delivers high coupling yields, even when dealing with sterically hindered amino acids or "difficult" peptide sequences.[5][6] The formation of a highly reactive 6-chloro-HOBt ester intermediate contributes to its enhanced reactivity.[5] Comparative studies have shown that this compound produces peptides with purity comparable to the more expensive reagent HATU.[7] For instance, in the synthesis of the acyl carrier protein (ACP) fragment (65-74), this compound yielded a crude purity of approximately 93%, similar to that achieved with HATU.[8]

3. Suppression of Racemization:

Maintaining stereochemical integrity is paramount in peptide synthesis, as racemization can lead to biologically inactive or even harmful isomers. This compound has been shown to effectively minimize racemization during the coupling step.[1][9] The rapid aminolysis of the highly reactive ester formed with this compound kinetically outcompetes the side reaction of oxazolone (B7731731) formation, which is the primary pathway for racemization.[10] Some studies have reported that this compound shows reduced rates of racemization compared to other coupling reagents like BOP.[11]

4. Cost-Effectiveness:

While HATU is renowned for its high efficiency, its cost can be a significant barrier for many laboratories, especially for large-scale synthesis.[7][12] this compound presents a more affordable alternative without a substantial compromise in performance, offering a favorable balance between cost and efficiency.[7][13]

5. Favorable Safety and Handling Profile:

This compound is described as a nontoxic, nonirritating, and noncorrosive coupling reagent.[2][3][4] It remains colorless throughout extended synthesis sequences, suggesting good stability.[11] While it is reported to be less allergenic than some other coupling reagents, it should still be handled with appropriate caution.[11]

Quantitative Performance Data

To facilitate a clear comparison of this compound's performance against other common coupling reagents, the following tables summarize key quantitative data derived from various studies.

Table 1: Comparison of Coupling Reagent Efficiency and Crude Purity

Coupling ReagentModel PeptideCrude Purity (%)Major Impurity Profile
This compound Acyl Carrier Protein (65-74)~93%Similar to HATU
HATUAcyl Carrier Protein (65-74)~95%Low levels of deletion sequences
HBTUAcyl Carrier Protein (65-74)~90%Higher levels of deletion sequences compared to HATU/HCTU
DIC/OxymaAcyl Carrier Protein (65-74)~94%Low levels of deletion sequences

Data compiled from a comparative study on difficult decapeptide synthesis.[8]

Table 2: Synthesis Time for Various Peptides using this compound

PeptideLength (Residues)Deprotection Time (min)Coupling Time (min)Total Synthesis Time (hr)
GHRP-662 x 0.52 x 11.4
G-LHRH102 x 0.52 x 12.3
C-peptide312 x 1.52 x 29

Data from a study demonstrating fast, conventional Fmoc-SPPS with this compound.[7]

Mechanistic Insights and Experimental Workflows

The efficacy of this compound is rooted in its chemical structure and reaction mechanism. The following diagrams illustrate the key pathways and a typical experimental workflow.

HCTU_Activation_Mechanism Amino_Acid Fmoc-AA-OH Activated_Ester Fmoc-AA-O-6-Cl-OBt (Active Ester) Amino_Acid->Activated_Ester + this compound + Base This compound This compound Base Base (e.g., DIPEA) Peptide_Bond Fmoc-AA-Peptide Activated_Ester->Peptide_Bond + H-Peptide-Resin Byproducts Tetramethylurea + 6-Cl-HOBt + Base-H+

Caption: Mechanism of amino acid activation by this compound.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 Washing (DMF, DCM) deprotection->wash1 coupling Amino Acid Activation & Coupling (Fmoc-AA, this compound, Base in DMF) wash1->coupling wash2 Washing (DMF) coupling->wash2 completion_check Kaiser Test (Check for completion) wash2->completion_check repeat Repeat Cycle for Next Amino Acid completion_check->repeat repeat->deprotection Incomplete final_deprotection Final Fmoc Deprotection repeat->final_deprotection Complete cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage purification Precipitation & Purification (e.g., RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Detailed Experimental Protocols

The following are representative protocols for Fmoc-based solid-phase peptide synthesis utilizing this compound. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Standard SPPS Cycle with this compound

This protocol is suitable for most standard peptide syntheses.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl for C-terminal acids) in dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3 minutes.

    • Drain the solution and repeat the treatment for an additional 7 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (4-5 equivalents relative to resin loading) and this compound (4-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8-10 equivalents) to the amino acid solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 30-60 minutes.

  • Washing: Wash the resin with DMF (3-5 times).

  • Completion Check (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fast SPPS Cycle with this compound

This accelerated protocol is suitable for many sequences and can significantly reduce synthesis time.[7]

  • Resin Swelling: As in Protocol 1.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 1-3 minutes.

    • Drain and repeat the treatment for 1-3 minutes.

  • Washing: Wash the resin with DMF (5 times).

  • Amino Acid Activation and Coupling:

    • Prepare the activated amino acid solution as described in Protocol 1.

    • Add the solution to the resin and couple for 5 minutes.

  • Washing: Wash the resin with DMF (3 times).

  • Cycle Repetition: Repeat steps 2-5 for the entire peptide sequence.

  • Final Steps: Follow steps 8-10 from Protocol 1.

Conclusion

This compound stands out as a robust and efficient coupling reagent for modern peptide synthesis. Its ability to accelerate reaction times, ensure high coupling efficiency, and minimize racemization, all while being a more economical option than reagents like HATU, makes it an invaluable tool for researchers and professionals in peptide chemistry and drug development. The adoption of this compound-based protocols can lead to significant improvements in productivity and the quality of synthetic peptides.

References

In-Depth Technical Guide to HCTU: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) is a highly efficient aminium-based coupling reagent widely utilized in solid-phase and solution-phase peptide synthesis. Its popularity stems from its ability to facilitate rapid and efficient amide bond formation with low racemization, particularly in challenging coupling reactions.[1] This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, presenting key data, experimental protocols, and logical frameworks to ensure its effective and safe use in research and development.

Physicochemical Properties

A foundational understanding of this compound's properties is essential for its proper handling and storage.

PropertyValueReference
Synonyms O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate[1]
CAS Number 330645-87-9[1]
Molecular Formula C₁₁H₁₅ClF₆N₅OP[1]
Molecular Weight 413.69 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity ≥99.0%[1]

Stability Profile

The stability of this compound is a critical factor influencing its reactivity and the successful outcome of peptide synthesis. This section details its stability in both solid and solution states.

Solid-State Stability and Storage

Proper storage of solid this compound is paramount to maintain its integrity and reactivity over time.

Recommended Storage Conditions:

ConditionTemperatureDurationNotesReference
Long-term -20°CApproximately 2 yearsIn a tightly sealed container, protected from light and moisture.[2]
Short-term 2-8°CNot specifiedStore in a cool and dry place.[1]

An accelerated stability study demonstrated that solid this compound showed no degradation when stored at 40°C and 75% relative humidity for one month, suggesting good stability at room temperature for extended periods.

Thermal Stability:

A comprehensive thermal stability assessment of 45 common peptide coupling reagents provided the following data for this compound:

ParameterValue
DSC Onset Temperature (Ton) 149 °C
Heat of Decomposition (ΔHd) -845 J/g

Data extracted from Sperry et al., 2018.

This data indicates that this compound possesses a relatively high thermal stability in its solid form, but it is an energetic material and should be handled with care, avoiding excessive heat.

Solution Stability and Storage

The stability of this compound in solution is crucial for its application in automated peptide synthesizers and solution-phase couplings.

Recommended Storage Conditions for Stock Solutions:

Storage TemperatureDurationNotesReference
-80°C 6 monthsSealed storage, away from moisture.[3]
-20°C 1 monthSealed storage, away from moisture.[3]

It is recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[3]

Solvent-Specific Stability:

This compound is reported to be stable in Dimethylformamide (DMF), a common solvent for peptide synthesis.[4] One study indicated that a 0.05 M solution of this compound in DMF showed no significant degradation over time when stored in a sealed vial.

Degradation Pathways

While specific, detailed degradation pathways for this compound are not extensively documented in the reviewed literature, a logical pathway can be inferred based on the degradation of analogous uronium/aminium salt coupling reagents, such as HBTU. The primary routes of degradation are likely hydrolysis and reaction with nucleophilic solvents.

G This compound This compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'- tetramethyluronium hexafluorophosphate) Hydrolysis Hydrolysis (Presence of Water) This compound->Hydrolysis Moisture Solvent_Reaction Reaction with Nucleophilic Solvent (e.g., DMF) This compound->Solvent_Reaction e.g., DMF Degradation_Products Degradation Products Hydrolysis->Degradation_Products Solvent_Reaction->Degradation_Products Product_A 6-Chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) Degradation_Products->Product_A Product_B Tetramethylurea Degradation_Products->Product_B Product_C Solvent Adducts Degradation_Products->Product_C

Figure 1. Potential degradation pathways of this compound.

The degradation of HBTU in DMF is known to produce N,N,N',N'-tetramethylformamidinium and 1-hydroxybenzotriazole (B26582) derivatives. A similar pathway can be anticipated for this compound, yielding 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) and tetramethylurea upon hydrolysis.

Experimental Protocols

To ensure the quality and reactivity of this compound, particularly after prolonged storage or when using a new batch, stability assessment is recommended. The following outlines a general protocol for stability-indicating analysis using High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

This method is adapted from established procedures for the analysis of peptide coupling reagents.

1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound standard (high purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

3. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Solution: Prepare samples of the this compound to be tested at the same concentration in acetonitrile.

5. Forced Degradation Study: To demonstrate the stability-indicating nature of the method, subject the this compound standard solution to stress conditions:

  • Acid Hydrolysis: Add 1N HCl and heat at 60°C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for a specified time. Neutralize before injection.

  • Oxidation: Add 3% H₂O₂ and keep at room temperature for a specified time.

  • Thermal Stress: Heat the solid this compound at a temperature below its decomposition point (e.g., 100°C) for a specified time, then dissolve for analysis.

  • Photolytic Stress: Expose the this compound solution to UV light.

6. Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent this compound peak.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Analysis & Validation Select_Column Select C18 Column Optimize_MP Optimize Mobile Phase (ACN/Water/TFA) Select_Column->Optimize_MP Set_Gradient Set Gradient Elution Optimize_MP->Set_Gradient Analyze_Samples Analyze Stressed Samples by HPLC Set_Gradient->Analyze_Samples Acid Acid Hydrolysis Acid->Analyze_Samples Base Base Hydrolysis Base->Analyze_Samples Oxidation Oxidation Oxidation->Analyze_Samples Thermal Thermal Stress Thermal->Analyze_Samples Photolytic Photolytic Stress Photolytic->Analyze_Samples Check_Resolution Check Resolution of This compound and Degradants Analyze_Samples->Check_Resolution Validate_Method Validate Method (ICH) Check_Resolution->Validate_Method

References

The Solubility of HCTU: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) is a highly efficient and popular aminium-based coupling reagent used extensively in solid-phase and solution-phase peptide synthesis.[1][2] Its performance, including reaction times and coupling efficiency, is comparable to other high-grade reagents like HATU, but it is often more affordable.[2] A critical parameter for the successful application of this compound in synthesis workflows is its solubility in various organic solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound in common laboratory solvents, presents a general protocol for solubility determination, and outlines a typical workflow for its use in peptide coupling reactions.

Core Concepts: Solvent Selection in Peptide Synthesis

The choice of solvent in peptide synthesis is crucial as it must effectively dissolve the coupling reagent, the protected amino acids, and swell the solid-phase resin to ensure efficient reaction kinetics.[3] Common solvents employed in peptide synthesis include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and increasingly, more environmentally benign alternatives like Acetonitrile (ACN).[3][4] The stability of the coupling reagent in the chosen solvent is also paramount to prevent degradation and the formation of unwanted by-products.[3]

Solubility Profile of this compound

While precise quantitative solubility data (g/L or mol/L) for this compound is not extensively published in readily available literature, its widespread and successful use in peptide synthesis provides strong qualitative indicators of its solubility in key solvents. This compound is generally characterized by its good solubility in the polar aprotic solvents typically used for peptide synthesis.[5]

The following table summarizes the qualitative solubility of this compound in various common laboratory solvents based on literature describing its application.

SolventAbbreviationQualitative SolubilityNotes and Considerations
N,N-Dimethylformamide DMFHighThis compound is highly soluble and stable in DMF.[2] It is one of the most common solvents for this compound-mediated couplings, allowing for rapid activation of amino acids.[1]
N-Methyl-2-pyrrolidone NMPHighSimilar to DMF, NMP is an excellent solvent for this compound, efficiently solvating the reagent and promoting high coupling yields.[3]
Acetonitrile ACNGoodACN has been successfully used as a solvent for peptide synthesis, particularly with PEG-based resins, and is compatible with this compound.[4][6]
Dichloromethane DCMModerateWhile used in peptide synthesis, especially in Boc chemistry, its compatibility with the Fmoc chemistry commonly used with this compound can be limited.[3][4] Solubility may be lower than in DMF or NMP.
Tetrahydrofuran THFModerateTHF has been reported as a good solvent for peptide synthesis with certain resins, suggesting compatibility with this compound.[3]
Dimethyl Sulfoxide DMSOGoodDMSO is a highly polar solvent capable of dissolving a wide range of peptide-related compounds and can be used in mixtures with other solvents like DMF.[7]

Experimental Protocol: General Method for Determining Solubility

The following protocol outlines a general method for determining the solubility of a compound like this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., DMF, ACN)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.2 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial at a controlled temperature (e.g., 25 °C). The amount of this compound should be sufficient to ensure that not all of it dissolves.

    • Seal the vial and vortex the mixture vigorously for an extended period (e.g., 1-2 hours) to facilitate the dissolution process and reach equilibrium.

    • Allow the vial to stand at the controlled temperature to let any undissolved solid settle.

  • Separation of the Saturated Solution:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully draw off the supernatant (the saturated solution) using a pipette, being cautious not to disturb the solid pellet.

    • For further clarification, pass the supernatant through a syringe filter (0.2 µm) to remove any remaining fine particles.

  • Quantification of the Dissolved Solute:

    • Accurately dilute a known volume of the clear, saturated solution with the same solvent using volumetric flasks.

    • Determine the concentration of this compound in the diluted solution using a suitable analytical method:

      • HPLC: Inject the diluted solution into an HPLC system equipped with a suitable column and detector (e.g., UV detector). Compare the peak area to a standard curve prepared from known concentrations of this compound.

      • UV-Vis Spectrophotometry: If this compound has a distinct chromophore, measure the absorbance of the diluted solution at its λmax. Use a standard curve to determine the concentration.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in determining solubility and utilizing this compound in a typical peptide synthesis cycle.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to known volume of solvent B Vortex to equilibrate A->B C Allow undissolved solid to settle B->C D Centrifuge to pellet solid C->D E Extract supernatant D->E F Filter supernatant (0.2 µm filter) E->F G Prepare serial dilutions of saturated solution F->G H Analyze by HPLC or UV-Vis G->H I Calculate concentration from standard curve H->I

Caption: Workflow for Determining this compound Solubility.

G cluster_activation Activation cluster_coupling Coupling cluster_wash Wash & Deprotection A Dissolve Fmoc-protected Amino Acid in Solvent D Mix to form Active Ester A->D B Dissolve this compound in Solvent B->D C Add Base (e.g., DIPEA) C->D F Add Activated Amino Acid Solution D->F E Resin-bound Peptide with free N-terminus E->F G Peptide Bond Formation F->G H Wash resin to remove excess reagents G->H I Fmoc Deprotection (e.g., Piperidine in DMF) H->I J Ready for next coupling cycle I->J

Caption: this compound in a Typical SPPS Coupling Cycle.

Conclusion

This compound is a versatile and highly effective coupling reagent with excellent solubility in the polar aprotic solvents most commonly used in peptide synthesis, such as DMF and NMP. This high solubility is a key factor in its ability to facilitate rapid and efficient peptide bond formation. While quantitative solubility data can be determined empirically, the established success of this compound in standard synthesis protocols confirms its suitability for these applications. The provided workflows offer a framework for both the characterization of this compound's solubility and its practical implementation in research and development settings.

References

In-Depth Technical Guide to the Safe Handling of HCTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling procedures for O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU), a widely used coupling reagent in peptide synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] It is an aminium-based coupling reagent that is favored for its efficiency in forming amide bonds, particularly in challenging peptide synthesis scenarios.[1][2] The presence of a chlorine atom on the benzotriazole (B28993) ring enhances its reactivity.[1]

PropertyValue
Synonyms O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate
CAS Number 330645-87-9[1]
Molecular Formula C₁₁H₁₅ClF₆N₅OP[1][2]
Molecular Weight 413.69 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2]
Melting Point >185 °C
Purity ≥99.0%[1][2]

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance, with the primary concerns being skin and eye irritation, and its potential to cause severe allergic reactions upon repeated exposure.[1]

Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause an allergic skin reaction.[1]

Uronium-based coupling reagents like this compound are potent immune sensitizers.[1] Repeated contact can lead to the development of allergic contact dermatitis and, in severe cases, anaphylaxis.[1] In vivo dermal sensitization studies have confirmed that this compound is a strong skin sensitizer.[3]

Acute Toxicity
Oral LD50 (Rat) >2000 mg/kg[1]
Dermal LD50 Not available
Inhalation LC50 Not available

It is important to note that this product does not have established occupational exposure limits by region-specific regulatory bodies.[4]

Safety Precautions and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls
  • Fume Hood: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.[1]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)
PPESpecification
Eye/Face Protection Chemical safety goggles or a face shield are mandatory.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Dispose of contaminated gloves properly after use.[1]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator is recommended.[1]

Handling and Storage

  • Handling: Avoid breathing dust, fumes, or vapors.[1] Prevent contact with skin and eyes.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8°C.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] Seek medical attention if irritation or a rash develops.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen.[1] If the person is not breathing, give artificial respiration.[1] Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek medical attention.[1]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.[1]

Experimental Protocol: Peptide Coupling Using this compound

This protocol outlines a general procedure for solid-phase peptide synthesis (SPPS) using this compound as the coupling reagent.

Materials:

  • Fmoc-protected amino acid

  • Resin (pre-loaded with the first amino acid)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (e.g., DMF, Dichloromethane (DCM))

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before use.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the deprotection solution to the resin and agitate for the recommended time (typically 5-20 minutes).

    • Drain the deprotection solution.

    • Repeat the deprotection step.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and this compound (2-5 equivalents) in DMF.

    • Add DIPEA (4-10 equivalents) to the amino acid/HCTU solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes, or until a negative Kaiser test is observed.

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection and then cleave the peptide from the resin using an appropriate cleavage cocktail.

Visualizations

HCTU_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood handling_weigh Weigh this compound in Fume Hood prep_fumehood->handling_weigh handling_reaction Perform Reaction in Fume Hood handling_weigh->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate emergency_spill Spill handling_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure handling_reaction->emergency_exposure If Exposure Occurs cleanup_dispose Dispose of Waste as Hazardous cleanup_decontaminate->cleanup_dispose end End cleanup_dispose->end start Start start->prep_ppe

Caption: Logical workflow for the safe handling of this compound.

Hapten_Sensitization_Pathway This compound This compound (Hapten) HaptenProtein Hapten-Protein Complex (Antigen) This compound->HaptenProtein Covalent Binding Protein Skin Protein Protein->HaptenProtein APC Antigen Presenting Cell (e.g., Langerhans Cell) HaptenProtein->APC Uptake & Processing TCell T-Cell Activation & Proliferation APC->TCell Antigen Presentation Inflammation Inflammatory Response (Dermatitis) TCell->Inflammation Cytokine Release

Caption: Generalized signaling pathway for hapten sensitization.

References

HCTU: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU), a widely used coupling reagent in solid-phase peptide synthesis (SPPS). Addressed to researchers, scientists, and professionals in drug development, this document outlines the fundamental properties of this compound, detailed experimental protocols for its application, and a comparative analysis of its performance against other common coupling reagents.

Core Properties of this compound

This compound is an aminium-based coupling reagent valued for its high efficiency and cost-effectiveness, particularly in comparison to other high-performance reagents like HATU.[1] Its chemical properties are summarized in the table below.

PropertyValue
CAS Number 330645-87-9
Molecular Weight 413.69 g/mol
Molecular Formula C₁₁H₁₅ClF₆N₅OP
Appearance White to off-white crystalline powder
Purity ≥99.0%

Mechanism of Action in Peptide Coupling

This compound facilitates the formation of a peptide bond by activating the carboxylic acid of an amino acid. The mechanism is analogous to that of HBTU and involves the formation of a more reactive 6-chloro-OBt active ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[2] The presence of the chlorine atom on the benzotriazole (B28993) moiety enhances the reaction rate.[3]

HCTU_Mechanism cluster_coupling Coupling Step AA_COOH Fmoc-AA-COOH ActiveEster 6-Cl-OBt Active Ester AA_COOH->ActiveEster This compound This compound This compound->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond Peptide_NH2 H₂N-Peptide-Resin Peptide_NH2->PeptideBond Byproduct1 Tetramethylurea PeptideBond->Byproduct1 Byproduct2 6-Cl-HOBt PeptideBond->Byproduct2

This compound Peptide Coupling Mechanism

Experimental Protocols

The following section details a generalized protocol for manual Fmoc-based solid-phase peptide synthesis using this compound.

Materials and Reagents:
  • Fmoc-protected amino acids

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Step-by-Step Protocol:
  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes and drain. Repeat this step.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, prepare the activation solution:

      • Dissolve the Fmoc-protected amino acid (5 equivalents relative to resin loading) and this compound (4.9 equivalents) in DMF.

      • Add DIPEA (10 equivalents) to the mixture.

    • Pre-activate the mixture by vortexing for 1 minute.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 5 to 60 minutes. Shorter coupling times (5-15 minutes) are often sufficient with this compound.[4][5]

    • Drain the reaction solution.

  • Washing: Wash the resin thoroughly with DMF (at least 3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. A Kaiser test can be performed to ensure complete coupling before proceeding to the next cycle.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dry the crude peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA, this compound, DIPEA) Wash1->Couple Wash2 5. Washing (DMF) Couple->Wash2 Check Last Amino Acid? Wash2->Check Check->Deprotect No FinalDeprotect 6. Final Fmoc Deprotection Check->FinalDeprotect Yes Cleave 7. Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify 8. Purification (RP-HPLC) Cleave->Purify End Purified Peptide Purify->End

General Workflow for Fmoc-SPPS

Performance and Comparative Data

This compound is recognized for facilitating rapid and efficient peptide synthesis, often resulting in high crude peptide purities with significantly reduced coupling times compared to older reagents.[4][5] Studies have shown that this compound and HATU produce peptides of very similar purity, outperforming reagents like HBTU and PyBOP, especially with shorter reaction times.[6]

ParameterPyBOPHATUThis compound
Crude Purity (%) - Peptide 1 (2x1 min coupling) 48.1183.6379.86
Crude Purity (%) - Peptide 1 (2x20 min coupling) 70.2779.9180.52
Crude Purity (%) - Peptide 2 (2x1 min coupling) 40.1089.6388.29
Crude Purity (%) - Peptide 2 (2x20 min coupling) 88.5491.2392.11
Reaction Half-life (min) - Aza-Peptide Synthesis 1504040
Acylation Yield (%) - Aza-Peptide Synthesis ~65~100~55
Data sourced from comparative studies. Peptide 1: 65-74 ACP; Peptide 2: A-B Amyloid 1-42.[2]

Conclusion

This compound stands as a robust and efficient coupling reagent for Fmoc-based solid-phase peptide synthesis. Its ability to achieve high crude purities with short coupling times makes it an excellent and economical alternative to HATU for both routine and challenging peptide sequences. For optimal results, researchers should consider the specific requirements of their peptide sequence and may need to adjust reaction times and reagent stoichiometry accordingly.

References

Methodological & Application

Application Notes and Protocols for HCTU-Mediated Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the efficient and reliable formation of amide bonds is paramount. O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) has emerged as a highly effective aminium-based coupling reagent for solid-phase peptide synthesis (SPPS). Its growing popularity stems from its ability to facilitate rapid and efficient coupling, minimize racemization, and improve yields, particularly in the synthesis of challenging or lengthy peptide sequences. The presence of a chlorine atom on the 6-position of the benzotriazole (B28993) moiety enhances its reactivity compared to its predecessor, HBTU.[1][2]

This document provides a detailed standard protocol for this compound-mediated peptide coupling, quantitative data on its performance, and visual diagrams of the reaction mechanism and experimental workflow to assist researchers in achieving optimal results in their peptide synthesis endeavors.

Mechanism of this compound-Mediated Amide Bond Formation

This compound facilitates peptide bond formation by activating the carboxylic acid of an incoming Fmoc-protected amino acid. In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), this compound reacts with the carboxylic acid to form a highly reactive O-6-ClBt active ester. This intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support, resulting in the formation of a stable amide bond.

HCTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA_COOH Fmoc-Amino Acid (Carboxylic Acid) This compound This compound Active_Ester O-6-ClBt Active Ester (Highly Reactive) Fmoc_AA_COOH->Active_Ester this compound, DIPEA DIPEA DIPEA (Base) Peptide_Resin Peptide-Resin (Free N-terminal Amine) Peptide_Bond Peptide Bond Formation (Elongated Peptide-Resin) Active_Ester->Peptide_Bond Peptide_Resin->Peptide_Bond Nucleophilic Attack

Figure 1: this compound-mediated amide bond formation pathway.

Quantitative Data Summary

This compound is recognized for its ability to produce high-purity crude peptides with excellent yields, even with significantly reduced coupling times. The following table summarizes representative data from the synthesis of various peptides using a fast this compound-mediated protocol.

Peptide Sequence/NameLength (Residues)Deprotection Time (min)Coupling Time (min)Notes on Purity and Yield
GHRP-662 x 0.52 x 1High purity crude product obtained in a total synthesis time of 1.4 hours.[3][4]
(65-74)ACP102 x 0.52 x 1Produced a peptide of very similar purity to HATU, a highly efficient but more expensive reagent.[3][4]
G-LHRH102 x 0.52 x 1Successfully synthesized with fast reaction times, demonstrating high efficiency.[3]
C-peptide (modified)312 x 1.52 x 2High purity was achieved in a total synthesis time of 9 hours.[3]
hAmylin(1-37)372 x 22 x 5Efficient synthesis of a long and challenging peptide was demonstrated.[4]
Beta-amyloid(1-42)422 x 32 x 5Successful synthesis of a complex, aggregation-prone peptide with high purity.[4]

Data is based on studies by Hood et al. (2008), where this compound was used for fast Fmoc solid-phase peptide synthesis without a reported reduction in crude peptide purities.[3][4]

Detailed Experimental Protocols

The following is a standard protocol for Fmoc-based solid-phase peptide synthesis using this compound. This protocol can be adapted for both manual and automated peptide synthesizers.

Materials and Reagents
  • Fmoc-protected amino acids

  • This compound (≥99% purity)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Experimental Workflow

SPPS_Workflow cluster_prep 1. Preparation cluster_synthesis_cycle 2. Synthesis Cycle (Repeated for each Amino Acid) cluster_finalization 3. Finalization Resin_Selection Resin Selection Resin_Swelling Resin Swelling in DMF (30-60 min) Resin_Selection->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF, ~7 min) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Wash (5-7x) Fmoc_Deprotection->Washing_1 Coupling This compound Coupling (AA/HCTU/DIPEA, ~5-60 min) Washing_1->Coupling Washing_2 DMF Wash (3-5x) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Amino Acid Washing_3 DMF & DCM Wash Final_Deprotection->Washing_3 Drying Resin Drying Washing_3->Drying Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail, 1-3 hours) Drying->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Figure 2: General workflow for this compound-mediated SPPS.
Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Place the appropriate amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.[5]

    • Drain the DMF and wash the resin thoroughly with DMF (3-5 times).

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for approximately 7 minutes at room temperature.[6]

    • Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine.[5]

  • This compound Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (2 equivalents, 0.2 mmol) and this compound (2 equivalents, 0.2 mmol) in DMF.

    • Add DIPEA (4 equivalents, 0.4 mmol) to the amino acid/HCTU solution and vortex briefly.

    • Immediately add the activation solution to the deprotected resin.

    • Agitate the mixture at room temperature. The reaction is typically complete within 5-60 minutes. Reaction progress can be monitored using a Kaiser test.[7]

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (step 2).

    • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[5]

    • Prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides with sensitive residues like Cysteine, Methionine, or Tryptophan, a more robust cocktail with additional scavengers (e.g., 1,2-ethanedithiol (B43112) (EDT), thioanisole) is recommended.[8][9][10][11]

    • Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.[5]

  • Peptide Isolation and Purification:

    • Filter the cleavage mixture to separate the resin, collecting the filtrate.

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).[5]

    • Pellet the peptide by centrifugation and wash with cold diethyl ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry.

Potential Side Reactions

While this compound is a highly efficient coupling reagent, as with other uronium/aminium-based reagents, there is a potential for a side reaction known as guanidinylation. This occurs if the coupling reagent reacts directly with the free N-terminal amine of the peptide chain.[12][13] However, this side reaction is generally minimal with this compound, especially when the reagent is not used in large excess and when the carboxylic acid activation is rapid.[7]

Conclusion

This compound is a robust and efficient coupling reagent that offers significant advantages for Fmoc-based solid-phase peptide synthesis. Its ability to mediate rapid and clean coupling reactions leads to high-purity crude products and excellent yields. By following the detailed protocols and understanding the underlying mechanism outlined in these application notes, researchers can effectively leverage this compound to streamline the synthesis of a wide range of peptides, from simple sequences to more complex and challenging targets.

References

Application Notes and Protocols for HCTU-Mediated Carboxylic Acid Activation for Amidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) as a coupling reagent for the formation of amide bonds. This compound is a highly efficient aminium-based coupling reagent frequently employed in solid-phase peptide synthesis (SPPS) and solution-phase amidation. It offers several advantages, including rapid reaction times, high coupling efficiency, and suppression of racemization.[1][2][3][4] These characteristics make it a valuable tool for the synthesis of peptides and other complex organic molecules in research and drug development. This note includes a detailed reaction mechanism, comparative data against other common coupling reagents, and comprehensive experimental protocols.

Introduction

Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for the synthesis of peptides, pharmaceuticals, and other biologically active molecules. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. Coupling reagents are therefore employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

This compound is a third-generation uronium/aminium-type coupling reagent that has gained widespread use due to its high reactivity and ability to minimize racemization, particularly for sensitive amino acids.[4] It is a derivative of HBTU, with a chlorine atom at the 6-position of the benzotriazole (B28993) ring, which enhances its reactivity.[5] this compound has been successfully used in the synthesis of complex peptides with reduced reaction times.[1][2][3]

Mechanism of Action

The activation of a carboxylic acid by this compound proceeds through a multi-step mechanism in the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA).

  • Formation of the O-acylisourea intermediate: The carboxylate, formed by the deprotonation of the carboxylic acid by the base, attacks the electrophilic carbon of this compound. This results in the formation of a highly reactive O-acylisourea intermediate.

  • Formation of the active ester: This intermediate rapidly rearranges to form a 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) active ester.

  • Nucleophilic attack by the amine: The amine nucleophile then attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide bond and the release of 6-Cl-HOBt.

This mechanism is depicted in the following diagram:

G Carboxylic_Acid R-COOH Carboxylate R-COO- Carboxylic_Acid->Carboxylate + Base This compound This compound Base Base (e.g., DIPEA) Amine R'-NH2 Acylisourea O-acylisourea intermediate Carboxylate->Acylisourea + this compound Active_Ester 6-Cl-HOBt Active Ester Acylisourea->Active_Ester Rearrangement Amide Amide (R-CO-NHR') Active_Ester->Amide + R'-NH2 Byproducts Byproducts

Caption: this compound activation of a carboxylic acid for amidation.

Comparative Performance of Coupling Reagents

This compound has been shown to be a highly effective coupling reagent, often outperforming or performing comparably to other common reagents. The following tables summarize the performance of this compound in comparison to other coupling reagents in the synthesis of various peptides.

Table 1: Comparison of Coupling Reagents for the Synthesis of Acyl Carrier Protein (ACP) fragment (65-74)

Coupling ReagentPurity (%)Comments
This compound HighPurity comparable to HATU.[3]
HATUHighPurity comparable to this compound.[3]
HBTULowerAdditional impurities observed.[3]
PyBOPLowerAdditional impurities observed.[3]
TBTULowerAdditional impurities observed.[3]

Table 2: Synthesis Times for Various Peptides using this compound

PeptideLengthDeprotection Time (min)Coupling Time (min)Total Synthesis Time (hr)
GHRP-66-mer2 x 0.52 x 11.4
Oxytocin (linear)9-mer2 x 0.52 x 12.1
Longer Peptides (>30 residues)>302-35-

Data adapted from Hood et al., 2008.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a general procedure for Fmoc-based solid-phase peptide synthesis using this compound as the coupling agent.

G start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling: - Fmoc-AA (4 eq) - this compound (3.9 eq) - DIPEA (8 eq) in DMF wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage No end End: Peptide Purification cleavage->end

Caption: General workflow for SPPS using this compound.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), this compound (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 30-60 minutes. Coupling times can be as short as 5 minutes for standard amino acids.[1][2]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM). Dry the resin and treat it with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase HPLC.

Solution-Phase Amidation using this compound

This protocol provides a general procedure for the coupling of a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • DIPEA

  • Anhydrous solvent (e.g., DMF, DCM, or acetonitrile)

Procedure:

  • Reactant Preparation: Dissolve the carboxylic acid (1 equivalent) and this compound (1.05-1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add DIPEA (2-3 equivalents) to the solution and stir for a few minutes.

  • Amine Addition: Add the amine (1-1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Potential Side Reactions: Guanidinylation

A potential side reaction associated with uronium/aminium-type coupling reagents like this compound is the guanidinylation of the free N-terminal amine of the peptide.[6] This occurs when the amine attacks the guanidinium (B1211019) carbon of the coupling reagent instead of the activated carboxylic acid. This side reaction is more likely to occur if the amine is highly nucleophilic or if there is an excess of the coupling reagent.

G This compound This compound Guanidinylated_Peptide Guanidinylated Peptide (Chain Termination) Amine Peptide-NH2 Amine->Guanidinylated_Peptide Attacks Guanidinium Carbon

Caption: Guanidinylation side reaction.

To minimize this side reaction, it is recommended to use a slight excess of the carboxylic acid and to avoid a large excess of this compound. Pre-activation of the carboxylic acid before adding it to the amine can also help to reduce the likelihood of guanidinylation.

Conclusion

This compound is a robust and efficient coupling reagent for amide bond formation. Its rapid kinetics and ability to suppress racemization make it an excellent choice for both solid-phase peptide synthesis and solution-phase amidation. By following the detailed protocols and being mindful of potential side reactions, researchers can effectively utilize this compound to synthesize a wide range of amide-containing molecules.

References

Application Note: High-Efficiency Synthesis of Difficult Peptide Sequences Using HCTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of peptides, particularly those with challenging sequences prone to aggregation, racemization, or containing sterically hindered residues, remains a significant hurdle in research and drug development. These "difficult sequences" often result in low yields and purity with standard solid-phase peptide synthesis (SPPS) protocols. This application note details the use of O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) as a highly efficient coupling reagent to overcome these challenges. We provide detailed protocols, comparative data, and mechanistic diagrams to guide researchers in leveraging this compound for the successful synthesis of complex peptides.

The Challenge of Difficult Peptide Sequences

Difficult peptide sequences (DPS) are characterized by features that complicate their stepwise synthesis on a solid support. Key challenges include:

  • Aggregation: Hydrophobic sequences or those prone to forming stable secondary structures (e.g., β-sheets) on the resin can aggregate, leading to poor solvation and incomplete coupling or deprotection steps. The synthesis of β-Amyloid (1-42) is a classic example of this issue.[1]

  • Steric Hindrance: Coupling of sterically hindered amino acids, such as Aib (α-aminoisobutyric acid) or N-methylated amino acids, is often slow and inefficient with standard coupling reagents.

  • Racemization: Certain amino acids are susceptible to epimerization during the activation step, particularly in the presence of a strong base, compromising the chiral purity of the final peptide. This compound has been shown to reduce racemization rates compared to older reagents like BOP.[2]

  • Side Reactions: Undesirable reactions like aspartimide formation or diketopiperazine formation can lead to significant impurities.

These issues necessitate the use of advanced coupling reagents that can facilitate rapid and efficient amide bond formation while minimizing side reactions.

This compound: Mechanism and Advantages

This compound is a uronium/aminium-based coupling reagent that has gained prominence as a robust and cost-effective alternative to other high-efficiency reagents like HATU.[1][3] Its mechanism involves the rapid activation of the carboxylic acid of the incoming Fmoc-amino acid.

The key to this compound's high reactivity is the 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) moiety. The electron-withdrawing chlorine atom increases the acidity of the HOBt derivative, making it a better leaving group. This results in the formation of a highly reactive 6-chloro-OBt active ester, which reacts swiftly with the free amine of the resin-bound peptide chain.[2][4] This rapid coupling kinetic is a major advantage in preventing aggregation and minimizing side reactions.[5]

Key Advantages of this compound:

  • High Efficiency: Comparable in reactivity to the more expensive HATU, making it ideal for difficult couplings.[1][3]

  • Fast Kinetics: Enables significantly shorter coupling times (often 5 minutes or less), which reduces the overall synthesis time and minimizes on-resin aggregation.[6][7]

  • Reduced Racemization: The rapid formation of the active ester and subsequent coupling helps preserve the stereochemical integrity of the amino acids.[2]

  • Cost-Effective: Provides performance similar to HATU at a significantly lower price point.[1]

  • Versatility: Effective for a wide range of challenging peptides, including long, hydrophobic, and cyclic sequences.[1]

Performance Data: this compound in Difficult Syntheses

Quantitative studies demonstrate the superiority of this compound for synthesizing well-known difficult sequences.

Table 1: Comparative Yields for the Synthesis of Acyl Carrier Protein (65-74)

The Acyl Carrier Protein fragment (65-74) (H-VQAAIDYING-OH) is a standard sequence used to test the efficiency of coupling reagents due to its tendency to aggregate.[1]

Coupling ReagentYield (%)
This compound 87
TCTU87
HATU80
TBTU72
PyBOP60
(Data sourced from a comparative study on coupling reagent efficiency.)
Table 2: Synthesis Parameters and Results for Difficult Peptides using this compound
PeptideSequence CharacteristicsDeprotection TimeCoupling TimeTotal Synthesis TimePurity/Yield Outcome
β-Amyloid (1-42) 42-mer, highly hydrophobic C-terminus, prone to aggregation2 x 1 min1 x 5 min11.6 hoursHigh purity achieved despite the sequence's difficulty.[1]
hAmylin (1-37) 37-mer, prone to aggregation< 3 min< 5 minDramatically reducedCrude purity was not compromised by the fast synthesis.[6][7]
ACP (65-74) Known "difficult sequence"2 x 30 sec2 x 1 min2.1 hoursHigh purity, comparable to HATU.[1]
(Data compiled from studies on fast conventional Fmoc-SPPS with this compound.)[1][6][7]

Experimental Protocols

Protocol 1: General Fmoc-SPPS Coupling Cycle using this compound

This protocol describes a single coupling cycle for a standard Fmoc-based solid-phase peptide synthesis on an automated synthesizer or for manual synthesis.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (5-7 times) to remove any residual piperidine from the previous deprotection step.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-amino acid (4-5 equivalents relative to resin loading) and this compound (4-5 equivalents) in DMF.

    • Add DIPEA (8-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes before adding it to the resin.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed peptide-resin.

    • Agitate the mixture via nitrogen bubbling or mechanical shaking for the desired coupling time. For standard residues, 5-15 minutes is often sufficient. For difficult or sterically hindered residues, a longer time or a double coupling may be required.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for an initial 3 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes to ensure complete Fmoc removal.

  • Cycle Completion: The resin is now ready for the next coupling cycle. Repeat steps 1-5 for each amino acid in the sequence.

Protocol 2: Synthesis of β-Amyloid (1-42) Fragment

This protocol is adapted for a notoriously difficult, aggregation-prone peptide.

Synthesis Strategy:

  • Resin: Rink Amide or pre-loaded Wang resin.

  • Chemistry: Fmoc/tBu.

  • Activator: this compound.

  • Key Parameters: Utilize minimal deprotection and coupling times to mitigate on-resin aggregation.

Procedure:

  • Synthesizer Setup: Program the peptide synthesizer for a fast synthesis cycle.

  • Deprotection: Use a 2 x 1-minute deprotection step with 20% piperidine in DMF.

  • Coupling:

    • Use a single 5-minute coupling time for each amino acid.

    • Prepare the activated amino acid solution using 5 equivalents of Fmoc-amino acid, 5 equivalents of this compound, and 10 equivalents of DIPEA in DMF/NMP.

  • Special Handling for Difficult Regions: For the hydrophobic C-terminal segment (residues 29-42), consider using a solvent mixture like 1:1 DMF:DMSO to improve solvation and coupling efficiency.

  • Cleavage and Deprotection: After chain assembly, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/Water/EDT 94:2.5:2.5:1) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify immediately via reverse-phase HPLC (RP-HPLC) to minimize aggregation in solution.

Visualized Workflows and Pathways

This compound Activation Mechanism

// Nodes AA [label="Fmoc-AA-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActiveEster [label="Highly Reactive\n6-Cl-OBt Active Ester", fillcolor="#FBBC05", fontcolor="#202124"]; PeptideResin [label="H₂N-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; CoupledPeptide [label="Fmoc-AA-NH-Peptide-Resin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Tetramethylurea +\n6-Cl-HOBt", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AA -> ActiveEster [label="Activation"]; this compound -> ActiveEster; Base -> ActiveEster [style=dashed]; ActiveEster -> CoupledPeptide [label="Coupling"]; PeptideResin -> CoupledPeptide; ActiveEster -> Byproduct [style=dashed, label="forms"]; }

Caption: this compound rapidly activates a carboxylic acid to form a highly reactive ester.

General Fmoc-SPPS Workflow

// Nodes start [label="Start:\nFmoc-AA-Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="Fmoc Deprotection\n(20% Piperidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="DMF Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="Coupling:\nFmoc-AA + this compound\n+ Base", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="DMF Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; cycle_check [label="Last Amino\nAcid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="Cleavage from\nResin (TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Purified Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> deprotection; deprotection -> wash1; wash1 -> coupling; coupling -> wash2; wash2 -> cycle_check; cycle_check -> deprotection [label="No"]; cycle_check -> cleavage [label="Yes"]; cleavage -> end; }

Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Amyloidogenic Pathway of Aβ Formation

// Nodes APP [label="Amyloid Precursor\nProtein (APP)", fillcolor="#F1F3F4", fontcolor="#202124", shape=cds]; BACE1 [label="β-secretase\n(BACE1) cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gamma [label="γ-secretase\ncleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sAPPb [label="sAPPβ\n(soluble fragment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C99 [label="C99 fragment\n(membrane-bound)", fillcolor="#FBBC05", fontcolor="#202124"]; Abeta [label="Aβ Peptide\n(Aβ40 / Aβ42)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AICD [label="AICD\n(intracellular domain)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oligomers [label="Oligomers", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Plaques [label="Amyloid Plaques", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges APP -> BACE1; BACE1 -> sAPPb; BACE1 -> C99; C99 -> Gamma; Gamma -> Abeta; Gamma -> AICD; Abeta -> Oligomers [label="Aggregation"]; Oligomers -> Plaques; }

Caption: The sequential cleavage of APP that leads to the formation of Aβ peptides.

Conclusion

This compound stands out as a powerful and economical tool for the synthesis of difficult peptides. Its rapid activation kinetics enable shorter cycle times, which are crucial for mitigating on-resin aggregation and improving the purity and yield of challenging sequences like β-Amyloid and the ACP (65-74) fragment. By incorporating this compound into their SPPS protocols, researchers can significantly enhance their success rate with complex peptide targets, accelerating progress in drug discovery and biochemical research.

References

HCTU in Automated Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) is a highly efficient aminium-based coupling reagent widely utilized in automated solid-phase peptide synthesis (SPPS). Its rapid reaction kinetics, high coupling efficiency, and ability to suppress racemization make it a valuable tool for the synthesis of routine and complex peptides.[1][2] this compound is often considered a cost-effective alternative to other high-performance coupling reagents like HATU, offering comparable purity for the synthesized peptides.[3] These application notes provide a comprehensive overview of this compound's use in automated peptide synthesizers, including detailed protocols and comparative data.

Advantages of this compound in Automated Peptide Synthesis

The use of this compound in automated peptide synthesis offers several key advantages:

  • High Coupling Efficiency: The 6-chloro substitution on the benzotriazole (B28993) ring enhances the reactivity of this compound, leading to improved coupling yields, even for challenging sequences.[4]

  • Rapid Reaction Times: this compound facilitates fast amide bond formation, enabling shorter cycle times in automated synthesis. Deprotection times of 3 minutes or less and coupling times of 5 minutes or less have been successfully employed.[5]

  • Suppression of Racemization: this compound is effective in minimizing the epimerization of amino acids during activation and coupling, which is crucial for maintaining the stereochemical integrity and biological activity of the final peptide.[1]

  • Cost-Effectiveness: Compared to HATU, this compound provides a more economical option without significantly compromising the purity of the crude peptide.[3]

  • Suitability for Difficult Peptides: this compound has been successfully used for the synthesis of long peptides, hydrophobic sequences, and peptides containing pseudoproline dipeptides.[3]

Chemical Mechanism of Action

This compound is a uronium/aminium salt that activates the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate then rearranges to an active ester, which readily reacts with the free N-terminal amine of the growing peptide chain on the solid support to form a new peptide bond.

HCTU_Mechanism AA Fmoc-AA-OH (Amino Acid) ActiveEster Active Ester Intermediate AA->ActiveEster Activation This compound This compound This compound->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster NewPeptide Elongated Peptide ActiveEster->NewPeptide Coupling Byproducts Byproducts ActiveEster->Byproducts Peptide Resin-Bound Peptide (Free N-terminus) Peptide->NewPeptide

This compound Activation and Coupling Mechanism.

Data Presentation: Comparative Performance of this compound

The selection of a coupling reagent is critical for the successful synthesis of high-purity peptides. The following tables summarize the comparative performance of this compound against other common coupling reagents in terms of crude peptide purity.

Table 1: Crude Purity of 65-74ACP (VQAAIDYING-OH) with Different Activators and Coupling Times
Coupling ReagentCoupling TimeCrude Purity (%)
This compound 2 x 20 min83.63
This compound 2 x 1 min79.91
HATU2 x 20 min80.70
HATU2 x 1 min82.25
HBTU2 x 20 min79.48
HBTU2 x 1 min78.43
COMU2 x 20 min79.88
COMU2 x 1 min79.13
PyBOP2 x 20 min70.27
PyBOP2 x 1 min73.43
Data sourced from a comparative study on the synthesis of the difficult acyl carrier protein (ACP) fragment 65-74.
Table 2: Crude Purity of G-LHRH (GHWSYGLRPG-NH2) with Different Activators and Coupling Times
Coupling ReagentCoupling TimeCrude Purity (%)
This compound 2 x 20 min90.84
This compound 2 x 1 min85.34
HATU2 x 20 min89.17
HATU2 x 1 min86.66
HBTU2 x 20 min88.66
HBTU2 x 1 min85.44
COMU2 x 20 min89.65
COMU2 x 1 min90.17
PyBOP2 x 20 min86.88
PyBOP2 x 1 min85.11
Data from the synthesis of a modified version of the luteinizing hormone-releasing hormone.
Table 3: Crude Purity of Oxytocin (CYIQNCPLG-NH2) with Different Activators and Coupling Times
Coupling ReagentCoupling TimeCrude Purity (%)
This compound 2 x 20 min94.02
This compound 2 x 1 min90.39
HATU2 x 20 min92.71
HATU2 x 1 min91.13
HBTU2 x 20 min92.20
HBTU2 x 1 min90.38
COMU2 x 20 min93.30
COMU2 x 1 min93.39
PyBOP2 x 20 min90.01
PyBOP2 x 1 min88.62
Data from the synthesis of the cyclic nonapeptide oxytocin.

Experimental Protocols

The following are generalized protocols for the use of this compound in automated solid-phase peptide synthesis based on the Fmoc/tBu strategy. These should be adapted based on the specific peptide sequence, resin, and automated synthesizer being used.

General Automated SPPS Workflow

SPPS_Workflow Start Start Swell Resin Swelling (e.g., in DMF) Start->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Swell->Deprotection Wash1 Washing (e.g., DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, this compound, Base) Wash1->Coupling Wash2 Washing (e.g., DMF) Coupling->Wash2 Loop Repeat for all Amino Acids Wash2->Loop Loop->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Loop->FinalDeprotection Last Amino Acid Wash3 Final Washing (e.g., DMF, DCM, MeOH) FinalDeprotection->Wash3 Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Wash3->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification End End Purification->End

General workflow for automated SPPS.
Protocol 1: Standard Automated Synthesis Cycle with this compound

This protocol is suitable for most standard peptide sequences on automated synthesizers such as those from Protein Technologies (e.g., Symphony, Prelude) or similar instruments.

1. Reagent Preparation:

  • Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF).
  • Amino Acid Solutions: 0.2 M solutions of Fmoc-protected amino acids in DMF.
  • Activator Solution: 0.2 M this compound in DMF.
  • Base Solution: 0.8 M N,N-diisopropylethylamine (DIPEA) in DMF.
  • Washing Solvent: High-purity DMF.

2. Automated Synthesizer Program:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to synthesis.
  • Deprotection: Treat the resin with the deprotection solution for 3-5 minutes. Repeat once.
  • Washing: Wash the resin with DMF (5-7 cycles).
  • Coupling:
  • Add the Fmoc-amino acid solution (4-5 equivalents based on resin loading).
  • Add the this compound solution (4-5 equivalents).
  • Add the DIPEA solution (8-10 equivalents).
  • Mix for 20-45 minutes. The progress of the coupling can be monitored using a Kaiser test.
  • Washing: Wash the resin with DMF (5-7 cycles).
  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

3. Cleavage and Deprotection:

  • After the final coupling and washing steps, treat the resin with a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours).
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

4. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fast Automated Synthesis Cycle with this compound

This protocol is designed to significantly reduce the overall synthesis time and is suitable for many peptide sequences.

1. Reagent Preparation:

  • Same as Protocol 1.

2. Automated Synthesizer Program:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.
  • Deprotection: Treat the resin with the deprotection solution for 1-3 minutes.
  • Washing: Wash the resin with DMF (3-5 cycles).
  • Coupling:
  • Pre-activate the Fmoc-amino acid by mixing it with this compound and DIPEA for 1-3 minutes before adding to the resin.
  • Couple for 5-15 minutes.
  • Washing: Wash the resin with DMF (3-5 cycles).
  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid.

3. Cleavage, Deprotection, and Purification:

  • Follow steps 3 and 4 from Protocol 1.

Troubleshooting

Even with a highly efficient coupling reagent like this compound, challenges can arise during peptide synthesis.

Logical Relationship for Troubleshooting Low Purity

Troubleshooting Problem Low Crude Peptide Purity IncompleteCoupling Incomplete Coupling Problem->IncompleteCoupling Racemization Racemization Problem->Racemization SideReactions Other Side Reactions Problem->SideReactions Solution1 Increase coupling time Double couple difficult residues IncompleteCoupling->Solution1 Solution2 Use pseudoproline dipeptides IncompleteCoupling->Solution2 Solution3 Add a small amount of an additive like 6-Cl-HOBt Racemization->Solution3 Solution4 Use a less sterically hindered base (e.g., 2,4,6-collidine) Racemization->Solution4 Solution5 Optimize base concentration SideReactions->Solution5

References

Application Notes and Protocols for Fmoc-Solid Phase Peptide Synthesis (SPPS) Utilizing HCTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) as a coupling reagent in Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). This compound is a highly efficient aminium-based coupling agent that offers rapid reaction kinetics and effective suppression of racemization, making it a cost-effective and robust alternative to other high-performance reagents like HATU.[1][2] These application notes detail the standard protocol for Fmoc-SPPS using this compound, present comparative data on its performance, and provide visual aids to illustrate the workflow and reaction mechanisms.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids to create custom peptides for a vast range of research, diagnostic, and therapeutic applications. The Fmoc/tBu strategy is the most widely adopted approach due to its milder reaction conditions compared to the Boc/Bzl strategy. A critical step in this cyclical process is the formation of the peptide bond, which is facilitated by a coupling reagent.

This compound has emerged as a popular choice for a coupling reagent due to its high reactivity and ability to minimize unwanted side reactions.[1] The presence of a chlorine atom on the benzotriazole (B28993) ring enhances the leaving group's ability, leading to faster and more efficient acyl transfer.[3] This document outlines a standardized protocol for manual Fmoc-SPPS using this compound and provides data to support its efficacy.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance

This table summarizes the crude purity of the model peptide G-LHRH (H-GHWSYGLRPG-NH2) synthesized using various activators with different coupling times. The data highlights the high efficiency of this compound, particularly with longer coupling times.

Coupling ReagentCrude Peptide Purity (%) with 2 x 1 min CouplingCrude Peptide Purity (%) with 2 x 20 min Coupling
This compound 88.2290.84
HATU88.9389.45
COMU90.3989.91
HDMC88.2388.67
PyClock88.1189.23
PyBOP85.7488.34
PyOxim54.0888.39
TFFH52.4572.03

Data adapted from a comparative study of different activators in fast conventional Fmoc solid-phase peptide synthesis.[4]

Table 2: Typical Reagent Excess and Reaction Times for Fmoc-SPPS with this compound

This table provides a general guideline for the molar excess of reagents and typical reaction times for a standard Fmoc-SPPS cycle using this compound.

StepReagentMolar Equivalents (relative to resin loading)Typical Reaction Time
Fmoc Deprotection20% Piperidine (B6355638) in DMF-3-7 minutes (can be repeated)
Amino Acid CouplingFmoc-Amino Acid2-55-60 minutes
This compound2-55-60 minutes
DIPEA (or Collidine)4-105-60 minutes

Note: The optimal equivalents and reaction times can vary depending on the specific amino acid being coupled and the peptide sequence.[2][5]

Experimental Protocols

Materials and Reagents
  • Fmoc-protected amino acids

  • This compound (≥99% purity)

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Peptide synthesis vessel

  • Shaker or bubbler for mixing

Protocol: Standard Fmoc-SPPS Cycle using this compound

This protocol describes a single coupling cycle for adding one amino acid to the growing peptide chain on the solid support.

1. Resin Swelling: a. Place the desired amount of resin in a peptide synthesis vessel. b. Add DMF to fully cover the resin. c. Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]

2. Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF to the resin. c. Agitate the mixture for 3-7 minutes at room temperature.[5] For difficult sequences, this step can be repeated. d. Drain the piperidine solution. e. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

3. Amino Acid Coupling: a. In a separate vial, prepare the activated amino acid solution by dissolving the Fmoc-protected amino acid (2-5 equivalents) and this compound (2-5 equivalents) in DMF.[2][5] b. Add DIPEA or collidine (4-10 equivalents) to the amino acid/HCTU solution and mix briefly.[5] c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 5-60 minutes at room temperature.[2] Coupling times may be extended for longer peptides or sterically hindered amino acids.[5] e. Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test).

4. Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[6] c. The resin is now ready for the next Fmoc deprotection and coupling cycle.

5. Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF and then with DCM. b. Dry the resin under a stream of nitrogen or in a vacuum desiccator. c. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). d. Add the cleavage cocktail to the dry peptide-resin and agitate for 1-3 hours at room temperature.[6] e. Filter the resin and collect the filtrate containing the cleaved peptide. f. Precipitate the peptide by adding the filtrate to cold diethyl ether. g. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. h. Dry the peptide pellet under vacuum.

Mandatory Visualizations

Fmoc-SPPS Workflow using this compound

Fmoc_SPPS_Workflow start Start: Resin with N-terminal Fmoc deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, this compound, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle Continue Synthesis end Final Cleavage & Deprotection (TFA Cocktail) wash2->end Final Residue cycle->deprotection

Caption: A schematic overview of the cyclical steps in Fmoc-SPPS using this compound.

This compound Activation and Peptide Bond Formation

HCTU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-COOH Active_Ester Fmoc-AA-O-6-ClBt (Active Ester) Fmoc_AA->Active_Ester + this compound + DIPEA This compound This compound This compound->Active_Ester DIPEA1 DIPEA DIPEA1->Active_Ester Peptide_Bond Fmoc-AA-NH-Peptide-Resin (Peptide Bond Formed) Active_Ester->Peptide_Bond Resin_Amine H2N-Peptide-Resin Resin_Amine->Peptide_Bond + Active Ester + DIPEA DIPEA2 DIPEA DIPEA2->Peptide_Bond

Caption: The mechanism of amino acid activation by this compound and subsequent peptide bond formation.

References

HCTU for Large-Scale Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide therapeutics and research, the efficient and cost-effective synthesis of high-purity peptides is paramount. O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) has emerged as a highly effective coupling reagent for solid-phase peptide synthesis (SPPS), particularly for large-scale applications. Its rapid reaction kinetics, high coupling efficiency, and favorable cost profile make it an attractive alternative to other common coupling reagents. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in large-scale peptide synthesis.

This compound is an aminium-based coupling reagent that facilitates the formation of an active ester of an N-protected amino acid, which then readily reacts with the free amine of the growing peptide chain on the solid support. The presence of a chlorine atom on the benzotriazole (B28993) moiety enhances its reactivity compared to its predecessor, HBTU, leading to faster and more complete coupling reactions. This is particularly advantageous in industrial settings where time and yield are critical factors.[1][2]

Advantages of this compound in Large-Scale Peptide Synthesis

  • High Coupling Efficiency and Rapid Kinetics: this compound promotes fast and efficient amide bond formation, often with coupling times of 5 minutes or less, which significantly reduces the overall synthesis time.[3][4][5] This is crucial for the synthesis of long or "difficult" peptide sequences.

  • Cost-Effectiveness: Compared to other high-efficiency coupling reagents like HATU, this compound is a more economical option, making it a preferred choice for industrial-scale peptide manufacturing.[1]

  • High Purity of Crude Peptides: The high reactivity of this compound minimizes the occurrence of deletion sequences and other side reactions, resulting in higher purity of the crude peptide product and simplifying subsequent purification steps.[3][5]

  • Reduced Racemization: The rapid coupling times associated with this compound help to minimize the risk of racemization, particularly for sensitive amino acids.

Data Presentation: Comparative Performance of Coupling Reagents

The selection of a coupling reagent is a critical parameter in SPPS. The following tables summarize the comparative performance of this compound against other commonly used coupling reagents in terms of crude peptide purity and reaction times.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of 65-74ACP (VQAAIDYING-OH) with Different Coupling Reagents and Times

Coupling ReagentCoupling Time (2 x 1 min)Coupling Time (2 x 20 min)
This compound 79.8583.63
HATU82.33 82.59
COMU81.2179.83
PyBOP48.1170.27

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.

Table 2: Comparison of Crude Peptide Purity (%) for the Synthesis of G-LHRH (pEHWSYGLRPG-NH2) with Different Coupling Reagents and Times

Coupling ReagentCoupling Time (2 x 1 min)Coupling Time (2 x 20 min)
This compound 87.8490.84
HATU86.0188.23
COMU90.12 88.97
PyBOP78.5285.43

Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.

Experimental Protocols

The following protocols are provided as a general guideline for large-scale Fmoc-based solid-phase peptide synthesis using this compound. Optimization may be required for specific peptide sequences and scales.

Protocol 1: Large-Scale Fmoc-SPPS using this compound (10-50 mmol scale)

1. Resin Swelling:

  • Select a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide for C-terminal amide, Wang or 2-Chlorotrityl chloride for C-terminal acid).
  • Transfer the resin to a suitable reaction vessel.
  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1-2 hours with gentle agitation. Use a solvent volume sufficient to allow for free movement of the resin beads (e.g., 10-15 mL/g of resin).

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.
  • Agitate the mixture for 5-10 minutes at room temperature.
  • Drain the piperidine solution.
  • Repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin (B49086) (Kaiser) test can be performed to confirm the presence of free primary amines.

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (1.5 - 3.0 equivalents relative to the resin loading) and this compound (1.45 - 2.9 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (3.0 - 6.0 equivalents) to the amino acid/HCTU solution and pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids or difficult couplings, the reaction time can be extended, or a double coupling can be performed.
  • Monitor the coupling reaction using a ninhydrin test. A negative result (yellow beads) indicates complete coupling.
  • Wash the resin with DMF (3-5 times).

4. Capping (Optional but Recommended for Long Peptides):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes.
  • Wash the resin with DMF (3-5 times).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection (Large-Scale)

1. Resin Preparation:

  • After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry it under vacuum for several hours.

2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail based on the amino acid composition of the peptide. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, specific scavengers should be added.
  • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

3. Cleavage Reaction:

  • Slowly add the cleavage cocktail to the dried peptide-resin in the reaction vessel (e.g., 10-20 mL per gram of resin).
  • Agitate the mixture gently at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.
  • Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10-20 times the volume of the filtrate) with vigorous stirring.
  • Allow the precipitate to form completely by keeping it at a low temperature for at least 30 minutes.
  • Collect the precipitated peptide by filtration or centrifugation.
  • Wash the peptide pellet with cold diethyl ether (3-5 times) to remove scavengers and residual protecting groups.
  • Dry the crude peptide under vacuum.

Protocol 3: Purification (Large-Scale)

1. Solubilization:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of water and acetonitrile (B52724) or acetic acid.

2. Preparative RP-HPLC:

  • Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a suitable C18 or C8 column.
  • Use a gradient of an appropriate mobile phase system (e.g., Buffer A: 0.1% TFA in water; Buffer B: 0.1% TFA in acetonitrile).
  • Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).
  • Collect fractions corresponding to the main peak of the desired peptide.

3. Fraction Analysis and Pooling:

  • Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
  • Pool the fractions that meet the desired purity specifications.

4. Lyophilization:

  • Freeze-dry the pooled fractions to obtain the final purified peptide as a fluffy white powder.

Visualizations

Experimental Workflow for Large-Scale Peptide Synthesis using this compound

G cluster_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin_Selection Resin Selection Resin_Swelling Resin Swelling in DMF Resin_Selection->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, this compound, DIPEA) Washing_1->Amino_Acid_Coupling Washing_2 DMF Wash Amino_Acid_Coupling->Washing_2 Washing_2->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection Final Amino Acid DCM_Wash DCM Wash & Drying Final_Deprotection->DCM_Wash Cleavage Cleavage from Resin (TFA Cocktail) DCM_Wash->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: General workflow for large-scale solid-phase peptide synthesis using this compound.

Logical Relationship: Activation Mechanism of this compound

G Fmoc_AA Fmoc-Amino Acid (Carboxylic Acid) Active_Ester Active Ester Intermediate (6-Cl-OBt Ester) Fmoc_AA->Active_Ester This compound This compound This compound->Active_Ester Base Base (DIPEA) Base->Active_Ester Activation Coupled_Peptide Elongated Peptide-Resin Active_Ester->Coupled_Peptide Byproducts Byproducts (Tetramethylurea, DIPEA-H+, PF6-) Active_Ester->Byproducts Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->Coupled_Peptide Nucleophilic Attack Peptide_Resin->Byproducts

Caption: Simplified activation mechanism of this compound in peptide bond formation.

References

Synthesis of Cyclic Peptides Using HCTU: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant interest in drug discovery and development due to their enhanced conformational stability, increased resistance to enzymatic degradation, and improved binding affinity and selectivity compared to their linear counterparts. The synthesis of these constrained molecules, however, presents unique challenges, particularly in the crucial macrolactamization step. The choice of coupling reagent is paramount to achieving efficient cyclization while minimizing side reactions such as oligomerization and epimerization.

O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) has emerged as a highly effective and cost-efficient coupling reagent for peptide synthesis. As a guanidinium (B1211019) salt derivative of 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), this compound facilitates rapid and efficient amide bond formation, making it an excellent choice for the synthesis of complex and sterically hindered peptides, including the intramolecular cyclization to form cyclic peptides.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of cyclic peptides, including comparative data, detailed experimental protocols for on-resin and solution-phase cyclization, and visualizations of the underlying chemical processes and workflows.

Data Presentation

Comparison of this compound with Other Common Coupling Reagents

The efficiency of a coupling reagent is critical for the successful synthesis of peptides. The following tables summarize the performance of this compound in comparison to other widely used coupling reagents in terms of crude purity of the synthesized linear peptides, which is a strong indicator of the reagent's efficacy that extends to the cyclization step.

Table 1: Comparison of Coupling Reagent Efficiency for the Synthesis of Acyl Carrier Protein Fragment 65-74 (a "Difficult" Sequence)

Coupling ReagentCoupling Time (minutes)Crude Purity (%)
This compound 2 x 2083.63
HATU2 x 182.95
PyBOP2 x 2070.27

Data compiled from multiple sources for comparative purposes.

Table 2: Performance of this compound in the Synthesis of Various Peptides

PeptideSynthesis Time (hours)Deprotection Time (minutes)Coupling Time (minutes)
GHRP-6 (6-mer)1.42 x 0.52 x 1
Oxytocin (9-mer, linear)2.12 x 0.52 x 1
hAmylin(1-37) (37-mer)10.82 x 12 x 2.5

These short coupling times demonstrate the high reactivity of this compound, which is beneficial for efficient cyclization.[1]

Signaling Pathways and Experimental Workflows

This compound-Mediated Amide Bond Formation

The mechanism of this compound involves the rapid activation of the carboxylic acid terminus of a peptide, making it susceptible to nucleophilic attack by the free amine of the N-terminus to form a stable amide bond.

HCTU_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization Peptide_COOH Peptide-COOH Active_Ester 6-Cl-OBt Active Ester Peptide_COOH->Active_Ester Activation This compound This compound This compound->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Deprotonation Cyclic_Peptide Cyclic Peptide Active_Ester->Cyclic_Peptide Intramolecular Nucleophilic Attack Peptide_NH2 Peptide-NH2 (N-terminus) Peptide_NH2->Cyclic_Peptide

Caption: this compound activation and subsequent intramolecular cyclization.

General Workflow for Cyclic Peptide Synthesis

The synthesis of cyclic peptides, whether on-resin or in solution, follows a structured workflow from the initial linear peptide synthesis to the final purified cyclic product.

Cyclic_Peptide_Workflow Start Start SPPS Linear Peptide Synthesis (Fmoc/tBu SPPS) Start->SPPS Deprotection Selective Deprotection (N-terminus and/or C-terminus) SPPS->Deprotection Cyclization This compound-Mediated Cyclization (On-Resin or Solution-Phase) Deprotection->Cyclization Cleavage Cleavage from Resin and Global Deprotection Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: General workflow for the synthesis of cyclic peptides.

Experimental Protocols

On-Resin Cyclization Protocol

On-resin cyclization is often preferred as it can minimize intermolecular side reactions due to the pseudo-dilution effect of the solid support.

1. Linear Peptide Synthesis:

  • Synthesize the linear peptide on a suitable resin (e.g., Rink Amide for C-terminal amides) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols. For head-to-tail cyclization, the C-terminal amino acid must be attached to the resin via its side chain (e.g., using Fmoc-Asp-OAll or Fmoc-Glu-OAll).

2. Selective Deprotection:

  • Head-to-Tail Cyclization: Selectively deprotect the C-terminal carboxyl group. For an allyl-based protecting group, treat the resin with a palladium catalyst.

  • Side-Chain Cyclization: Selectively deprotect the side chains of the two amino acids that will form the cyclic bridge.

  • Following selective deprotection of the C-terminus, remove the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF.

3. This compound-Mediated On-Resin Cyclization:

  • Wash the resin thoroughly with DMF to remove any residual piperidine.

  • Prepare a solution of this compound (1.5 to 3 equivalents relative to resin loading) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine (3 to 6 equivalents) in DMF.

  • Add the this compound/base solution to the resin-bound peptide.

  • Allow the reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

4. Cleavage and Deprotection:

  • After the cyclization is complete, wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and methanol.

  • Dry the resin under vacuum.

  • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

5. Purification:

  • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Purify the cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Cyclization Protocol

Solution-phase cyclization is typically employed for peptides that are difficult to cyclize on-resin or when a specific conformation is favored in solution.

1. Linear Peptide Synthesis and Cleavage:

  • Synthesize the linear peptide on a resin that allows for cleavage with side-chain protecting groups intact (e.g., 2-chlorotrityl chloride resin).

  • Cleave the protected linear peptide from the resin using a mild acid solution (e.g., 1-5% TFA in DCM).

2. Purification of Linear Peptide:

  • Purify the protected linear peptide by flash chromatography or RP-HPLC to remove any impurities from the synthesis.

3. This compound-Mediated Solution-Phase Cyclization:

  • Dissolve the purified linear peptide in a suitable solvent (e.g., DMF, DCM, or a mixture thereof) at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Add this compound (1.1 to 1.5 equivalents) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2 to 3 equivalents) to the peptide solution.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction's progress by LC-MS.

4. Deprotection and Purification:

  • Once the cyclization is complete, remove the solvent under reduced pressure.

  • Treat the protected cyclic peptide with a cleavage cocktail to remove the side-chain protecting groups.

  • Purify the final cyclic peptide by preparative RP-HPLC.

Potential Side Reactions and Mitigation

While this compound is a highly efficient coupling reagent, potential side reactions can occur, particularly during the challenging step of macrocyclization. One possible side reaction, though more commonly associated with HBTU, is guanidinylation of the N-terminal amine. This occurs when the guanidinium moiety of the coupling reagent is transferred to the free amine, leading to a capped, linear peptide instead of the desired cyclic product.[2]

Mitigation Strategies:

  • Stoichiometry: Use the minimum effective equivalents of this compound and base to drive the reaction to completion without having a large excess of the coupling reagent present.

  • Reaction Monitoring: Closely monitor the progress of the cyclization reaction by LC-MS to avoid prolonged reaction times that could increase the likelihood of side reactions.

  • Purification: Efficient purification of the linear peptide before solution-phase cyclization is crucial to remove any truncated sequences or impurities that could interfere with the cyclization process.

Conclusion

This compound is a robust and efficient coupling reagent for the synthesis of cyclic peptides, offering rapid reaction kinetics and high purities. Its application in both on-resin and solution-phase cyclization methodologies provides researchers with a versatile tool to access a wide range of cyclic peptide structures. By following the detailed protocols and considering the potential for side reactions, scientists and drug development professionals can effectively leverage this compound to advance their research in this promising area of therapeutic development.

References

HCTU: A High-Performance Coupling Reagent for the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of peptides, particularly those with a high proportion of hydrophobic amino acid residues, presents significant challenges to chemists. These "difficult sequences" are prone to on-resin aggregation, leading to incomplete coupling and deprotection reactions, which ultimately results in low purity and yield of the target peptide. The choice of coupling reagent is therefore critical to overcoming these obstacles. HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) has emerged as a highly efficient and cost-effective activating agent for solid-phase peptide synthesis (SPPS), demonstrating particular utility in the assembly of hydrophobic and other challenging peptide sequences.

This compound is an aminium-based coupling reagent that is analogous to the well-known HBTU. The key difference lies in the presence of a chlorine atom on the benzotriazole (B28993) ring, which enhances the reactivity of the active ester intermediate, leading to faster and more efficient coupling reactions.[1][2] This increased reactivity is particularly advantageous in the synthesis of hydrophobic peptides, where steric hindrance and poor solvation of the growing peptide chain can slow down the coupling process. Studies have shown that this compound can significantly reduce coupling and deprotection times without compromising the purity of the final product, making it an attractive alternative to more expensive reagents like HATU.[3][4][5]

This application note provides a comprehensive overview of the use of this compound in the synthesis of hydrophobic peptides, including comparative data, detailed experimental protocols, and visual representations of the underlying chemical processes and workflows.

Advantages of this compound in Hydrophobic Peptide Synthesis

  • High Coupling Efficiency: The 6-chloro-HOBt leaving group of this compound forms a highly reactive active ester, which promotes rapid and efficient amide bond formation, even with sterically hindered or aggregation-prone sequences.[1]

  • Reduced Reaction Times: The high reactivity of this compound allows for significantly shorter coupling and deprotection times, leading to faster overall synthesis of peptides.[3][4][5] For example, the synthesis of the 42-mer amyloid beta (1-42) peptide was achieved in 11.6 hours using 1x5 minute coupling times with this compound.[3]

  • Cost-Effectiveness: this compound is a more affordable alternative to other high-efficiency coupling reagents like HATU, making it a practical choice for both research and large-scale peptide synthesis.[3]

  • Suppression of Racemization: this compound has been shown to be an excellent coupling reagent for suppressing racemization during peptide synthesis.

Data Presentation: Performance of this compound in the Synthesis of Difficult Peptides

The following tables summarize the performance of this compound in comparison to other common coupling reagents for the synthesis of the acyl carrier protein (ACP) fragment 65-74 (VQAAIDYING), a well-established "difficult" sequence known for its tendency to aggregate.

Table 1: Qualitative Purity Comparison of Coupling Reagents for ACP (65-74) Synthesis

Coupling ReagentRelative Purity of Crude PeptideReference
This compound Extremely similar to HATU [3]
HATUExtremely similar to this compound[3]
HBTUAdditional impurities observed[3]
PyBOPAdditional impurities observed[3]
TBTUAdditional impurities observed[3]

Table 2: Crude Purity of ACP (65-74) with Different Coupling Reagents and Times

Coupling ReagentCoupling TimeCrude Purity (%)
This compound 2 x 20 min 81.3
This compound 2 x 1 min 78.9
HATU2 x 20 min79.9
HATU2 x 1 min83.6
HBTU2 x 20 min70.3
HBTU2 x 1 min73.0
PyBOP2 x 20 min74.5
PyBOP2 x 1 min55.1

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol provides a general guideline for manual or automated Fmoc-based SPPS using this compound as the coupling reagent.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/HCTU mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 30-60 minutes. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Protocol 2: Synthesis of the Hydrophobic Peptide Amyloid Beta (1-42) using this compound

This protocol is adapted from the synthesis described by Hood et al. (2008) and is suitable for an automated peptide synthesizer.[3]

Peptide Sequence: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA

Materials:

  • Fmoc-protected amino acids

  • This compound

  • DIPEA

  • Piperidine

  • DMF

  • Rink Amide MBHA resin

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • DCM

  • Methanol

  • Diethyl ether

Automated Synthesizer Protocol:

  • Deprotection: 2 x 1 minute with 20% piperidine in DMF.

  • Coupling: 1 x 5 minutes. A solution of Fmoc-amino acid (5 eq), this compound (5 eq), and DIPEA (10 eq) in DMF is delivered to the reaction vessel.

  • Washes: Perform thorough DMF washes between deprotection and coupling steps.

Post-synthesis Workup:

Follow steps 6-8 from Protocol 1 for resin washing, cleavage, precipitation, purification, and analysis.

Visualizations

G cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Resin with Linker Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-AA, this compound, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (e.g., 95% TFA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

G AA_COOH Fmoc-Amino Acid (Carboxylic Acid) Active_Ester Active Ester Intermediate (O-acylisourea derivative) AA_COOH->Active_Ester This compound This compound This compound->Active_Ester Base Base (DIPEA) Base->Active_Ester Peptide_Bond Formation of Peptide Bond Active_Ester->Peptide_Bond Peptide_NH2 N-terminal Amine of Growing Peptide Peptide_NH2->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

Caption: this compound-mediated peptide bond formation.

Conclusion

This compound is a powerful and versatile coupling reagent that offers significant advantages for the synthesis of hydrophobic and other difficult peptide sequences. Its high reactivity allows for rapid and efficient coupling, leading to shorter synthesis times and improved outcomes for challenging targets. The data and protocols presented in this application note demonstrate the utility of this compound and provide a practical guide for its implementation in the laboratory. By leveraging the benefits of this compound, researchers can enhance their success in synthesizing complex peptides for a wide range of applications in research, diagnostics, and therapeutic development.

References

Application Note: Efficient Incorporation of Unnatural Amino Acids using HCTU

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids (Uaas) into peptides is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their potency, stability, and selectivity. However, the unique steric and electronic properties of many Uaas can present significant challenges during Solid-Phase Peptide Synthesis (SPPS), often leading to incomplete couplings and low yields. The choice of coupling reagent is therefore critical for success. HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has emerged as a highly efficient activating agent for peptide bond formation, particularly for difficult sequences and the incorporation of sterically hindered residues like Uaas.[1][2] Its rapid activation kinetics and high reactivity help to minimize side reactions and ensure high coupling efficiency.[1][3]

Mechanism of Action

This compound is an aminium-based coupling reagent that rapidly activates the carboxylic acid of an incoming Fmoc-protected amino acid.[1][4] In the presence of a tertiary base such as Diisopropylethylamine (DIPEA), this compound facilitates the formation of a highly reactive 6-Cl-OBt active ester. This ester is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, resulting in the formation of a stable peptide bond. The 6-chloro substituent on the benzotriazole (B28993) moiety enhances the reactivity compared to its predecessor, HBTU, leading to faster and more complete reactions.[3][4][5]

Caption: this compound activation and coupling mechanism.

Advantages of Using this compound for Unnatural Amino Acid Incorporation

  • High Efficiency and Speed: this compound facilitates extremely rapid coupling reactions, with times as short as 5 minutes or less, significantly reducing total synthesis time without compromising peptide purity.[2][6] This is particularly advantageous for long or complex peptides.

  • Reduced Racemization: The rapid formation of the active ester and its subsequent fast coupling minimizes the risk of racemization, which is a critical concern for many amino acids, especially during challenging couplings.[1][7]

  • Effectiveness for Difficult Couplings: this compound has demonstrated superior performance for sterically hindered amino acids and difficult sequences where other reagents like HBTU may yield incomplete reactions.[8][9] Its reactivity is comparable to the more expensive HATU, making it a cost-effective choice for demanding syntheses.[2][10]

  • Improved Yield and Purity: The high reactivity of this compound leads to higher coupling yields and purer crude peptides, simplifying downstream purification efforts.[1][11]

Data Presentation: Coupling Reagent Comparison

The selection of a coupling reagent is critical when dealing with sterically hindered Uaas. The following table summarizes the relative performance of common coupling reagents.

Coupling ReagentRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
This compound High Very Low Similar reactivity to HATU, often a more cost-effective alternative.[9]
HATUHighVery LowGenerally considered one of the most reactive reagents, but at a higher cost.[2][7]
HBTU/TBTUModerateLowWidely used but can be inefficient for very hindered or aggregating sequences.[3][9]
COMUVery HighVery LowA newer generation reagent with high reactivity and an improved safety profile.[3][9]
PyBOPHighLowA phosphonium (B103445) salt reagent that is very effective for difficult couplings.[2]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Uaa Incorporation

This protocol outlines a general procedure for manual Fmoc-SPPS on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin, Uaa, and peptide sequence.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected unnatural amino acid (Fmoc-Uaa-OH)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Kaiser Test Kit

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Workflow for Uaa Incorporation

SPPS_Workflow Start Start: Fmoc-Peptide-Resin Deprotection 1. Fmoc-Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 4. Coupling Reaction Wash1->Coupling Activation 3. Pre-activation: Fmoc-Uaa-OH + this compound + DIPEA Activation->Coupling Wash2 5. DMF Wash Coupling->Wash2 Kaiser 6. Kaiser Test Wash2->Kaiser Negative Coupling Complete Kaiser->Negative Negative (Colorless) Positive Incomplete Coupling Kaiser->Positive Positive (Blue) Next Proceed to Next Cycle or Final Cleavage Negative->Next Recouple 7. Recouple or Cap Positive->Recouple Recouple->Wash2

Caption: SPPS workflow for unnatural amino acid coupling.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 7-10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-Uaa-OH (4 eq.), this compound (3.9 eq.), and DIPEA (8 eq.) in the minimum required volume of DMF.

    • Allow the solution to pre-activate for 3-5 minutes at room temperature.[8]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 45-90 minutes. For known difficult or sterically hindered Uaas, a longer coupling time or a double coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and DMF (2-3 times) to remove any residual reagents.

  • Monitoring Coupling Completion (Kaiser Test):

    • Take a small sample of resin beads (~5-10 mg) and wash them with ethanol.

    • Perform a Kaiser test. A negative result (colorless or yellowish beads) indicates a complete reaction. A positive result (blue beads) signifies the presence of free primary amines and an incomplete coupling.

    • If the coupling is incomplete, repeat steps 3 and 4 (double coupling). If the reaction is still incomplete, cap the unreacted amines with acetic anhydride (B1165640) before proceeding to the next cycle.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide.

  • Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry to confirm purity and identity.

Logical Advantages of this compound

HCTU_Advantages This compound This compound Properties Reactivity High Reactivity & Fast Kinetics This compound->Reactivity Stability Stable Active Ester This compound->Stability Hindrance Steric Hindrance Reactivity->Hindrance Overcomes Aggregation Sequence Aggregation Reactivity->Aggregation Overcomes Efficiency High Throughput Reactivity->Efficiency Enables Racemization Racemization Risk Stability->Racemization Minimizes Challenges SPPS Challenges (Uaas) Purity High Purity & Yield Hindrance->Purity Integrity Chiral Integrity Racemization->Integrity Aggregation->Purity Outcomes Desired Outcomes Purity->Outcomes Integrity->Outcomes Efficiency->Outcomes

Caption: How this compound properties overcome common SPPS challenges.

References

HCTU Coupling Reagent: Application Notes and Protocols for Reaction Time and Temperature Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to optimizing reaction time and temperature for peptide synthesis using the coupling reagent HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). This compound is a highly efficient aminium-based coupling reagent that offers rapid reaction kinetics and suppression of racemization, making it a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex and difficult peptide sequences.[1][2][3]

Reaction Mechanism and Workflow

This compound facilitates the formation of an amide bond between a carboxylic acid and an amine. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which then converts to a 6-Cl-OBt active ester. This active ester is subsequently attacked by the amine to form the desired peptide bond.[4]

HCTU_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester 6-Cl-OBt Active Ester Carboxylic_Acid->Active_Ester This compound This compound This compound->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Activation Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Byproducts Byproducts Active_Ester->Byproducts Amine Amine (H₂N-R') Amine->Peptide_Bond Coupling

Figure 1: this compound-mediated amide bond formation pathway.

A typical experimental workflow for solid-phase peptide synthesis (SPPS) using this compound involves sequential deprotection and coupling steps.

SPPS_Workflow Start Start: Resin with protected amino acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling This compound Coupling: - Fmoc-amino acid - this compound - Base (e.g., DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from resin and deprotection of side chains Repeat->Cleavage Final cycle End Purified Peptide Cleavage->End

Figure 2: General workflow for Fmoc-based SPPS using this compound.

Optimization of Reaction Time

This compound is known for its rapid coupling efficiency, allowing for significantly shorter reaction times compared to traditional coupling reagents.[1][5] This is particularly advantageous for increasing the throughput of peptide synthesis.

Key Findings:

  • Short Coupling Times: Studies have demonstrated successful synthesis of various peptides with coupling times of 5 minutes or less, without compromising the purity of the crude product.[1][5][6] For shorter peptides (10 residues or less), coupling times as low as 1-2 minutes have been reported to be effective.[5]

  • Difficult Sequences: For more challenging sequences, such as the 65-74 fragment of the acyl carrier peptide (ACP), this compound has shown excellent performance with short coupling times.[5][7]

  • Comparative Performance: In comparative studies, this compound consistently performs well with shorter reaction times (e.g., 2 x 1 minute), often yielding higher purity products than other reagents under the same conditions.[7]

Quantitative Data: this compound Coupling Time vs. Crude Peptide Purity

The following tables summarize the crude peptide purity obtained with this compound at different coupling times for various peptide sequences, as reported in a comparative study of different activators.

Table 1: Crude Purity of 65-74ACP (a difficult sequence)

Coupling TimeCrude Purity (%) with this compound
2 x 1 min79.8
2 x 20 min83.6

Table 2: Crude Purity of G-LHRH

Coupling TimeCrude Purity (%) with this compound
2 x 1 min86.7
2 x 20 min90.8

Table 3: Crude Purity of Human Angiotensin II

Coupling TimeCrude Purity (%) with this compound
2 x 1 min89.2
2 x 20 min94.0

Data sourced from a comparative study on fast Fmoc solid-phase peptide synthesis.[7]

Optimization of Reaction Temperature

While many peptide coupling reactions are performed at room temperature, optimizing the reaction temperature can be beneficial, especially for sterically hindered amino acids or difficult couplings.

Key Findings:

  • Elevated Temperatures for Difficult Couplings: For challenging sequences like those containing Aib-Aib motifs, increasing the reaction temperature can significantly improve the crude purity of the peptide.[8]

  • Temperature Effects on Reaction Rate: Studies on aza-peptide synthesis have shown that increasing the temperature from 25°C to 40°C can increase the reaction rate with this compound.[9]

  • Caution with High Temperatures: While elevated temperatures can be beneficial, they may also increase the risk of side reactions, including racemization.[10] Therefore, temperature optimization should be approached with caution and may require careful monitoring.

Quantitative Data: this compound Coupling at Different Temperatures

The following table illustrates the impact of temperature on the crude purity of a sterically hindered peptide, Aib-ACP, synthesized using this compound.

Table 4: Crude Purity of Aib-ACP with this compound at Different Temperatures

Temperature (°C)Coupling TimeCrude Purity (%)
252 x 3 min7.8
752 x 3 min(Data for COMU shows improvement, suggesting a similar trend for this compound)

Note: While the direct data for this compound at 75°C is not provided in the source, the study highlights the significant improvement in purity for difficult couplings at elevated temperatures with similar reagents.[8]

Experimental Protocols

Protocol 1: Standard this compound-Mediated Peptide Coupling in SPPS

This protocol is a general guideline for using this compound in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin suitable for SPPS

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvent (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.

  • Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. A typical procedure is two treatments of 5-10 minutes each.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation and Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (e.g., 4 equivalents relative to the resin loading) in DMF.

    • Add this compound (e.g., 3.9 equivalents) to the amino acid solution.

    • Add DIPEA (e.g., 8 equivalents) to the mixture.

    • Immediately add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for the desired time (e.g., 5-60 minutes) at the chosen temperature (typically room temperature). The reaction can be monitored using a qualitative test such as the Kaiser test to check for the presence of free amines.[11]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group and then cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

Protocol 2: Assessment of Racemization using Marfey's Method

This protocol can be used to determine the extent of racemization that may occur during this compound-mediated coupling.

Materials:

  • Peptide sample (synthesized using this compound)

  • 6 M HCl

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)

  • Acetone

  • 1 M Sodium bicarbonate (NaHCO₃)

  • 2 M HCl

  • HPLC system with a C18 column

Procedure:

  • Peptide Hydrolysis:

    • Place a small amount of the purified peptide (e.g., 0.5 mg) in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl to dryness.

    • Redissolve the amino acid residue in 50 µL of water.[12]

  • Derivatization with Marfey's Reagent:

    • To the hydrolyzed amino acid solution, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 20 µL of 1 M NaHCO₃.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding 10 µL of 2 M HCl.[12]

  • HPLC Analysis:

    • Evaporate the solvent to dryness and redissolve the derivatized amino acids in a suitable solvent (e.g., methanol).

    • Analyze the sample by reverse-phase HPLC. The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification.[12]

  • Quantification:

    • Integrate the peak areas corresponding to the L- and D-diastereomers for each amino acid.

    • Calculate the percentage of racemization for each amino acid.

Conclusion

This compound is a highly effective coupling reagent for modern peptide synthesis, offering the significant advantages of rapid reaction rates and suppression of racemization. By optimizing reaction time and, where necessary, temperature, researchers can achieve high yields and purities of their target peptides, even for challenging sequences. The protocols provided in these application notes offer a starting point for the successful implementation of this compound in your peptide synthesis workflows. It is recommended to perform initial optimization experiments for new and complex peptide sequences to determine the ideal coupling conditions.

References

Application Notes: Equivalents of HCTU and Bases for Optimal Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent and base is critical for maximizing yield, purity, and stereochemical integrity. O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) is a widely used and efficient coupling reagent, but several alternatives offer distinct advantages depending on the specific requirements of the synthesis, such as coupling difficult or sterically hindered amino acids.[1][2] This document provides a detailed overview of common this compound equivalents and the bases used to achieve optimal performance in amide bond formation.

Overview of Coupling Reagents

Modern peptide synthesis predominantly relies on onium salts (aminium/uronium and phosphonium (B103445) salts) for the activation of carboxylic acids.[3][4] These reagents facilitate the formation of an active ester intermediate, which then rapidly reacts with the free amine of the growing peptide chain.[2][5] The efficiency of these reagents is largely determined by the nature of the leaving group incorporated into their structure.

  • This compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): An aminium salt that incorporates 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt). The electron-withdrawing chlorine atom enhances the reactivity of the active ester compared to reagents based on standard HOBt, leading to higher reaction rates.[2][3][6] this compound is known for its high efficiency, suppression of racemization, and cost-effectiveness compared to HATU.[1][2]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally considered the most reactive and efficient aminium salt, especially for challenging couplings.[2][7] It is based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The nitrogen atom at the 7-position of the benzotriazole (B28993) ring further increases the reactivity of the active ester, leading to faster couplings and excellent racemization suppression.[2][5] Its main drawback is its higher cost.[1][8]

  • HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate): These are foundational, cost-effective coupling reagents based on 1-hydroxybenzotriazole (B26582) (HOBt).[2][3] While reliable for routine synthesis, they are generally less reactive than this compound and HATU, which can result in lower yields for difficult sequences.[1][2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that utilizes an OxymaPure leaving group.[3][9] COMU offers coupling efficiencies comparable to HATU but with significant safety advantages, as it is not based on potentially explosive benzotriazole derivatives.[3][10] Its byproducts are water-soluble, simplifying purification.[9]

The Role of the Base

A tertiary, non-nucleophilic base is required for the activation step with onium salt reagents. The base serves two primary functions: neutralizing the protonated N-protected amino acid salt and facilitating the formation of the active ester. The choice of base and its stoichiometry are critical for balancing reaction speed and minimizing side reactions, particularly racemization.[3]

  • DIPEA/DIEA (N,N-Diisopropylethylamine): The most commonly used base in Fmoc-based solid-phase peptide synthesis (SPPS).[3][8] Its steric hindrance prevents it from acting as a nucleophile. Typically, two equivalents relative to the amino acid are used: one to deprotonate the amino acid and one to facilitate the reaction with the coupling reagent.

  • NMM (N-Methylmorpholine): Another frequently used base.[3][8] It is less basic than DIPEA and can sometimes be a better choice for sensitive amino acids where racemization is a concern.

  • sym-Collidine (2,4,6-Trimethylpyridine): A weaker, more sterically hindered base that is recommended in cases with a significantly increased risk of racemization, such as in segment condensation.[3]

Data Presentation: Comparison of Coupling Reagents & Bases

Table 1: Performance Comparison of this compound and its Equivalents
Coupling ReagentLeaving GroupRelative ReactivityCoupling EfficiencyRacemization SuppressionKey Characteristics
HBTU/TBTU HOBtGoodHighGoodCost-effective, standard reagents for routine synthesis.[2]
This compound 6-Cl-HOBtHighHighVery GoodMore reactive than HBTU; good balance of cost and performance.[1][2]
HATU HOAtVery HighVery HighExcellentMost powerful reagent, ideal for difficult sequences and sterically hindered amino acids.[2][5][7]
COMU OxymaPureVery HighVery HighExcellentHigh reactivity similar to HATU but with a superior safety profile (non-explosive).[3][9]

Note: The general order of reactivity for the active esters formed is: OAt (from HATU) > Oxyma (from COMU) > 6-Cl-OBt (from this compound) > OBt (from HBTU/TBTU).[2]

Table 2: Common Bases for Peptide Coupling
BaseChemical NamepKa (Conjugate Acid)Common Use Cases
DIPEA (DIEA) N,N-Diisopropylethylamine~10.8Standard base for most SPPS applications with onium salt reagents.[3]
NMM N-Methylmorpholine~7.4Used when a milder base is desired to minimize racemization.[3]
sym-Collidine 2,4,6-Trimethylpyridine~7.4Recommended for fragment couplings or with highly racemization-prone residues.[3]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is a standard methodology for coupling an N-Fmoc-protected amino acid to a resin-bound peptide chain. The quantities are based on a resin substitution (loading) of 0.5 mmol/g.

Materials:

  • Fmoc-protected amino acid

  • Coupling Reagent (e.g., this compound, HATU, COMU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Resin with free N-terminal amine

  • Kaiser Test Kit (for reaction monitoring)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate reaction vessel, prepare the activation solution:

      • Dissolve the Fmoc-amino acid (4.0 eq. relative to resin loading) in DMF (approx. 5 mL/g of resin).

      • Add the coupling reagent (3.9 eq.).

      • Add the base (e.g., DIPEA, 8.0 eq.).

    • Note on Pre-activation: For this compound and HATU, the mixture can be briefly pre-activated for 1-2 minutes before being added to the resin.[1]

    • Add the activation solution to the washed, deprotected resin.

  • Reaction:

    • Agitate the reaction vessel at room temperature for the recommended coupling time (typically 30-60 minutes). For this compound, coupling times can be as short as 5-10 minutes.[1][11][12]

    • Monitor the reaction for completion by taking a small sample of resin beads and performing the Kaiser test. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing:

    • Once the reaction is complete, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol Variations for Specific Reagents:
  • For this compound/HATU: A typical stoichiometry is Amino Acid/Coupling Reagent/Base at a ratio of 4:3.9:8. A pre-activation time of 1-5 minutes is common.[1]

  • For COMU: A key advantage is its efficiency with a reduced amount of base. The recommended ratio is Amino Acid/COMU/Base of 4:3.9:4 (i.e., only one equivalent of base per equivalent of amino acid).[7][9]

  • For Difficult Couplings (Sterically Hindered Residues):

    • Increase the coupling time to 2-4 hours or perform a "double coupling" (repeating the coupling step with a fresh solution).

    • Using a more powerful reagent like HATU or COMU is highly recommended.[2]

Visualizations

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA N-Protected Amino Acid (R-COOH) ActiveEster Activated Species (Active Ester) AA->ActiveEster Base Tertiary Base (e.g., DIPEA) Base->ActiveEster Reagent Onium Salt Reagent (e.g., this compound) Reagent->ActiveEster Peptide Resin-Bound Peptide with Free Amine (H₂N-Peptide) NewPeptide Elongated Peptide (R-CO-NH-Peptide) Peptide->NewPeptide Byproduct Reagent Byproduct (e.g., Tetramethylurea) ActiveEster->Byproduct ActiveEster->NewPeptide

Caption: General mechanism of peptide bond formation using an onium salt reagent.

Experimental_Workflow cluster_coupling Coupling Cycle start Start: Resin with N-Fmoc Protected Peptide deprotection 1. Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3b. Add Mix to Resin Agitate for 30-60 min wash1->coupling reagent_prep 3a. Prepare Activation Mix: AA + Reagent + Base in DMF reagent_prep->coupling monitoring 4. Monitor with Kaiser Test coupling->monitoring monitoring->coupling Positive wash2 5. DMF Wash monitoring->wash2 Negative end End: Resin with Elongated N-Fmoc Peptide wash2->end next_cycle Repeat for Next Amino Acid wash2->next_cycle next_cycle->deprotection

Caption: Standard workflow for one cycle of solid-phase peptide synthesis (SPPS).

References

HCTU in Solution-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a critical methodology for the production of short to medium-length peptides, peptide fragments for convergent synthesis strategies, and for peptides requiring modifications not amenable to solid-phase techniques. The choice of coupling reagent is paramount to the success of solution-phase synthesis, directly impacting reaction kinetics, product yield, and the preservation of stereochemical integrity. O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) has emerged as a highly efficient coupling reagent, offering significant advantages in terms of reaction speed and suppression of racemization. This document provides detailed application notes, protocols, and comparative data for the use of this compound in solution-phase peptide synthesis.

This compound is a guanidinium (B1211019) salt-based coupling reagent that is analogous to HBTU.[1] The incorporation of a chlorine atom at the 6-position of the benzotriazole (B28993) ring enhances the reactivity of the active ester intermediate, leading to faster and more efficient amide bond formation.[1] This increased reactivity makes this compound a cost-effective alternative to other high-performance coupling reagents like HATU, often providing comparable results.[2]

Mechanism of Action

The primary function of this compound in peptide coupling is the activation of the C-terminal carboxylic acid of an N-protected amino acid or peptide fragment. This activation facilitates nucleophilic attack by the N-terminal amine of the coupling partner. The generally accepted mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to a 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) ester. This active ester is more susceptible to aminolysis than the initial carboxylic acid, driving the peptide bond formation to completion. A key advantage of this mechanism is the in-situ generation of the 6-Cl-HOBt leaving group, which is known to be an effective racemization suppressant.

HCTU_Activation_Mechanism Carboxylic_Acid R-COOH (N-protected Amino Acid) Activated_Ester 6-Cl-HOBt Active Ester (Reactive Intermediate) Carboxylic_Acid->Activated_Ester Activation This compound This compound This compound->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide R-CO-NH-R' (Dipeptide) Activated_Ester->Peptide Coupling Amine H₂N-R' (Amino Component) Amine->Peptide Byproducts Tetramethylurea + 6-Cl-HOBt + Base-H⁺ Peptide->Byproducts

Mechanism of this compound-mediated peptide bond formation.

Data Presentation: Comparative Performance of Coupling Reagents

While comprehensive quantitative data for this compound specifically in solution-phase peptide synthesis is limited in the literature, data from solid-phase peptide synthesis (SPPS) provides valuable insights into its relative performance. The following tables summarize the comparative efficiency of this compound against other common coupling reagents. It is important to note that optimal conditions and outcomes in solution-phase synthesis may vary.

Table 1: Comparison of Coupling Reagent Performance in the Synthesis of a Hindered Tripeptide (Solution-Phase)

Coupling ReagentYield of Tripeptide (Fmoc-Val-N-Me-ᴅ-Phe-Pro-OBn)Reference
This compound36%[3]
Other reagents were also screened, with HATU providing a significantly higher yield in this specific challenging synthesis.

Table 2: Relative Purity of a Model Peptide (ACP fragment 65-74) Synthesized with Various Coupling Reagents (SPPS Data)

Coupling ReagentCrude Peptide PurityReference
This compound Comparable to HATU [2]
HATUHigh[2]
HBTULower than this compound/HATU[2]
PyBOPLower than this compound/HATU[2]
TBTULower than this compound/HATU[2]

Table 3: General Comparison of Common Coupling Reagents

FeatureThis compoundHATUHBTUEDC/HOBt
Reactivity HighVery HighMedium-HighMedium
Cost ModerateHighLow-ModerateLow
Racemization Suppression HighVery HighGoodGood
Byproduct Removal SolubleSolubleSolubleWater-soluble urea
Handling Stable solidMoisture sensitiveStable solidMoisture sensitive

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in solution-phase peptide synthesis. These are general guidelines and may require optimization based on the specific amino acids or peptide fragments being coupled.

General Workflow for Solution-Phase Dipeptide Synthesis using this compound

SPPS_Workflow Start Start Dissolve_Reactants Dissolve N-protected Amino Acid and C-protected Amino Acid in an aprotic solvent (e.g., DMF) Start->Dissolve_Reactants Add_Base Add Base (e.g., DIPEA) to neutralize amine salt Dissolve_Reactants->Add_Base Pre_activation Add this compound to activate the carboxylic acid Add_Base->Pre_activation Coupling Stir at room temperature (Monitor by TLC or LC-MS) Pre_activation->Coupling Workup Aqueous Workup (e.g., wash with mild acid, base, and brine) Coupling->Workup Purification Purify by column chromatography or recrystallization Workup->Purification End End Purification->End

General workflow for solution-phase dipeptide synthesis.
Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide

Materials:

  • N-α-protected amino acid (e.g., Boc-Val-OH) (1.0 eq)

  • C-protected amino acid hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 eq)

  • This compound (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the C-protected amino acid hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to liberate the free amine.

  • In a separate flask, dissolve the N-α-protected amino acid (1.0 eq) and this compound (1.05 eq) in anhydrous DMF.

  • Coupling Reaction: To the solution from step 2, add the remaining DIPEA (1.0 eq) and stir for 2-5 minutes to pre-activate the carboxylic acid.

  • Add the free amine solution from step 1 to the activated amino acid solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove most of the DMF.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.

Protocol 2: Solution-Phase Fragment Condensation

Materials:

  • N-terminally protected peptide fragment (C-terminus is a free carboxylic acid) (1.0 eq)

  • C-terminally protected peptide fragment (N-terminus is a free amine or its salt) (1.0 eq)

  • This compound (1.1 eq)

  • DIPEA (2.2 eq, or 3.2 eq if the amine is a hydrochloride salt)

  • Anhydrous DMF or other suitable aprotic solvent

Procedure:

  • Reactant Preparation: Dissolve the N-terminally protected peptide fragment (1.0 eq) and the C-terminally protected peptide fragment (1.0 eq) in anhydrous DMF.

  • Add DIPEA to the reaction mixture and stir.

  • Coupling Reaction: Add this compound (1.1 eq) to the stirred solution.

  • Allow the reaction to proceed at room temperature. The reaction time can vary significantly depending on the size and sequence of the fragments (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1. The purification method will need to be optimized based on the properties of the resulting larger peptide.

Conclusion

This compound is a highly effective and versatile coupling reagent for solution-phase peptide synthesis. Its high reactivity leads to rapid reaction times and high yields, while the in-situ generation of 6-Cl-HOBt effectively suppresses racemization. Although primarily documented in the context of SPPS, the principles of its efficacy are transferable to solution-phase applications, offering a cost-effective and high-performance alternative to other coupling reagents. The provided protocols serve as a starting point for the successful implementation of this compound in the synthesis of peptides and peptide fragments in solution. As with any chemical synthesis, optimization of reaction conditions for each specific coupling is recommended to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization with HCTU Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you minimize racemization when using the HCTU coupling reagent in your peptide synthesis experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions to ensure the stereochemical integrity of your synthetic peptides.

IssuePotential CauseRecommended Solution
Significant Racemization Detected Inappropriate Base Selection: Strong or sterically unhindered bases can readily abstract the α-proton of the activated amino acid, leading to racemization.[1][2]- Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[1]
Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the amine is introduced increases the opportunity for racemization.[1]- Add the coupling reagent to the mixture of the protected amino acid and the amine component simultaneously (in situ activation).[1] - If pre-activation is necessary, keep the activation time to a minimum, typically 3 to 5 minutes at room temperature.[3]
High Reaction Temperature: Elevated temperatures can increase the rate of racemization.[1]- Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, if the reaction kinetics allow.[1]
Absence of Racemization Suppressing Additives: While this compound itself is designed to suppress racemization, certain conditions or sensitive amino acids may require additional protection.[1][3]- The addition of 6-Chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) can enhance coupling and further suppress racemization.[3]
Low Coupling Yield with Racemization-Prone Amino Acids Steric Hindrance: Bulky side chains of certain amino acids can hinder the coupling reaction, and attempts to force the reaction with harsher conditions can lead to racemization.[1]- this compound is a powerful coupling reagent that can often overcome steric hindrance.[1][3] - For particularly difficult couplings, ensure optimized stoichiometry and reaction time.
Peptide Aggregation: Aggregation of the growing peptide chain on the solid support can prevent complete reaction and may lead to side reactions if forcing conditions are used.[1]- Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (B87167) (DMSO).[1]
Inconsistent Results Variability in Reagent Quality or Handling: Moisture or degradation of the this compound reagent or solvents can impact reaction efficiency and reproducibility.- Use high-quality, dry solvents (e.g., DMF). - Store this compound under dry conditions and handle it quickly to minimize exposure to atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid during the coupling reaction. This results in the incorporation of both the desired L-amino acid and the undesired D-enantiomer into the peptide sequence, leading to the formation of diastereomeric impurities that can be difficult to separate and may impact the biological activity of the final peptide.[1]

Q2: How does this compound work to minimize racemization?

A2: this compound is an aminium-based coupling reagent that reacts with the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate rapidly converts to an active ester of 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt). This active ester is less reactive than the initial intermediate, which minimizes the opportunity for the primary racemization pathway, oxazolone (B7731731) formation, to occur. The 6-chloro substitution on the HOBt moiety enhances the reaction rate, further reducing the time for potential racemization.[4][5]

Q3: Which amino acids are most susceptible to racemization with this compound?

A3: While this compound is effective at suppressing racemization, certain amino acids are inherently more prone to this side reaction. Histidine and cysteine are particularly susceptible.[6] Careful optimization of coupling conditions is crucial when incorporating these residues.

Q4: What is the optimal amount of base to use with this compound?

A4: A common protocol suggests using 4.0 equivalents of a base like DIPEA relative to the resin substitution.[3] However, to minimize racemization, it is often recommended to use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1] The amount of base should be sufficient to neutralize the protonated N-terminal amine and facilitate the coupling reaction without being excessively basic, which can promote racemization.[2]

Q5: Can I use additives with this compound to further reduce racemization?

A5: Yes, the addition of 6-Cl-HOBt can further suppress racemization and enhance coupling efficiency, especially for difficult couplings.[3] A typical protocol recommends adding 2.0 equivalents of a 0.5 M solution of 6-Cl-HOBt in DMF.[3]

Experimental Protocols

Protocol 1: Standard this compound Coupling Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is a general guideline for using this compound in Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and finally DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents based on resin substitution) in DMF.

    • Add the amino acid solution to the resin.

    • Add a 1.0 M solution of this compound in DMF (2.0 equivalents).

    • Add N,N-diisopropylethylamine (DIPEA) (4.0 equivalents).

    • Optional: For racemization-prone amino acids, add a 0.5 M solution of 6-Cl-HOBt in DMF (2.0 equivalents).[3]

  • Reaction: Mix the reaction vessel for 10-60 minutes at room temperature, or until a Kaiser test is negative.[3]

  • Washing: Filter the resin and wash thoroughly with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling cycle for the subsequent amino acids in the peptide sequence.

Protocol 2: Quantification of Racemization using Chiral HPLC

This protocol describes a method to determine the extent of racemization for a specific amino acid coupling.

  • Synthesis of a Model Dipeptide:

    • Synthesize a simple dipeptide on a solid support, for example, Ac-Phe-Gly-NH2, where Phe is the amino acid being tested for racemization.

    • Couple the Fmoc-Phe-OH using your standard this compound protocol.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC analysis (e.g., a mixture of mobile phase A and B).

  • Chiral HPLC Analysis:

    • Inject the crude dipeptide sample onto a chiral HPLC column (e.g., a Chiralpak column).

    • Use an appropriate mobile phase, often a mixture of hexane (B92381) and isopropanol (B130326) for normal-phase or acetonitrile (B52724) and water with an acidic modifier for reversed-phase, to separate the diastereomers (L-Phe-Gly and D-Phe-Gly).[1]

    • Monitor the elution profile with a UV detector.

  • Quantification: Integrate the peak areas of the two diastereomers. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-diastereomer) / (Area(L-diastereomer) + Area(D-diastereomer))] * 100[6]

Visualizations

HCTU_Coupling_Mechanism AA N-Protected Amino Acid (R-COOH) Active_Ester 6-Cl-HOBt Active Ester (Less prone to racemization) AA->Active_Ester + this compound + Base This compound This compound Base Base (e.g., DIPEA) Amine N-terminal Amine (H2N-Peptide) Peptide_Bond Peptide Bond (R-CO-NH-Peptide) Amine->Peptide_Bond Active_Ester->Peptide_Bond + Amine Oxazolone Oxazolone Intermediate (Racemization Pathway) Active_Ester->Oxazolone Base (slow) Racemized_Product Racemized Product Oxazolone->Racemized_Product

Caption: this compound coupling mechanism and the racemization pathway.

Troubleshooting_Workflow Start High Racemization Detected Check_Base Evaluate Base: Is it strong or sterically unhindered? Start->Check_Base Change_Base Switch to a weaker/hindered base (e.g., NMM, Collidine) Check_Base->Change_Base Yes Check_Time Evaluate Activation Time: Is it prolonged? Check_Base->Check_Time No Change_Base->Check_Time Reduce_Time Minimize activation time or use in-situ activation Check_Time->Reduce_Time Yes Check_Temp Evaluate Temperature: Is it elevated? Check_Time->Check_Temp No Reduce_Time->Check_Temp Lower_Temp Perform coupling at 0°C or room temperature Check_Temp->Lower_Temp Yes Consider_Additive Consider adding 6-Cl-HOBt Check_Temp->Consider_Additive No Lower_Temp->Consider_Additive End Racemization Minimized Consider_Additive->End

Caption: Troubleshooting workflow for high racemization levels.

References

preventing side reactions in HCTU-mediated couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with HCTU-mediated couplings.

Troubleshooting Guide & FAQs

1. Question: My peptide coupling reaction is showing significant racemization. What are the potential causes and how can I minimize it?

Answer:

Racemization is a common side reaction in peptide couplings, particularly when using activating agents like this compound. The primary cause is the formation of a symmetric oxazolone (B7731731) intermediate from the activated carboxylic acid, which can then be attacked by the amine from either side, leading to a loss of stereochemical integrity.

Key contributing factors and solutions:

  • Base Selection: The choice of base is critical. Sterically hindered non-nucleophilic bases are preferred to minimize racemization. While DIEA (diisopropylethylamine) is commonly used, it can promote racemization. 2,4,6-trimethylpyridine (B116444) (collidine) or N-methylmorpholine (NMM) are often better alternatives.

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization. It is recommended to perform the activation step (pre-activation of the carboxylic acid with this compound) at 0°C and the subsequent coupling reaction at or below room temperature.

  • Stoichiometry: Using a minimal excess of the coupling reagent and the base can help. A slight excess of the carboxylic acid and amine components relative to the coupling reagent is a common strategy.

  • Reaction Time: Prolonged reaction times can increase the likelihood of racemization. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) and quench the reaction once the starting materials are consumed.

2. Question: I am observing a significant amount of a side product with a mass corresponding to my amine plus a guanidinium (B1211019) group. What is this side reaction and how can I prevent it?

Answer:

This side reaction is the N-guanidinylation of the primary or secondary amine starting material. This compound, being a guanidinium-based coupling reagent, can react with the amine nucleophile to form a stable guanidinium byproduct. This is more likely to occur if the amine is unhindered and the coupling reaction is slow.

Prevention Strategies:

  • Order of Addition: The recommended procedure is to pre-activate the carboxylic acid with this compound and the base for a short period (1-5 minutes) before adding the amine. This ensures that the this compound is consumed in the formation of the active ester, minimizing its availability to react with the amine.

  • Equivalent of Reagents: Avoid a large excess of the amine component.

  • Alternative Reagents: If guanidinylation remains a persistent issue, consider using a different class of coupling reagent, such as one based on a phosphonium (B103445) salt (e.g., PyBOP) or an iminium salt (e.g., HATU).

3. Question: My coupling reaction is sluggish or incomplete. What steps can I take to improve the reaction efficiency?

Answer:

Incomplete coupling reactions can be due to several factors, including poor solubility of reactants, steric hindrance, or suboptimal reaction conditions.

Troubleshooting steps:

  • Solvent Choice: Ensure that all reactants are fully dissolved. Aprotic polar solvents like DMF, NMP, or DMSO are commonly used. If solubility is an issue, consider a solvent mixture or a different solvent system.

  • Activation Time: Allow for a sufficient pre-activation time for the carboxylic acid and this compound before adding the amine.

  • Increase Temperature: While lower temperatures are favored to reduce racemization, a modest increase in temperature (e.g., to room temperature or slightly above) can improve the rate of a sluggish coupling. This should be balanced against the risk of side reactions.

  • Reagent Purity: Ensure the purity of your carboxylic acid, amine, and coupling reagents. Impurities can interfere with the reaction. This compound is sensitive to moisture and should be stored in a desiccator.

Quantitative Data on Side Reactions

The choice of base can have a significant impact on the level of racemization observed during this compound-mediated couplings. The following table summarizes the percentage of epimerization for a model dipeptide coupling under different conditions.

BaseTemperature (°C)% Epimerization
Diisopropylethylamine (DIEA)258.5
N-Methylmorpholine (NMM)253.2
2,4,6-Trimethylpyridine (Collidine)251.8
Diisopropylethylamine (DIEA)02.1

Data is illustrative and based on typical results reported in the literature.

Experimental Protocols

Standard Protocol for this compound-Mediated Amide Coupling:

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, 0.1 M), add this compound (1.05 eq).

  • Add a suitable non-nucleophilic base, such as 2,4,6-trimethylpyridine (2.0 eq).

  • Stir the mixture at 0°C for 5 minutes for pre-activation.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by flash chromatography or preparative HPLC as needed.

Protocol for Analysis of Racemization by Chiral HPLC:

  • Prepare a standard of the desired diastereomer and the corresponding epimer.

  • Develop a chiral HPLC method capable of separating the two diastereomers. This often involves screening different chiral columns (e.g., Chiralpak series) and mobile phases.

  • Inject the crude reaction mixture onto the chiral column.

  • Integrate the peak areas of the desired product and the epimeric byproduct to determine the percentage of racemization.

Visual Guides

HCTU_Coupling_Pathways RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Active Ester RCOOH->ActiveEster + this compound, Base This compound This compound This compound->ActiveEster GuanidinylatedAmine Guanidinylated Amine Byproduct This compound->GuanidinylatedAmine Base Base Base->ActiveEster Amide Desired Amide Product ActiveEster->Amide + R'-NH2 Oxazolone Oxazolone Intermediate ActiveEster->Oxazolone Side Reaction (promoted by excess base) Amine Amine (R'-NH2) Amine->Amide Amine->GuanidinylatedAmine + this compound (Side Reaction) RacemicAmide Racemized Amide Product Oxazolone->RacemicAmide + R'-NH2

Caption: this compound coupling mechanism and side reaction pathways.

Troubleshooting_Workflow Start Problem with This compound Coupling CheckReaction Analyze Crude Reaction (LC-MS, TLC) Start->CheckReaction LowYield Low Yield / Incomplete? CheckReaction->LowYield SideProducts Significant Side Products? CheckReaction->SideProducts LowYield->SideProducts No ImproveYield Increase Temp. Check Reagent Purity Optimize Solvent LowYield->ImproveYield Yes IdentifySideProduct Identify Side Product Mass SideProducts->IdentifySideProduct Yes End Optimized Reaction SideProducts->End No ImproveYield->End Racemization Racemization? IdentifySideProduct->Racemization Guanidinylation Guanidinylation? IdentifySideProduct->Guanidinylation Racemization->Guanidinylation No SolveRacemization Lower Temperature Use Hindered Base (Collidine) Minimize Reaction Time Racemization->SolveRacemization Yes SolveGuanidinylation Pre-activate Acid Adjust Stoichiometry Consider Alt. Reagent Guanidinylation->SolveGuanidinylation Yes SolveRacemization->End SolveGuanidinylation->End

Caption: Troubleshooting workflow for this compound-mediated couplings.

Technical Support Center: HCTU Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in their experiments. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to byproducts and their removal during peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound, with a focus on identifying and removing common byproducts and side-products.

Q1: My reaction mixture contains a persistent, water-soluble impurity. How can I identify and remove it?

A: A common water-soluble byproduct in this compound-mediated couplings is tetramethylurea . Its high solubility in both aqueous and common organic solvents makes it challenging to remove with standard extraction procedures.

  • Identification:

    • Mass Spectrometry (MS): Look for a peak corresponding to a mass of approximately 116.16 g/mol .

    • Nuclear Magnetic Resonance (NMR): In ¹H NMR, tetramethylurea typically shows a singlet around 2.8 ppm in CDCl₃.

  • Removal Strategies:

    • Repeated Aqueous Washes: While a single water wash is often insufficient, multiple extractions with brine (saturated NaCl solution) can help partition the tetramethylurea into the aqueous phase.

    • Precipitation: If your desired peptide is a solid, precipitating it from a suitable solvent system can leave the highly soluble tetramethylurea in the mother liquor. A common method is precipitation in cold diethyl ether.

    • Column Chromatography: For non-polar to moderately polar compounds, silica (B1680970) gel chromatography can be effective. Tetramethylurea is quite polar and will have a low Rf value.

Q2: I observe an acidic impurity in my crude product after this compound coupling. What is it and how do I remove it?

A: The acidic byproduct is likely 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) , which is released from this compound during the coupling reaction.

  • Identification:

    • Mass Spectrometry (MS): Look for a peak corresponding to a mass of approximately 169.57 g/mol .[1]

    • HPLC: 6-Cl-HOBt will appear as a distinct peak, the retention time of which will depend on your specific method.

  • Removal Strategies:

    • Basic Aqueous Wash: The most effective method for removing the acidic 6-Cl-HOBt is to wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. This will deprotonate the 6-Cl-HOBt, forming a salt that is readily extracted into the aqueous phase.

Q3: My peptide appears to have an unexpected mass addition of +98 Da, and its HPLC peak is broader than expected. What could be the cause?

A: This is a strong indication of N-terminal guanidinylation , a common side reaction when using uronium/aminium-based coupling reagents like this compound in excess. The tetramethylguanidinium group from the coupling reagent attaches to the free N-terminal amine of the peptide, capping it and preventing further chain elongation.

  • Identification:

    • Mass Spectrometry (MS): Look for a mass increase of +98 Da on your target peptide.

    • HPLC: The guanidinylated peptide will have a different retention time than the desired product.

  • Prevention and Mitigation:

    • Stoichiometry Control: Avoid using a large excess of this compound. A slight excess of the carboxylic acid component relative to the coupling reagent can help minimize this side reaction.[2]

    • Pre-activation: A short pre-activation of the carboxylic acid with this compound before adding it to the amine component can reduce the time the free coupling reagent is in contact with the N-terminus.[2]

    • Purification: Reverse-phase HPLC is typically effective in separating the guanidinylated byproduct from the desired peptide.

Q4: I am observing a significant amount of a diastereomeric impurity in my peptide. What is causing this and how can I minimize it?

A: This is likely due to racemization of the amino acid being coupled. The activation of the carboxylic acid by this compound can make the α-proton more acidic, and in the presence of a base, this proton can be abstracted, leading to a loss of stereochemistry.

  • Identification:

    • Chiral HPLC or GC: This is the most definitive way to separate and quantify the D- and L-isomers.

    • NMR: In some cases, diastereomers can be distinguished by high-field NMR.

  • Prevention Strategies:

    • Choice of Base: Use a weaker, more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of stronger, less hindered bases like diisopropylethylamine (DIPEA).

    • Use of Additives: The addition of 6-Cl-HOBt to the reaction mixture can help to suppress racemization.

    • Low Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can reduce the rate of racemization.[3]

    • Minimize Pre-activation Time: If pre-activating the amino acid, keep the time to a minimum before adding it to the amine component.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of an this compound-mediated coupling reaction?

A: The two main byproducts generated directly from the this compound reagent are tetramethylurea and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) .

Q2: Are this compound byproducts hazardous?

A: 6-Chloro-1-hydroxybenzotriazole is known to be potentially explosive under certain conditions and should be handled with care.[1] Tetramethylurea is considered harmful if swallowed. Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Q3: Can I use a standard aqueous workup to remove this compound byproducts?

A: A standard aqueous workup involving an acidic wash, a basic wash, and a brine wash is a good starting point. The basic wash is crucial for removing 6-Cl-HOBt. However, due to the high water solubility of tetramethylurea, multiple extractions may be necessary for its complete removal.

Q4: How does this compound compare to other coupling reagents like HBTU and HATU in terms of byproducts?

A: this compound, HBTU, and HATU are all uronium/aminium-based coupling reagents and thus generate tetramethylurea as a common byproduct. The key difference lies in the hydroxybenzotriazole (B1436442) derivative they release:

The removal principles for these hydroxybenzotriazole derivatives are similar (i.e., a basic wash), though their reactivity and impact on side reactions like racemization can differ.

Data Presentation

Table 1: Physical Properties of this compound Byproducts
ByproductChemical FormulaMolecular Weight ( g/mol )Appearance
TetramethylureaC₅H₁₂N₂O116.16Colorless liquid
6-Chloro-1-hydroxybenzotriazoleC₆H₄ClN₃O169.57[1]White to off-white solid[4]
Table 2: Solubility of this compound Byproducts
ByproductWaterCommon Organic Solvents (e.g., Ethanol, Acetone, DMF)
TetramethylureaHighly solubleSoluble
6-Chloro-1-hydroxybenzotriazoleSparingly solubleSoluble

Experimental Protocols

Protocol 1: Removal of Tetramethylurea and 6-Chloro-1-hydroxybenzotriazole via Aqueous Workup

This protocol is suitable for products that are soluble in a water-immiscible organic solvent.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl solution. Shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer. This step removes basic impurities like excess tertiary amines.

  • Basic Wash: Add an equal volume of saturated NaHCO₃ solution. Shake the funnel, venting frequently to release any CO₂ produced. Allow the layers to separate and discard the aqueous layer. Repeat this wash two more times to ensure complete removal of the acidic 6-Cl-HOBt.

  • Brine Wash: Add an equal volume of brine. Shake and separate the layers. This wash helps to remove residual water and some of the highly water-soluble tetramethylurea. For persistent tetramethylurea, repeat the brine wash 2-3 times.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).

Protocol 2: Removal of Tetramethylurea by Precipitation

This protocol is suitable for products that are solid and poorly soluble in non-polar solvents like diethyl ether.

Materials:

  • Crude product containing tetramethylurea

  • Cold diethyl ether

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane (B109758) or methanol).

  • Slowly add this solution to a larger volume of cold diethyl ether while stirring.

  • The desired product should precipitate out of the solution, while the highly soluble tetramethylurea remains in the ether.

  • Collect the precipitated product by filtration.

  • Wash the solid product with additional cold diethyl ether to remove any remaining traces of tetramethylurea.

  • Dry the product under vacuum.

Mandatory Visualization

HCTU_Activation_Pathway This compound This compound ActiveEster Active Ester (O-(6-Cl-Benzotriazolyl) ester) This compound->ActiveEster Byproduct1 Tetramethylurea This compound->Byproduct1 forms RCOOH N-protected Amino Acid (R-COOH) RCOOH->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Activates CoupledPeptide Coupled Peptide ActiveEster->CoupledPeptide Byproduct2 6-Cl-HOBt ActiveEster->Byproduct2 releases PeptideAmine Peptide-NH2 PeptideAmine->CoupledPeptide attacks

Caption: this compound activation pathway in peptide synthesis.

Guanidinylation_Side_Reaction Excessthis compound Excess this compound GuanidinylatedPeptide Guanidinylated Peptide (Terminated Chain) Excessthis compound->GuanidinylatedPeptide PeptideAmine Peptide-NH2 PeptideAmine->GuanidinylatedPeptide attacks

Caption: Guanidinylation side reaction with excess this compound.

Racemization_Mechanism ActivatedAA Activated Amino Acid (L-isomer) Oxazolone (B7731731) Oxazolone Intermediate (Achiral) ActivatedAA->Oxazolone -H+ Base Base Base->ActivatedAA abstracts α-proton RacemicMixture Racemic Mixture (L- and D-isomers) Oxazolone->RacemicMixture +H+

Caption: Racemization mechanism via oxazolone formation.

References

Technical Support Center: Optimizing HCTU for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing HCTU-mediated couplings. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges encountered during peptide synthesis, particularly with difficult coupling reactions.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems encountered during your experiments.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Q1: My Kaiser test is positive after a standard coupling time. What are the common causes and how can I improve my coupling efficiency?

A positive Kaiser test indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. This can be due to several factors, including issues with reagents, reaction conditions, or the peptide sequence itself.

Potential Causes & Solutions:

  • Insufficient Base: A common reason for incomplete coupling is an inadequate amount of base. The tertiary amine base, typically DIPEA, is crucial for both the activation of the carboxylic acid and the deprotonation of the incoming amine. Ensure you are using at least 2 equivalents of base for every 1 equivalent of carboxylic acid.[1]

  • Reagent Quality: this compound is sensitive to moisture. Ensure that this compound is stored under dry, inert conditions and that anhydrous solvents are used for the reaction.[2] Similarly, verify that the base has been stored properly and is not degraded.[1]

  • Steric Hindrance: Difficult couplings, such as those involving sterically hindered amino acids (e.g., Aib, Val, Ile) or N-methylated amino acids, often require more rigorous conditions.[3][4]

  • Peptide Aggregation: Hydrophobic peptide sequences can aggregate on the solid support, preventing reagents from accessing the reactive sites.

Optimization Strategies:

  • Increase Reagent Equivalents: For difficult couplings, increase the equivalents of the amino acid and this compound. A common starting point for standard couplings is 2 equivalents each of the amino acid and this compound, but for challenging steps, using up to 4 or 5 equivalents can be beneficial.[3][5][6]

  • Perform a "Double Coupling": If a single coupling is incomplete, repeating the coupling step with a fresh solution of activated amino acid is a highly effective method to drive the reaction to completion.[4][7]

  • Extend Reaction Time: While this compound can facilitate very fast couplings (under 5 minutes for some sequences), difficult steps may require longer reaction times, from 1 to 12 hours.[8][9][10]

  • Increase Temperature: Cautiously increasing the reaction temperature to 35-50°C can help overcome the activation energy barrier for sterically hindered residues.[4]

// Nodes start [label="Positive Kaiser Test\n(Incomplete Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Step 1: Verify Reagents", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reagent_issues [label="Issue: Degraded this compound/Base or\nPresence of Moisture", fillcolor="#FFFFFF", fontcolor="#202124"]; reagent_solution [label="Solution: Use Fresh Reagents &\nAnhydrous Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"];

check_conditions [label="Step 2: Review Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; condition_issues [label="Issue: Insufficient Equivalents or\nShort Reaction Time", fillcolor="#FFFFFF", fontcolor="#202124"]; condition_solution [label="Action: Optimize Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

double_couple [label="Strategy 1:\nPerform Double Coupling", fillcolor="#FFFFFF", fontcolor="#202124"]; increase_equiv [label="Strategy 2:\nIncrease Reagent Equivalents", fillcolor="#FFFFFF", fontcolor="#202124"]; extend_time [label="Strategy 3:\nExtend Reaction Time", fillcolor="#FFFFFF", fontcolor="#202124"];

end_goal [label="Achieve Negative Kaiser Test\n(Complete Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; check_reagents -> reagent_issues [label="Problem Found"]; reagent_issues -> reagent_solution; check_reagents -> check_conditions [label="Reagents OK"];

check_conditions -> condition_issues [label="Problem Found"]; condition_issues -> condition_solution; condition_solution -> double_couple; condition_solution -> increase_equiv; condition_solution -> extend_time;

reagent_solution -> end_goal; double_couple -> end_goal; increase_equiv -> end_goal; extend_time -> end_goal; } ` Caption: Workflow for troubleshooting low coupling efficiency.

Issue 2: Suspected Epimerization or Racemization

Q2: My final product shows a diastereomeric impurity in the HPLC/MS. How can I minimize racemization when using this compound?

Epimerization (or racemization) is a significant side reaction where the stereochemistry of the amino acid's α-carbon is inverted.[11] This is often promoted by excessive basicity and prolonged activation times. The resulting diastereomers can be very difficult to separate.

Factors Influencing Racemization:

  • Base Strength and Concentration: Strong bases like DIPEA can increase the rate of α-proton abstraction, leading to racemization.[2][11]

  • Pre-activation Time: Longer times between activation of the amino acid and its addition to the resin can increase the risk.[2]

  • Amino Acid Susceptibility: Certain amino acids, such as His and Cys, are more prone to racemization.[2]

Mitigation Strategies:

  • Use a Weaker Base: Consider replacing DIPEA with a less hindered or weaker base, such as N-methylmorpholine (NMM), to reduce the risk of proton abstraction.[2]

  • Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after it is prepared (typically within 3 to 5 minutes).[12]

  • Add an Auxiliary Additive: Although this compound is a 6-Cl-HOBt-based reagent, some protocols suggest the addition of 1 equivalent of standalone 6-Cl-HOBt or HOBt to further suppress racemization.[2][5][12]

  • Control Stoichiometry: Ensure precise control over the equivalents of base used. Typically, 2 equivalents of base are required per equivalent of this compound.[1]

// Nodes start [label="Diastereomeric Impurity Detected\n(Suspected Racemization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_base [label="Step 1: Evaluate Base", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; base_issue [label="Issue: Strong Base (DIPEA)\nor Excess Equivalents", fillcolor="#FFFFFF", fontcolor="#202124"]; base_solution [label="Solution: Switch to Weaker Base (NMM)\nor Reduce Equivalents", fillcolor="#34A853", fontcolor="#FFFFFF"];

check_time [label="Step 2: Review Pre-activation Time", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; time_issue [label="Issue: Prolonged Activation\nBefore Coupling", fillcolor="#FFFFFF", fontcolor="#202124"]; time_solution [label="Solution: Minimize Pre-activation\n(Couple Immediately)", fillcolor="#34A853", fontcolor="#FFFFFF"];

check_additives [label="Step 3: Consider Additives", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; additives_solution [label="Solution: Add 1 eq. of HOBt\nor 6-Cl-HOBt", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_goal [label="Minimized Racemization &\nImproved Purity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_base; check_base -> base_issue [label="Potential Cause"]; base_issue -> base_solution; check_base -> check_time [label="Base OK"];

check_time -> time_issue [label="Potential Cause"]; time_issue -> time_solution; check_time -> check_additives [label="Time OK"];

check_additives -> additives_solution [label="Further Optimization"];

base_solution -> end_goal; time_solution -> end_goal; additives_solution -> end_goal; } ` Caption: Troubleshooting workflow for suspected racemization.

Issue 3: Guanidinylation Side Reaction

Q3: My mass spectrum shows a significant side product with a mass corresponding to my truncated peptide plus a guanidinium (B1211019) group. What causes this?

Guanidinylation is a side reaction where the coupling reagent (this compound) reacts with the free N-terminal amine of the peptide chain.[2][13] This forms a stable guanidinium group that caps (B75204) the peptide, preventing further elongation and resulting in a truncated final product.

Primary Causes:

  • Excess Coupling Reagent: Using a large excess of this compound relative to the amino acid increases the likelihood that free this compound will react with the peptide's N-terminus.[2]

  • Slow Carboxyl Activation: This is particularly a problem with sterically hindered amino acids. If the activation of the carboxylic acid is slow, the concentration of free this compound in the reaction vessel remains high for longer, increasing the chance of the side reaction.[2]

Mitigation Strategies:

  • Use Stoichiometric Amounts: Use a 1:1 molar ratio of this compound to the carboxylic acid, or even a slight defect of the coupling reagent, to minimize the amount of free this compound available for side reactions.[2][14]

  • Ensure Complete Pre-activation: Allow the amino acid and this compound to fully react before adding the mixture to the resin. This consumes the this compound in the desired activation reaction.

  • Switch Reagent Class: For particularly difficult couplings where guanidinylation is a persistent issue, consider switching to a phosphonium-based reagent (e.g., PyBOP, PyAOP), which does not cause this side reaction.[2][15]

Summary of this compound Optimization Parameters

The following table summarizes recommended starting conditions and optimization strategies for this compound couplings.

ParameterStandard CouplingDifficult Coupling (Sterically Hindered)Mitigation Strategy
Fmoc-AA (eq.) 2.02.0 - 5.0[4][6]Increase for slow reactions
This compound (eq.) 2.02.0 - 5.0[4][6]Use 1:1 ratio with AA to avoid guanidinylation[2]
Base (DIPEA) (eq.) 4.0[5][12]4.0 - 8.0[3][16]Use weaker base (NMM) to reduce racemization[2]
Coupling Time 5 - 60 min[9][12]1 - 12 hours, or double coupling[4][8]Extend time or re-couple for incomplete reactions
Temperature Room TemperatureRoom Temperature or 35-50°C[4]Increase cautiously to improve yield
Additive (optional) N/A1.0 eq. HOBt or 6-Cl-HOBt[2]Add to suppress racemization

Experimental Protocols

Protocol 1: Standard this compound Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound.

// Nodes start [label="Start: Resin with\nN-terminal Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_aa [label="1. Prepare AA Solution:\n- Dissolve Fmoc-AA (2 eq.)\n- Dissolve this compound (2 eq.)\n- Add DIPEA (4 eq.) in DMF"]; preactivate [label="2. Pre-activate Mixture\n(3-5 minutes at RT)"]; add_to_resin [label="3. Add Activated AA\nSolution to Resin"]; couple [label="4. Couple\n(15-60 min at RT)"]; monitor [label="5. Monitor Reaction\n(e.g., Kaiser Test)"]; wash [label="6. Wash Resin\n(3-5x with DMF)"]; result [label="Result: Elongated Peptide Chain", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> prepare_aa; prepare_aa -> preactivate; preactivate -> add_to_resin; add_to_resin -> couple; couple -> monitor; monitor -> wash [label="Negative Test"]; wash -> result; monitor -> couple [label="Positive Test\n(Re-couple)"]; } ` Caption: General experimental workflow for an SPPS coupling cycle.

Methodology:

  • Resin Preparation: Following N-terminal Fmoc deprotection and washing, the resin is prepared in a reaction vessel.

  • Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (2.0 eq. based on resin substitution) and this compound (2.0 eq.) in DMF (approx. 5 mL/g of resin). Add DIPEA (4.0 eq.).[5][12]

  • Pre-activation: Gently mix the activation solution at room temperature for 3 to 5 minutes.[12]

  • Coupling: Add the pre-activated amino acid solution to the resin.[12]

  • Reaction: Mix the suspension for 15-60 minutes at room temperature. For difficult couplings, this time can be extended.[8][12]

  • Monitoring: Take a small sample of resin beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.

  • Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5]

Protocol 2: Assessing Racemization with a Model Dipeptide

This protocol allows you to quantify the level of racemization for a specific amino acid under your chosen this compound coupling conditions.[2]

  • Peptide Synthesis: Synthesize a simple model dipeptide, such as Fmoc-Gly-X-Resin, where 'X' is the amino acid you wish to test.

  • Coupling: Couple the Fmoc-X-OH using the specific this compound protocol (equivalents, base, time) that you intend to evaluate.

  • Cleavage: Cleave the dipeptide from the resin support.

  • Analysis: Analyze the crude, cleaved dipeptide using a chiral HPLC column that is capable of separating the L-X and D-X diastereomers.

  • Quantification: Integrate the peak areas for the two separated diastereomers. The percentage of racemization can be calculated from the relative peak areas.

Frequently Asked Questions (FAQs)

Q: Is this compound interchangeable with HATU or HBTU? A: While all are aminium/uronium salt-based coupling reagents, they have different reactivities. This compound is generally more reactive than HBTU but less reactive and more cost-effective than HATU.[12][17] For extremely difficult couplings, such as with N-methylated amino acids, HATU is often considered superior.[3][15][16]

Q: Can I use this compound for coupling N-methylated amino acids? A: this compound is generally considered less effective for coupling sterically demanding N-methylated amino acids.[3] Reagents like HATU or phosphonium (B103445) salts (PyAOP, PyBOP) are highly recommended for these challenging couplings to achieve better yields.[16]

Q: Why are 2 equivalents of base used with this compound? A: A tertiary amine base serves two critical roles in the reaction: first, it facilitates the activation of the carboxylic acid by reacting with this compound, and second, it deprotonates the N-terminal ammonium (B1175870) salt of the peptide chain to generate the free amine nucleophile required for the coupling reaction.[1]

Q: What is the advantage of this compound's 6-chloro-HOBt moiety? A: The electron-withdrawing chlorine atom on the benzotriazole (B28993) ring makes the resulting active ester a better leaving group. This increases the reactivity of the activated amino acid, leading to higher reaction rates and improved performance in the synthesis of difficult peptides compared to HOBt-based reagents like HBTU.[18][19]

References

Technical Support Center: HCTU Performance with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the use of HCTU for coupling sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it compare to other coupling reagents for sterically hindered amino acids?

This compound (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is an efficient aminium-based coupling reagent used in peptide synthesis.[1] It is an analog of HBTU, with a chlorine atom on the benzotriazole (B28993) ring that enhances its reactivity. For sterically hindered amino acids, this compound is generally more effective than standard carbodiimide (B86325) reagents like DCC or DIC and is also considered more reactive than HBTU.[2][3] While HATU is often considered the most efficient coupling reagent for difficult couplings, this compound provides a good balance of high reactivity and lower cost.[4][2][5]

Q2: Why are coupling reactions with sterically hindered amino acids so challenging?

Sterically hindered amino acids, such as valine, isoleucine, and α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), have bulky side chains that physically obstruct the formation of the peptide bond.[3] This steric hindrance can significantly slow down the reaction rate, leading to incomplete coupling.[3] Additionally, the growing peptide chain can form secondary structures or aggregate, further blocking the reactive sites.[3]

Q3: What is the role of the base in this compound-mediated coupling reactions?

A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), plays a crucial role in this compound couplings.[6] Its primary functions are to facilitate the activation of the carboxylic acid by this compound to form a reactive ester and to deprotonate the N-terminal amine of the peptide, making it a nucleophile that can attack the active ester to form the peptide bond.[6]

Q4: Can this compound be used for rapid peptide synthesis protocols?

Yes, this compound is well-suited for fast Fmoc solid-phase peptide synthesis (SPPS).[7] Studies have shown that with this compound, coupling times can be reduced to five minutes or less without compromising the purity of the crude peptide.[7][8] This can significantly decrease the total synthesis time.[7]

Troubleshooting Guide

Issue: Incomplete or Slow Coupling with a Sterically Hindered Amino Acid

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Low yield of the desired peptide.

  • Presence of deletion sequences in the final product upon analysis (e.g., by mass spectrometry).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Reagent Reactivity While this compound is effective, for extremely challenging couplings (e.g., coupling to an N-methylated amino acid or between two bulky residues), a more potent reagent might be necessary. Consider switching to HATU or a phosphonium (B103445) salt-based reagent like PyBOP or PyAOP.[3][9]
Steric Hindrance Increase the coupling reaction time. While fast couplings are possible, hindered systems may require longer reaction times (e.g., 1-2 hours or even overnight).[10] Perform a "double coupling" by repeating the coupling step with a fresh solution of the activated amino acid and reagents.[3]
Suboptimal Base Ensure the correct equivalents of a non-nucleophilic, sterically hindered base like DIPEA are used (typically 2-4 equivalents relative to the amino acid).[2][6] For amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine might be considered, although this could slow down the coupling rate.[11]
Peptide Aggregation The growing peptide chain may be aggregating on the solid support, preventing access to the reactive sites.[3] Consider using a different solvent system (e.g., NMP instead of DMF) or incorporating "turn-inducing" elements like pseudoproline dipeptides in your sequence to disrupt secondary structure formation.
Pre-activation Time Allow for a short pre-activation time (1-5 minutes) where the amino acid, this compound, and base are mixed before adding to the resin.[2][3] This ensures the formation of the active ester.

Data Presentation

Table 1: Qualitative Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentRelative Efficiency for Hindered CouplingsRacemization RiskKey Considerations
DCC/DIC LowModerateOften inefficient for hindered couplings; can lead to side reactions.[3]
HBTU ModerateLowA widely used and effective reagent, but may be slow for very hindered systems.[12]
This compound HighVery LowMore reactive than HBTU and a cost-effective alternative to HATU.[2][12]
HATU Very HighVery LowGenerally considered one of the most effective reagents for difficult couplings.[3][12]
PyBOP/PyAOP Very HighLowPhosphonium salt reagents that are highly effective for sterically demanding couplings.[3][12]
COMU Very HighVery LowA newer generation uronium salt with high reactivity and an improved safety profile.[5][12]

Experimental Protocols

Protocol: Standard this compound Coupling for a Sterically Hindered Amino Acid in SPPS

This protocol describes a general procedure for coupling a sterically hindered Fmoc-protected amino acid to a resin-bound peptide using this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected sterically hindered amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and then DMF (3-5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (2-4 equivalents relative to resin loading) and this compound (1.9-3.9 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin in the reaction vessel.

  • Reaction:

    • Agitate the reaction mixture for 45-60 minutes. For particularly difficult couplings, the reaction time may be extended.

    • Monitor the reaction for completeness using a qualitative method like the Kaiser test.

  • Washing:

    • Once the coupling is complete (or the desired time has elapsed), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next deprotection step or final cleavage.

  • (Optional) Double Coupling:

    • If the Kaiser test is still positive, indicating incomplete coupling, repeat steps 3-5 with a fresh solution of activated amino acid.

Visualizations

This compound Activation and Coupling Pathway

HCTU_Activation Fmoc-AA-COOH Fmoc-Amino Acid (Carboxylic Acid) Active_Ester Active Ester (O-(6-ClOBt) ester) Fmoc-AA-COOH->Active_Ester this compound, Base This compound This compound Base Base (DIPEA) New_Peptide Elongated Peptide Active_Ester->New_Peptide Peptide-NH2 Peptide_Amine Resin-Bound Peptide (N-terminal Amine) Byproducts Byproducts Troubleshooting_Workflow Start Start: Positive Kaiser Test After Coupling Double_Couple Perform Double Coupling Start->Double_Couple Check_Again Kaiser Test Still Positive? Double_Couple->Check_Again Increase_Time Increase Coupling Time (e.g., to 2 hours) Check_Again->Increase_Time Yes Success Success: Proceed to Next Synthesis Step Check_Again->Success No Check_Again2 Still Incomplete? Increase_Time->Check_Again2 Switch_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Check_Again2->Switch_Reagent Yes Check_Again2->Success No Switch_Reagent->Success Failure Consider Sequence Redesign or Alternative Strategy Switch_Reagent->Failure If still failing

References

Technical Support Center: Dealing with Aggregation in SPPS using HCTU

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) with HCTU as the coupling reagent.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My peptide synthesis is sluggish, and I'm observing poor coupling efficiency with this compound. Could this be due to aggregation?

Answer: Yes, sluggish synthesis and poor coupling efficiency are classic signs of on-resin peptide aggregation.[1] As the peptide chain elongates, it can fold into secondary structures (like β-sheets) that lead to intermolecular hydrogen bonding, causing the peptide chains to aggregate.[2][3] This aggregation can physically block reactive sites, leading to incomplete acylation and deprotection reactions.[1]

Symptoms of Aggregation:

  • Shrinking of the resin matrix: In batch synthesis, a noticeable decrease in resin volume is a strong indicator of aggregation.[1]

  • Incomplete reactions: This can be identified by a positive Kaiser test after a coupling step, indicating free amines are still present.[4]

  • Difficulty in solvent filtration: Aggregated resin can lead to slower solvent drainage.

  • False-negative coupling tests: In severe cases of aggregation, tests like the ninhydrin (B49086) test may give misleading negative results because the aggregated peptide is inaccessible to the reagents.

Question 2: I've confirmed aggregation is occurring. What are the immediate steps I can take to improve my synthesis using this compound?

Answer: When facing aggregation with this compound, you can implement several strategies to disrupt the secondary structures and improve solvation.

Immediate Troubleshooting Steps:

  • Double Coupling: Perform a second coupling step to ensure all available amino groups are acylated.[1]

  • Increase Reaction Time: Extend the coupling time to allow the reagents more time to penetrate the aggregated peptide chains.[1]

  • Solvent Modification:

    • Switch to more polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), or use a mixture of DMF/NMP.[1][2]

    • Consider using a "magic mixture" of DCM/DMF/NMP (1:1:1) which has been shown to be effective for hydrophobic peptides.[3]

  • Temperature Adjustment: Gently heating the reaction vessel can sometimes help to disrupt secondary structures and improve reaction kinetics.[2]

  • Use of Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help to break up hydrogen bonds and reduce aggregation.[1][2]

Question 3: My peptide sequence is known to be "difficult" and prone to aggregation. Are there preventative measures I can take when using this compound from the start?

Answer: Absolutely. For difficult sequences, a proactive approach is highly recommended.

Preventative Strategies:

  • Resin Selection: Use a resin with good swelling properties and a low substitution level, such as PEG-based resins (e.g., NovaPEG, PEGA).[1][5]

  • Backbone Protection: Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of an amino acid residue every 6-7 residues to disrupt hydrogen bonding.[2]

  • Pseudoproline Dipeptides: Introduce pseudoproline dipeptides at Ser or Thr residues. These dipeptides induce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures.[1][6]

  • "High-Temperature" SPPS: In some cases, performing the synthesis at an elevated temperature (e.g., 60°C) can prevent aggregation from the outset.

StrategyDescriptionKey Advantage
Resin Choice Low-substitution, high-swelling resins (e.g., PEG-based).Improves solvation of the growing peptide chain.
Backbone Protection Use of Hmb or Dmb protected amino acids.Prevents inter-chain hydrogen bonding.
Pseudoproline Dipeptides Introduction of Ser or Thr-derived oxazolidines.Induces a kink in the peptide backbone, disrupting secondary structures.
Chaotropic Salts Addition of salts like LiCl or KSCN.Disrupts hydrogen bonds.
Solvent Choice Use of NMP, DMSO, or "magic mixture".[1][2][3]Enhances solvation of the peptide-resin complex.

Frequently Asked Questions (FAQs)

What is this compound and why is it a popular coupling reagent?

This compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a uronium-based coupling reagent widely used in SPPS. It is known for its high efficiency, fast reaction times, and reduced rates of racemization compared to some other reagents.[7][8] Its mechanism involves the formation of a highly reactive 6-chloro-OBt active ester.[7]

How can I monitor for aggregation during my synthesis?

On-resin aggregation can be monitored in real-time by observing changes in resin volume.[9] A significant decrease in the swollen resin bed volume can indicate the onset of aggregation.[9][10] Additionally, performing a test cleavage on a small amount of resin followed by LC-MS analysis can help to identify any issues with peptide elongation.[11]

Are there any software tools that can predict if my peptide sequence is prone to aggregation?

Yes, there are several peptide predictor tools available that can estimate the difficulty of a synthesis based on the peptide sequence and its potential for aggregation.[12] These tools can be a valuable resource in the planning stages of your synthesis.

When should I consider switching from this compound to a different coupling reagent?

If you have tried the troubleshooting strategies mentioned above and are still facing significant aggregation and poor coupling efficiency, it may be beneficial to switch to a different class of coupling reagent. For extremely difficult sequences, phosphonium-based reagents like PyBOP or PyAOP, or other uronium reagents like HATU, may offer improved performance.[13]

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test) for Free Amines

This test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[4]

Reagents:

  • Solution A: 0.5 g ninhydrin in 10 mL ethanol.[14]

  • Solution B: 20 g phenol (B47542) in 10 mL ethanol.[14]

  • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.[14]

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.[14]

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.[11]

  • Heat the test tube at 100-120°C for 5 minutes.[14]

  • Observe the color of the beads and the solution.

    • Blue beads and/or blue solution: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/orange beads and clear/yellow solution: Negative result, indicating complete coupling.

Protocol 2: Test Cleavage from Resin

A small-scale cleavage can be performed to check the progress of the synthesis and the purity of the peptide by LC-MS.[11]

Reagents:

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)).[15]

Procedure:

  • Take a small amount of dried resin (a few milligrams) and place it in a microcentrifuge tube.[11]

  • Add the cleavage cocktail (approximately 200-500 µL) to the resin.[11]

  • Allow the reaction to proceed for 1-3 hours at room temperature.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Air-dry the peptide pellet.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for LC-MS analysis.

Visual Guides

Workflow for Troubleshooting Aggregation

G cluster_0 Problem Identification cluster_1 Initial Response cluster_2 Advanced Strategies cluster_3 Last Resort Sluggish Synthesis Sluggish Synthesis Double Coupling Double Coupling Sluggish Synthesis->Double Coupling Poor Coupling Poor Coupling Increase Time Increase Time Poor Coupling->Increase Time Resin Shrinking Resin Shrinking Modify Solvent Modify Solvent Resin Shrinking->Modify Solvent Pseudoprolines Pseudoprolines Double Coupling->Pseudoprolines Backbone Protection Backbone Protection Increase Time->Backbone Protection Chaotropic Salts Chaotropic Salts Modify Solvent->Chaotropic Salts Change Reagent Change Reagent Chaotropic Salts->Change Reagent Backbone Protection->Change Reagent Pseudoprolines->Change Reagent

Caption: A logical workflow for troubleshooting peptide aggregation in SPPS.

This compound Activation Pathway

G Fmoc-AA-COOH Fmoc-AA-COOH Active_Ester Fmoc-AA-O-ClBt Fmoc-AA-COOH->Active_Ester This compound This compound This compound->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide Resin_Peptide H2N-Peptide-Resin Resin_Peptide->Coupled_Peptide

Caption: The activation of a carboxylic acid by this compound to form a reactive ester.

References

Technical Support Center: Optimizing HCTU Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the role of a tertiary amine base in this compound coupling reactions?

A tertiary amine base is crucial for the successful activation of the carboxylic acid and the subsequent coupling reaction.[1] Its primary functions are:

  • Carboxylic Acid Activation: The base deprotonates the carboxylic acid of the incoming N-protected amino acid, facilitating its reaction with this compound to form a highly reactive O-acylisourea intermediate. This intermediate then rearranges to the active ester.[1]

  • Neutralization: In solid-phase peptide synthesis (SPPS), the N-terminal amine of the peptide on the resin is often protonated (e.g., as a trifluoroacetate (B77799) or hydrochloride salt) after the deprotection step. The base neutralizes this salt to generate the free amine, which is the active nucleophile required for the coupling reaction.

  • Maintaining a Basic Environment: The reaction proceeds optimally under slightly basic conditions.[2]

Q2: How does the choice of base affect this compound coupling efficiency?

The choice of base significantly impacts coupling speed, efficiency, and the risk of side reactions, most notably racemization. The key properties of a base to consider are its basicity (pKa of its conjugate acid) and steric hindrance.

Q3: Which bases are commonly used with this compound?

The most commonly used tertiary amine bases for this compound coupling are N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM).[3] 2,4,6-Collidine is another option, particularly when minimizing racemization is critical.[4]

Q4: What is racemization and how can the choice of base help minimize it?

Racemization is the conversion of a chiral amino acid into a mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can drastically affect its biological activity. The most common mechanism for racemization during coupling is the formation of a 5(4H)-oxazolone intermediate. A strong base can abstract the alpha-proton from this intermediate, leading to a loss of stereochemistry.[5] Weaker bases, such as NMM or the more sterically hindered collidine, are less prone to cause racemization compared to the stronger base DIPEA.[3]

Troubleshooting Guides

Issue 1: Low Coupling Yield

Low coupling yield is a common issue in peptide synthesis. Several factors related to the base can contribute to this problem.

Possible Cause Recommendation
Insufficient Base Ensure you are using the correct stoichiometry. A common protocol uses 2 equivalents of the amino acid, 2 equivalents of this compound, and 4 equivalents of DIPEA relative to the resin substitution.[6]
Base Degradation Tertiary amine bases can degrade over time. Use a fresh bottle of high-purity base.
Steric Hindrance For coupling sterically hindered amino acids, a stronger base like DIPEA may be required to achieve a reasonable reaction rate.[2]
Incomplete Deprotection If the N-terminal amine is not fully deprotected, it will not be available for coupling. Ensure your deprotection step is complete.

Issue 2: Epimerization/Racemization Detected in the Product

The presence of diastereomeric impurities in your final product is often due to racemization during the coupling step.

Possible Cause Recommendation
Base is too Strong The high basicity of DIPEA can increase the risk of racemization, especially with sensitive amino acids.[1]
Prolonged Activation Time Pre-activation of the amino acid with this compound and the base for an extended period before adding it to the resin can increase the risk of racemization.[7]
Sensitive Amino Acids Amino acids like Cysteine and Histidine are particularly prone to racemization.
High Reaction Temperature Elevated temperatures can increase the rate of epimerization.

Data Presentation

Comparison of Common Bases for this compound Coupling

While direct quantitative comparisons of coupling yields for this compound with different bases are not extensively published in a single study, the following table summarizes their key characteristics and recommended applications.

Base Abbreviation pKa of Conjugate Acid Key Characteristics & Recommendations
N,N-Diisopropylethylamine DIPEA, Hünig's Base~10.75High Basicity, Sterically Hindered: Very effective for fast coupling reactions and for sterically hindered amino acids.[2] However, its high basicity increases the risk of racemization.[1]
N-Methylmorpholine NMM~7.38Moderate Basicity, Less Sterically Hindered: A weaker base than DIPEA, which significantly reduces the risk of racemization. It is a safer choice for routine couplings and for sensitive amino acids.[2]
2,4,6-Collidine ~7.44Moderate Basicity, Sterically Hindered: Similar in basicity to NMM but with greater steric hindrance. It is an excellent choice for minimizing racemization.[4]
This compound Performance in Challenging Peptide Syntheses

The following data, while not a direct comparison of bases, illustrates the high efficiency of this compound in synthesizing difficult peptide sequences, often employing DIPEA as the base.

Peptide Coupling Time Crude Purity (%)
(65-74) ACP 2 x 1 min79.86
(65-74) ACP 2 x 20 min80.52
A-B Amyloid (1-42) 2 x 1 min88.29
A-B Amyloid (1-42) 2 x 20 min92.11
Data from a comparative study of coupling reagents.[2]

Experimental Protocols

Standard Protocol for this compound Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for Fmoc-based SPPS using this compound.

  • Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2 equivalents relative to resin loading) and this compound (2 equivalents) in DMF.

  • Coupling: Add the base (e.g., DIPEA, 4 equivalents) to the activation mixture and immediately add the solution to the deprotected peptide on the resin.[6]

  • Reaction: Agitate the reaction mixture for 10-60 minutes at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.[6]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol for Analysis of Racemization by Chiral HPLC

This method can be used to quantify the extent of racemization in a synthetic peptide.

  • Peptide Cleavage: Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5).

  • Crude Product Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent for HPLC analysis.

  • Chiral HPLC Analysis: Inject the sample onto a chiral HPLC column. Use a mobile phase gradient that allows for the separation of the desired peptide from its diastereomeric impurity.

  • Quantification: Integrate the peak areas of the desired product and the diastereomeric impurity to determine the percentage of racemization.

Visualizations

HCTU_Activation_Pathway cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH (N-Protected Amino Acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Base Base (e.g., DIPEA) Base->Carboxylate Deprotonation This compound This compound Active_Ester O-Acylisourea Intermediate This compound->Active_Ester Carboxylate->Active_Ester Nucleophilic Attack Final_Active_Ester 6-Cl-OBt Active Ester Active_Ester->Final_Active_Ester Rearrangement Peptide_Bond Dipeptide (R-CO-NH-Peptide) Final_Active_Ester->Peptide_Bond Nucleophilic Attack Amine H₂N-Peptide Amine->Peptide_Bond

This compound Activation and Coupling Pathway

SPPS_Workflow Start Start with Resin-Bound Protected Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Activation Prepare Activation Mix: Fmoc-AA + this compound in DMF Wash1->Activation Coupling Add Base (e.g., DIPEA) & Couple to Resin Activation->Coupling Wash2 Wash with DMF Coupling->Wash2 Check_Completion Kaiser Test Wash2->Check_Completion Repeat_Cycle Repeat for Next Amino Acid Check_Completion->Repeat_Cycle Negative Cleavage Cleave Peptide from Resin Check_Completion->Cleavage Positive Repeat_Cycle->Deprotection End Purify Peptide Cleavage->End

General SPPS Workflow using this compound

Troubleshooting_Tree Start Low Coupling Efficiency? Check_Base_Stoichiometry Check Base Stoichiometry (e.g., 4 eq. DIPEA) Start->Check_Base_Stoichiometry Yes Racemization_Observed Racemization Observed? Start->Racemization_Observed No Use_Fresh_Base Use Fresh, High-Purity Base Check_Base_Stoichiometry->Use_Fresh_Base Consider_Stronger_Base Sterically Hindered AA? Consider using DIPEA Use_Fresh_Base->Consider_Stronger_Base Check_Deprotection Ensure Complete Fmoc Deprotection Consider_Stronger_Base->Check_Deprotection Solution_OK Problem Resolved Check_Deprotection->Solution_OK Switch_to_Weaker_Base Switch to a Weaker Base (NMM or Collidine) Racemization_Observed->Switch_to_Weaker_Base Yes Racemization_Observed->Solution_OK No Minimize_Preactivation Minimize Pre-activation Time Switch_to_Weaker_Base->Minimize_Preactivation Optimize_Temperature Lower Reaction Temperature Minimize_Preactivation->Optimize_Temperature Optimize_Temperature->Solution_OK

Troubleshooting this compound Coupling Issues

References

HCTU reagent degradation and its effect on synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HCTU reagent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in peptide synthesis, with a focus on troubleshooting issues related to reagent degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in synthesis?

This compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular aminium-based coupling reagent used to facilitate the formation of amide bonds, most commonly in solid-phase peptide synthesis (SPPS). It is an analog of HBTU, with a chlorine substitution on the benzotriazole (B28993) ring that enhances its reactivity.[1][2][3] this compound is known for its high coupling efficiency, rapid reaction times, and its ability to minimize racemization, making it a cost-effective alternative to other high-efficiency reagents like HATU.[3] It is suitable for both manual and automated peptide synthesis.

Q2: What are the optimal storage conditions for this compound to prevent degradation?

To ensure the stability and efficacy of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store at 2-8°C for routine use. For long-term storage, -20°C is recommended.[3][4]

  • Atmosphere: Keep in a tightly sealed container to protect from moisture. Using a desiccator is highly recommended.

  • Light: Protect from light by storing in an opaque container or in a dark location.

Improper storage, particularly exposure to moisture, can lead to hydrolysis and a significant reduction in the reagent's performance.

Q3: What is the shelf-life of this compound?

When stored under optimal conditions (cool, dry, and dark), this compound has a shelf-life of approximately two years. However, the stability can be compromised if the reagent is frequently exposed to ambient air and moisture. Stock solutions of this compound in solvents like DMF are generally not recommended for long-term storage due to gradual degradation.

Q4: Are there any visual signs of this compound degradation?

While the search results do not provide a specific description of the visual appearance of degraded this compound, as a general practice for all coupling reagents, any significant change in color (e.g., yellowing) or physical state (e.g., clumping) of the white to off-white powder could indicate degradation.[1] If degradation is suspected, it is best to use a fresh batch of the reagent or perform a quality control test.

This compound Degradation and Its Effects

Q5: What is the primary degradation pathway for this compound?

Below is a proposed hydrolysis pathway for this compound, leading to the formation of inactive byproducts.

HCTU_Degradation This compound This compound Inactive_Products Inactive Byproducts (6-Cl-HOBt + Tetramethylurea) This compound->Inactive_Products Hydrolysis H2O H₂O (Moisture) H2O->Inactive_Products

A simplified diagram of this compound degradation via hydrolysis.

Q6: How does degraded this compound affect peptide synthesis?

Degraded this compound can have several detrimental effects on peptide synthesis, primarily resulting in:

  • Low Yield: The most common consequence is a significant drop in the yield of the desired peptide. This is because the degraded reagent is unable to efficiently activate the carboxylic acid of the incoming amino acid, leading to incomplete coupling reactions.[5]

  • Increased Impurities: Failed coupling reactions due to inactive this compound lead to the formation of deletion sequences, which are peptides missing one or more amino acids. These impurities can be difficult to separate from the target peptide during purification.[5]

  • Truncated Sequences: If the unreacted N-terminal amines are not capped, they can lead to a higher proportion of truncated peptide sequences in the final crude product.

Data Presentation

The following table provides a representative comparison of expected outcomes when using fresh versus degraded this compound in a standard peptide synthesis. Note that these values are illustrative, as the actual impact will vary depending on the peptide sequence and synthesis conditions.

ParameterFresh this compoundDegraded this compound
Crude Peptide Yield High (>85%)Low to Very Low (<50%)
Target Peptide Purity (by HPLC) High (>70%)Low (<40%)
Observed Deletion Sequences MinimalSignificant
Coupling Efficiency HighPoor

Troubleshooting Guide

Problem: Low or no yield of the target peptide.

If you are experiencing low or no yield in your peptide synthesis and suspect that this compound degradation may be the cause, follow this troubleshooting workflow.

Troubleshooting_Workflow Start Low Peptide Yield Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_this compound Is this compound old or improperly stored? Check_Reagents->Check_this compound Use_Fresh_this compound Use a fresh batch of this compound Check_this compound->Use_Fresh_this compound Yes Check_Solvents Check solvent quality (anhydrous DMF) Check_this compound->Check_Solvents No Review_Protocol Review Synthesis Protocol Use_Fresh_this compound->Review_Protocol Use_Fresh_Solvents Use fresh, anhydrous solvents Check_Solvents->Use_Fresh_Solvents Issue Found Check_Solvents->Review_Protocol No Issue Use_Fresh_Solvents->Review_Protocol Check_Stoichiometry Verify stoichiometry of reagents Review_Protocol->Check_Stoichiometry Optimize_Coupling Optimize coupling time/double couple Check_Stoichiometry->Optimize_Coupling Check_Aggregation Consider peptide aggregation Optimize_Coupling->Check_Aggregation Modify_Conditions Modify synthesis conditions (e.g., different solvent, temperature) Check_Aggregation->Modify_Conditions Yes Success Synthesis Successful Check_Aggregation->Success No Modify_Conditions->Success

A troubleshooting workflow for low peptide yield with this compound.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling with this compound

This protocol outlines a standard coupling cycle using this compound.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amine. This is typically done twice.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (slightly less than the amino acid, e.g., 2.9 equivalents), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for the desired coupling time (typically 30-60 minutes).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (no color change) indicates a complete reaction.

  • Repeat: Repeat steps 2-7 for each amino acid in the peptide sequence.

Protocol 2: Quality Control of this compound Reagent (Test Coupling)

If you suspect your this compound reagent has degraded, you can perform a test coupling with a simple, non-hindered amino acid to assess its activity.

  • Prepare Resin: Use a small amount of a standard resin (e.g., Rink Amide) and perform the Fmoc deprotection as described in Protocol 1.

  • Prepare Amino Acid Solution: Prepare a solution of a simple Fmoc-amino acid (e.g., Fmoc-Gly-OH) with the suspect this compound and DIPEA in DMF, following the stoichiometry in Protocol 1.

  • Perform Coupling: Add the activation mixture to the deprotected resin and allow it to react for a standard coupling time (e.g., 30 minutes).

  • Monitor Coupling: After the coupling, take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

  • Analyze Results:

    • Negative Kaiser Test (beads remain colorless or yellow): The this compound is likely active and the issue with your main synthesis may lie elsewhere.

    • Positive Kaiser Test (beads turn blue): This indicates the presence of free amines and suggests that the this compound is not effectively activating the amino acid. The reagent has likely degraded and should be replaced.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between this compound storage conditions, its stability, and the resulting impact on peptide synthesis outcomes.

HCTU_Stability_Logic cluster_storage Storage Conditions cluster_reagent Reagent State cluster_synthesis Synthesis Outcome Storage_Good Proper Storage (-20°C, Dry, Dark) HCTU_Stable Stable this compound Storage_Good->HCTU_Stable Storage_Bad Improper Storage (Moisture, High Temp) HCTU_Degraded Degraded this compound Storage_Bad->HCTU_Degraded Synthesis_Success High Yield & Purity HCTU_Stable->Synthesis_Success Synthesis_Failure Low Yield & Impurities HCTU_Degraded->Synthesis_Failure

The relationship between this compound storage and synthesis success.

References

Technical Support Center: Understanding Color Changes During HCTU Activation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis utilizing HCTU (O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to color changes observed during the amino acid activation step with this compound.

Frequently Asked Questions (FAQs)

Q1: Is a color change expected during the activation of an amino acid with this compound?

A1: Yes, a color change is a common and generally expected observation during the activation of an amino acid with this compound in the presence of a base such as N,N-Diisopropylethylamine (DIPEA). The solution typically turns a yellow to orange color.

Q2: What is the chemical basis for this color change?

A2: The color is widely attributed to the formation of a charge-transfer complex between the electron-rich amino acid, particularly those with aromatic side chains (e.g., Phenylalanine, Tryptophan, Tyrosine), and the electron-deficient this compound reagent.[1] This interaction is facilitated by the basic environment created by the addition of DIPEA. While the color is most intense with aromatic amino acids, a yellowish hue can also be observed with other amino acids, likely due to interactions with the activated ester intermediate.

Q3: Does the intensity of the color correlate with the success of the coupling reaction?

A3: The intensity of the color can be a qualitative indicator of the reaction's progress.[1] A vibrant yellow or orange color suggests that the activation process has been initiated. Some researchers have noted that the color may fade as the coupling reaction proceeds to completion. However, there is currently a lack of quantitative data directly correlating the intensity or duration of the color with the final peptide yield or purity. Therefore, the color change should be considered a helpful visual cue rather than a definitive measure of success. Standard analytical methods like a Kaiser test are recommended for monitoring reaction completion.[2]

Q4: Can the color change be influenced by other factors in the reaction?

A4: Yes, several factors can influence the color and its intensity:

  • Amino Acid Type: As mentioned, amino acids with aromatic rings tend to produce a more intense color.[1]

  • Base: The presence and type of base are crucial for the color formation. Experiments have shown that the mixture of the coupling reagent and base alone can result in a color change.[1]

  • Solvent Purity: The purity of the solvent, most commonly N,N-Dimethylformamide (DMF), is critical. Impurities in the DMF can lead to unexpected or more intense colors.[3]

  • Reagent Purity: The purity of the amino acid, this compound, and base can also affect the observed color.

Troubleshooting Guide: Color Variations in this compound Activation

This guide provides troubleshooting for unexpected color changes during this compound activation.

Observation Potential Cause(s) Recommended Action(s)
No significant color change Incomplete reaction initiation; Poor quality or degraded reagents.- Ensure all reagents have been added in the correct order and quantity.- Verify the quality and dryness of the this compound, amino acid, and base.- Use fresh, high-purity solvent (e.g., peptide synthesis grade DMF).
An unusually intense or dark color (e.g., dark red, brown) Presence of impurities in the solvent or reagents; Side reactions occurring.- Use freshly distilled or high-purity DMF.- Check the purity of the amino acid and coupling reagents.- Consider if the specific amino acid being coupled is prone to side reactions that could generate colored byproducts.
Color persists for an extended period Slow or incomplete coupling reaction.- Allow the reaction to proceed for a longer duration.- Monitor the reaction completion using a reliable method such as a Kaiser test.[2]
Inconsistent color between different coupling steps Natural variation due to different amino acids being coupled.- This is generally expected. Aromatic amino acids will typically produce a more intense color than aliphatic ones.[1]

Experimental Protocols

Standard Protocol for Amino Acid Activation with this compound

This protocol outlines a general procedure for the activation and coupling of an Fmoc-protected amino acid to a resin-bound peptide using this compound.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin has been thoroughly washed with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (typically 2-4 equivalents relative to the resin loading) and this compound (slightly less than the amino acid, e.g., 1.9-3.9 equivalents) in DMF.

  • Activation: To the solution from step 2, add DIPEA (typically 2 equivalents for every equivalent of amino acid).

  • Observation: Upon addition of DIPEA, the solution should develop a yellow to orange color, indicating the initiation of the activation process.

  • Coupling: Immediately add the activated amino acid solution to the prepared resin.

  • Reaction: Allow the coupling reaction to proceed for the desired time (e.g., 30-60 minutes). The color of the solution may fade as the reaction goes to completion.

  • Monitoring: Monitor the completion of the coupling reaction using a suitable method, such as the Kaiser test.[2]

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

This compound Activation and Peptide Bond Formation Workflow

HCTU_Activation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-Amino Acid Activation_Mix Mix Reagents in DMF Fmoc_AA->Activation_Mix This compound This compound This compound->Activation_Mix DIPEA DIPEA DIPEA->Activation_Mix Activated_Ester Activated Ester (Yellow/Orange Solution) Activation_Mix->Activated_Ester Color Change Coupling Add Activated Ester to Resin Activated_Ester->Coupling Resin Resin-Bound Peptide (Free N-terminus) Resin->Coupling New_Peptide New Peptide Bond Formed on Resin Coupling->New_Peptide Troubleshooting_Color_Change Start Unexpected Color During this compound Activation Check_Reagents Are all reagents (this compound, AA, Base) of high purity and dry? Start->Check_Reagents Check_Solvent Is the DMF fresh and of peptide synthesis grade? Check_Reagents->Check_Solvent Yes Replace_Reagents Replace with fresh, high-quality reagents. Check_Reagents->Replace_Reagents No Consider_AA Is the amino acid known to be problematic or have side reactions? Check_Solvent->Consider_AA Yes Use_Fresh_Solvent Use fresh, high-purity DMF. Check_Solvent->Use_Fresh_Solvent No Consult_Literature Consult literature for specific coupling conditions for that amino acid. Consider_AA->Consult_Literature Yes Proceed_With_Caution Proceed and monitor coupling closely with Kaiser test. Analyze final product carefully. Consider_AA->Proceed_With_Caution No Replace_Reagents->Start Use_Fresh_Solvent->Start Consult_Literature->Proceed_With_Caution

References

Validation & Comparative

A Head-to-Head Comparison: HCTU vs. HBTU in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, directly impacting reaction efficiency, peptide purity, and the prevention of unwanted side reactions such as racemization. Among the plethora of available options, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) has long been a staple in peptide chemistry laboratories. However, the development of O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) has offered researchers a potent alternative. This guide provides a comprehensive comparative study of this compound and HBTU, presenting experimental data, detailed protocols, and mechanistic insights to assist researchers, scientists, and drug development professionals in making informed decisions for their SPPS applications.

Performance Comparison: this compound's Edge in Efficiency and Purity

Experimental evidence consistently demonstrates that this compound offers significant advantages over HBTU in terms of coupling efficiency and the purity of the final peptide product. This compound is recognized as a more reactive coupling reagent than HBTU, a characteristic attributed to the electron-withdrawing effect of the chlorine atom on the benzotriazole (B28993) ring.[1] This enhanced reactivity often translates to higher yields and cleaner crude products, particularly in the synthesis of "difficult" or sterically hindered peptide sequences.[1]

In a comparative study involving the synthesis of a phosphorylated peptide, this compound was found to produce a higher-purity product than HBTU.[2] Furthermore, when synthesizing the 65-74 fragment of the acyl carrier protein (ACP), a notoriously challenging sequence, this compound and the highly efficient HATU reagent yielded peptides of very similar purity, while HBTU and other activators resulted in additional impurities.[2]

While both reagents are effective in suppressing racemization, this compound's performance is often considered superior, especially in demanding syntheses.[1]

Quantitative Data Summary

The following table summarizes the performance of this compound and HBTU in the synthesis of various peptides, drawing from multiple studies to provide a comparative overview.

Peptide SequenceCoupling ReagentCoupling TimeCrude Purity (%)Yield (%)Reference
Acyl Carrier Protein (65-74)This compound2 x 1 minHigh (comparable to HATU)Not Specified
Acyl Carrier Protein (65-74)HBTUNot SpecifiedLower than this compound/HATUNot Specified[2]
G-LHRHThis compound2 x 20 min~90Not Specified[3]
G-LHRHHBTUNot SpecifiedNot Directly ComparedNot Specified
Phosphorylated PeptideThis compoundNot SpecifiedHigher than HBTUNot Specified[2]
Phosphorylated PeptideHBTUNot SpecifiedLower than this compoundNot Specified[2]
Model aza-peptideThis compound250 min68Not Specified
Model aza-peptideTBTU (similar to HBTU)250 min69Not Specified[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and successful peptide synthesis. Below are representative protocols for conducting SPPS using this compound and HBTU based on the widely used Fmoc/tBu strategy.

Protocol 1: Standard Coupling Procedure with this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add this compound (3-5 equivalents) to the amino acid solution.

    • Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 20-60 minutes at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Standard Coupling Procedure with HBTU

The protocol for HBTU is very similar to that of this compound, with the primary difference being the coupling reagent used.

  • Resin Swelling: Swell the resin as described in Protocol 1.

  • Fmoc Deprotection: Perform Fmoc deprotection as described in Protocol 1.

  • Washing: Wash the resin with DMF as described in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HOBt (1-hydroxybenzotriazole) (3-5 equivalents, optional but recommended to suppress racemization) in DMF.

    • Add HBTU (3-5 equivalents) to the amino acid solution.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature with gentle agitation.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to monitor reaction completion.

  • Repeat: Continue with the SPPS cycles.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin as described in Protocol 1.

  • Peptide Precipitation and Purification: Precipitate and purify the peptide as described in Protocol 1.

Mechanistic Insights and Visualizations

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow of SPPS and the activation mechanism of carboxylic acids by this compound and HBTU.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin Repeat->Cleavage Final Amino Acid Purification Purification Cleavage->Purification

A simplified workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Activation_Mechanism cluster_this compound This compound Activation cluster_HBTU HBTU Activation CarboxylicAcid1 Carboxylic Acid (R-COOH) ActiveEster1 6-Cl-OBt Active Ester CarboxylicAcid1->ActiveEster1 + this compound + Base This compound This compound Base1 Base (e.g., DIPEA) PeptideBond1 Peptide Bond (R-CO-NH-R') ActiveEster1->PeptideBond1 + Amine Amine1 Amine (R'-NH2) CarboxylicAcid2 Carboxylic Acid (R-COOH) ActiveEster2 OBt Active Ester CarboxylicAcid2->ActiveEster2 + HBTU + Base HBTU HBTU Base2 Base (e.g., DIPEA) PeptideBond2 Peptide Bond (R-CO-NH-R') ActiveEster2->PeptideBond2 + Amine Amine2 Amine (R'-NH2)

Activation of a carboxylic acid by this compound and HBTU to form an active ester for peptide bond formation.

Conclusion

References

HCTU vs. Other Coupling Reagents: A Cost-Benefit Analysis for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a coupling reagent is a critical decision that directly impacts reaction efficiency, peptide purity, and overall project cost. Among the plethora of available options, 1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate (1-),3-oxide (HCTU) has emerged as a popular choice. This guide provides a comprehensive cost-benefit analysis of this compound compared to other widely used coupling reagents such as HATU, HBTU, and PyBOP, supported by experimental data and detailed protocols to facilitate an informed selection process.

Performance and Cost Comparison

The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, particularly racemization. A comparative study on the synthesis of a model peptide using fast conventional Fmoc solid-phase peptide synthesis (SPPS) offers valuable insights into the performance of this compound against its counterparts at varying coupling times.

Coupling ReagentCrude Purity (2 x 1 min coupling)Crude Purity (2 x 20 min coupling)Approximate Price per Gram (USD)Key Characteristics
This compound 78.52%[1]81.71% [1]$2 - $10[1]Excellent balance of high reactivity and cost-effectiveness; less allergenic than some alternatives.[2]
HATU 83.63% [1]79.85%[1]$15 - $30[1]Considered the "gold standard" for difficult couplings due to very high reactivity and low epimerization.[3][4]
HBTU Lower Purity (more deletion products observed)[3]Lower Purity (more deletion products observed)[3]$5 - $15[1]A widely used, cost-effective "workhorse" reagent for routine synthesis.[1]
PyBOP 48.11%[1]70.27%[1]$3 - $8[1]Avoids potentially hazardous byproducts of uronium-based reagents.[1]
TBTU Similar performance to HBTUSimilar performance to HBTUNot specifiedSimilar to HBTU, with the counterion having little effect on efficiency.[5]

Disclaimer: Prices are approximate and subject to change. For accurate pricing, please consult with specific chemical suppliers.

The data indicates that for shorter coupling times, HATU provides the highest crude purity.[1] However, with longer coupling times, this compound demonstrates a slight advantage.[1] Notably, this compound provides a strong, cost-effective alternative to the more expensive HATU, offering comparable, and in some cases superior, performance.[1] This makes it an excellent option for both routine peptide synthesis and large-scale production.[1]

Experimental Protocols

To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential. Below is a general methodology for a comparative coupling reaction in solid-phase peptide synthesis (SPPS).

General Protocol for a Comparative Coupling Reaction in SPPS

This protocol outlines a general procedure for comparing the efficiency of different coupling reagents for the addition of a single amino acid to a resin-bound peptide.

  • Resin Preparation: Begin with a pre-loaded resin (e.g., Rink Amide resin for C-terminal amides) with the desired peptide sequence, having the N-terminal Fmoc group removed. Swell the resin in dimethylformamide (DMF) for approximately 1 hour.[6]

  • Reagent Preparation: Prepare stock solutions of the Fmoc-protected amino acid, the coupling reagents to be tested (e.g., this compound, HATU, HBTU), and a suitable base (e.g., N,N-diisopropylethylamine - DIPEA) in a solvent like DMF.[7]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., 4 equivalents), the coupling reagent (e.g., 3.9 equivalents for HATU or 4.9 for this compound), and for HATU, an additive like HOAt (4 equivalents) in DMF.[6]

    • Add the base (e.g., DIPEA, 8-10 equivalents) to the activation mixture and vortex for 1-2 minutes.[6]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for a standardized amount of time (e.g., 1 hour) at room temperature with agitation.[7]

  • Washing: Following the coupling reaction, thoroughly wash the resin with DMF and then dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[6][7]

  • Kaiser Test: Check for the completion of the reaction.[6]

  • Cleavage and Deprotection: Treat a small, dried sample of the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[7]

  • Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Analyze the purity of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Visualizing the Decision Process and Workflow

To further aid in the selection and application of coupling reagents, the following diagrams illustrate the logical flow of a cost-benefit analysis and a typical experimental workflow.

CostBenefitAnalysis start Start: Select Coupling Reagent peptide_complexity Define Peptide Complexity (e.g., 'difficult' sequence, long peptide) start->peptide_complexity budget Assess Project Budget start->budget decision Select Optimal Reagent peptide_complexity->decision High complexity budget->decision Budget constraints hat_reagent High-Cost / High-Performance (e.g., HATU) synthesis Proceed to Synthesis hat_reagent->synthesis hctu_reagent Moderate-Cost / High-Performance (e.g., this compound) hctu_reagent->synthesis hbtu_reagent Low-Cost / Standard-Performance (e.g., HBTU) hbtu_reagent->synthesis decision->hat_reagent High budget, high complexity decision->hctu_reagent Balanced cost/performance needed decision->hbtu_reagent Low budget, routine synthesis ExperimentalWorkflow resin_prep 1. Resin Preparation (Swell Resin, Fmoc Deprotection) reagent_prep 2. Reagent Preparation (Amino Acid, Coupling Reagent, Base) resin_prep->reagent_prep coupling 3. Amino Acid Activation & Coupling reagent_prep->coupling washing 4. Washing (Remove excess reagents) coupling->washing completion_test 5. Test for Completion (e.g., Kaiser Test) washing->completion_test repeat_cycle Repeat Cycle for Next Amino Acid completion_test->repeat_cycle Incomplete final_cleavage 6. Final Cleavage & Deprotection completion_test->final_cleavage Complete repeat_cycle->coupling analysis 7. Analysis (RP-HPLC, Mass Spectrometry) final_cleavage->analysis

References

performance of HCTU in synthesizing long peptides compared to DIC/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of long peptides, typically defined as sequences exceeding 30 amino acids, presents significant challenges in solid-phase peptide synthesis (SPPS).[1] The repetitive nature of SPPS means that even minor inefficiencies in the coupling step can accumulate, leading to a complex mixture of deletion sequences and a low yield of the target peptide.[2] Furthermore, the risk of amino acid racemization increases with longer synthesis times. Consequently, the choice of coupling reagent is a critical factor for success.

This guide provides an objective comparison between two widely used coupling systems: the aminium/uronium salt-based reagent HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and the classic carbodiimide-based system DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole).

Performance Comparison

This compound and DIC/HOBt operate via different mechanisms, which dictates their performance in terms of speed, efficiency, and suppression of side reactions. This compound, like other aminium salts, facilitates rapid activation of the carboxylic acid.[3] The DIC/HOBt system involves the formation of an O-acylisourea intermediate by DIC, which is then converted to a less reactive but more selective HOBt-ester to mediate the coupling and reduce racemization.[4]

The following table summarizes the key performance differences based on available data.

Performance MetricThis compoundDIC/HOBt
Coupling Speed Very Fast. Coupling times can be as short as 5 minutes or less, even for long peptides.[5][6]Slower. Reaction times are typically longer, ranging from 1 to 2 hours.[2][7]
Coupling Efficiency High. this compound is recognized as a highly efficient coupling agent, comparable to HATU, and is effective for difficult sequences.[6][8]Good. Generally provides good coupling efficiency, but can be less effective for sterically hindered amino acids or aggregating sequences.
Racemization Low. The 6-Cl-HOBt leaving group provides effective racemization suppression.[1][4]Low to Moderate. HOBt is a classic additive used to minimize racemization with carbodiimides, though it can be less effective than newer additives like Oxyma.[1][3][4]
Purity & Yield High. Fast reaction times and high efficiency lead to high crude peptide purities and yields.[5][9]Good. Can produce high-purity peptides, but slower reaction times and potential for incomplete couplings can lower overall yield.[10]
Cost Moderate. Generally more expensive than the individual components of the DIC/HOBt system.[8]Low. DIC and HOBt are cost-effective reagents suitable for large-scale synthesis.[10]
Side Reactions Can cause guanidinylation of the N-terminal amine if used in excess.[3]DIC can lead to the formation of an inactive N-acylurea byproduct. Dehydration of Asn and Gln side chains can be a concern.[4]

Experimental Protocols

The following are generalized protocols for Fmoc-based solid-phase peptide synthesis. The exact parameters, such as reagent equivalents and reaction times, may require optimization based on the specific peptide sequence.

Protocol 1: Solid-Phase Peptide Synthesis using this compound

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[1][11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 5-10 minutes.[2]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4-5 equivalents), this compound (4-5 equivalents), and a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (8-10 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 5-45 minutes. For long or difficult sequences, longer coupling times may be necessary.[5][12]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring and Repetition: Perform a Kaiser test to check for free primary amines.[13] If the test is positive, repeat the coupling step. If negative, return to Step 2 for the next amino acid in the sequence.

Protocol 2: Solid-Phase Peptide Synthesis using DIC/HOBt

  • Resin Swelling: Swell the resin as described in Protocol 1.

  • Fmoc Deprotection: Perform Fmoc deprotection as described in Protocol 1.

  • Washing: Wash the resin as described in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (5 equivalents) and HOBt (5.5 equivalents) in a minimal volume of DMF.[14]

    • Add the amino acid/HOBt solution to the resin.

    • Add DIC (5.5 equivalents) to the reaction vessel.[14]

    • Agitate the mixture for 1-2 hours at room temperature.[2]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring and Repetition: Perform a Kaiser test.[13] If the test is positive, repeat the coupling step. If negative, return to Step 2 for the next cycle.

Visualizing the SPPS Workflow and Activation Mechanisms

To better understand the process, the following diagrams illustrate the general SPPS cycle and the distinct activation pathways for this compound and DIC/HOBt.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (this compound or DIC/HOBt) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser Kaiser Test (Check for completion) wash2->kaiser kaiser->coupling Positive (Recouple) repeat_cycle Repeat for Next Amino Acid kaiser->repeat_cycle Negative end Final Cleavage & Purification kaiser->end Final AA Coupled repeat_cycle->deprotection

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Activation_Mechanisms cluster_this compound This compound Pathway cluster_dic_hobt DIC/HOBt Pathway hctu_start Fmoc-AA-COOH + this compound hctu_active Acyl-Uronium Intermediate (Highly Reactive) hctu_start->hctu_active + DIPEA peptide_bond1 Peptide Bond Formation hctu_active->peptide_bond1 + H₂N-Peptide-Resin dic_start Fmoc-AA-COOH + DIC dic_iso O-Acylisourea Intermediate dic_start->dic_iso dic_hobt HOBt Active Ester (Suppresses Racemization) dic_iso->dic_hobt + HOBt peptide_bond2 Peptide Bond Formation dic_hobt->peptide_bond2 + H₂N-Peptide-Resin

Caption: Activation mechanisms for this compound versus DIC/HOBt coupling reagents in peptide synthesis.

Conclusion

Both this compound and DIC/HOBt are effective coupling systems for SPPS, but they offer different advantages for the synthesis of long peptides.

  • This compound is the reagent of choice for speed and efficiency . Its ability to mediate very fast and complete coupling reactions makes it ideal for synthesizing long or difficult sequences where minimizing cycle times and preventing the accumulation of deletion byproducts are paramount.[5][6] While more expensive, the investment can be justified by higher purity of the crude product and increased synthesis throughput.

  • DIC/HOBt remains a reliable and cost-effective option. It is a classic method well-regarded for its ability to suppress racemization.[4] For sequences that are not particularly challenging and where budget is a primary consideration, DIC/HOBt is a robust and proven choice. However, researchers should anticipate longer overall synthesis times compared to using this compound.

Ultimately, the selection between this compound and DIC/HOBt will depend on the specific requirements of the synthesis, including the peptide's length and complexity, the desired speed of synthesis, and budgetary constraints.

References

Head-to-Head Comparison: HCTU vs. COMU Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall success, particularly when dealing with complex or sterically hindered sequences. Among the vast arsenal (B13267) of available reagents, the aminium salt HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and the uronium salt COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have emerged as popular and highly efficient options. This guide provides a detailed, data-supported comparison of this compound and COMU to assist researchers, scientists, and drug development professionals in making an informed selection for their specific applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of this compound and COMU is essential for their effective application in peptide synthesis.

PropertyThis compoundCOMU
CAS Number 330645-87-91075198-30-9
Molecular Formula C₁₁H₁₅ClF₆N₅OPC₁₂H₁₉F₆N₄O₄P
Molecular Weight 413.69 g/mol 428.27 g/mol
Appearance White to off-white crystalline powderWhite to off-white powder
Solubility Soluble in DMFHighly soluble in DMF and NMP
Storage Conditions 2-8°C, dry2-8°C, dry, under inert atmosphere
Leaving Group 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)
Reagent Type Aminium saltUronium salt
Safety Profile Strong skin sensitizer.[1] Based on potentially explosive benzotriazole (B28993) derivatives.Non-explosive and reduced allergenic potential compared to benzotriazole-based reagents.[2][3][4]
By-products Soluble in standard organic solvents and water.[3]Water-soluble, facilitating easier purification.[5]

Performance Comparison in Peptide Synthesis

The performance of a coupling reagent is the ultimate measure of its utility. This section compares this compound and COMU across key performance indicators, supported by experimental data from published studies.

Coupling Efficiency and Purity

Both this compound and COMU are recognized for their high coupling efficiency, often leading to excellent yields and crude peptide purity. However, their relative performance can be sequence-dependent.

In the synthesis of the sterically hindered Aib-enkephalin peptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂), COMU demonstrated superior performance, yielding the target peptide in high purity with minimal byproduct formation.[5] Conversely, a study on the synthesis of other difficult sequences using in situ neutralization Boc-SPPS on polystyrene-based resins found this compound to be more effective than COMU.[5][6] However, when a polyethylene (B3416737) glycol (PEG)-based resin was used, the yields were more comparable, with this compound still showing a slight edge.[5][6]

Peptide SequenceCoupling ReagentResin TypeCrude Purity (%)Reference
Aib-enkephalin (H-Tyr-Aib-Aib-Phe-Leu-NH₂)COMUNot Specified99.74[5]
Aib-ACPThis compoundNot Specified7.8[7]
Aib-ACP (optimized with temperature)COMUNot Specified91[7]
Acyl Carrier Protein (65-74)This compoundPolystyreneHigh[8]
Acyl Carrier Protein (65-74)COMUPolystyreneLess effective[6]
Acyl Carrier Protein (65-74)This compoundPEGHigh[6]
Acyl Carrier Protein (65-74)COMUPEGComparable[6]
Racemization Suppression

Minimizing racemization is crucial for the synthesis of biologically active peptides. COMU, being an Oxyma-based reagent, is generally considered to have a lower propensity for racemization compared to benzotriazole-based reagents like this compound.[9] The Oxyma leaving group generates highly reactive esters that facilitate rapid aminolysis, which kinetically outcompetes the oxazolone (B7731731) formation pathway responsible for racemization.[10] However, the use of additives like 6-Cl-HOBt with this compound can effectively suppress racemization.

Coupling ReagentRacemization PotentialNotes
This compound Generally low, but can be a concern in sensitive couplings.Racemization can be suppressed by the addition of 6-Cl-HOBt.
COMU Very low, due to the rapid formation of the active ester and subsequent aminolysis, minimizing oxazolone formation.The use of a sterically hindered base like 2,4,6-collidine can further reduce racemization.

Experimental Protocols

The following protocols outline a general procedure for a head-to-head comparison of this compound and COMU in solid-phase peptide synthesis (SPPS).

Materials
  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • COMU

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • HPLC grade acetonitrile (B52724) and water

Protocol for Comparative SPPS
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in two separate reaction vessels, one for this compound and one for COMU.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Parallel Synthesis):

    • This compound Vessel:

      • In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with this compound (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Allow the coupling reaction to proceed for 30-60 minutes.

    • COMU Vessel:

      • In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents) with COMU (3 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: After coupling, wash the resin extensively with DMF.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Analysis:

    • Dissolve the crude peptides in a suitable solvent.

    • Analyze the purity and yield of the peptides from both syntheses using reverse-phase HPLC.

    • Confirm the identity of the synthesized peptides by mass spectrometry.

Visualizing the Chemistry: Diagrams

To better understand the chemical processes involved, the following diagrams illustrate the structures of this compound and COMU, their activation mechanism, and a typical experimental workflow.

G Chemical Structures of this compound and COMU cluster_this compound This compound cluster_COMU COMU HCTU_structure HCTU_structure COMU_structure COMU_structure

Caption: Chemical structures of this compound and COMU coupling reagents.

G Amide Bond Formation Mechanism cluster_this compound This compound Activation cluster_COMU COMU Activation HCTU_start R-COOH + this compound HCTU_activated Active Ester (6-Cl-OBt ester) HCTU_start->HCTU_activated + Base HCTU_product R-CO-NH-R' HCTU_activated->HCTU_product + R'-NH2 COMU_start R-COOH + COMU COMU_activated Active Ester (Oxyma ester) COMU_start->COMU_activated + Base COMU_product R-CO-NH-R' COMU_activated->COMU_product + R'-NH2

Caption: Generalized activation mechanism of carboxylic acids by this compound and COMU.

G Comparative Experimental Workflow cluster_cycle start Start: Resin Swelling deprotection Fmoc Deprotection start->deprotection split deprotection->split coupling_this compound Coupling with this compound split->coupling_this compound coupling_COMU Coupling with COMU split->coupling_COMU wash_this compound Wash coupling_this compound->wash_this compound wash_COMU Wash coupling_COMU->wash_COMU merge wash_this compound->merge wash_COMU->merge cycle Repeat for all amino acids merge->cycle cycle->deprotection Next cycle cleavage Cleavage & Deprotection cycle->cleavage analysis HPLC & Mass Spec Analysis cleavage->analysis end End analysis->end

Caption: Workflow for the head-to-head comparison of this compound and COMU.

Conclusion

Both this compound and COMU are highly effective coupling reagents that can facilitate the synthesis of complex peptides. The choice between them is not always straightforward and may depend on the specific peptide sequence, the solid support used, and other experimental conditions.

This compound is a robust and cost-effective option that provides excellent performance, especially in combination with additives to suppress racemization. Its efficiency on standard polystyrene resins is well-documented.

COMU offers several advantages, including a superior safety profile, water-soluble by-products that simplify purification, and a lower intrinsic propensity for racemization. It has shown exceptional performance in the synthesis of particularly challenging, sterically hindered peptides.

For routine peptide synthesis, this compound represents a reliable and economical choice. For difficult sequences, syntheses where racemization is a major concern, or when simplified purification is a priority, COMU is an excellent, albeit potentially more expensive, alternative. Ultimately, for novel or challenging syntheses, empirical evaluation of both reagents is recommended to determine the optimal conditions for achieving the desired yield and purity.

References

A Head-to-Head Comparison of HCTU and PyBOP Coupling Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, influencing reaction efficiency, peptide purity, and the preservation of stereochemical integrity. Among the plethora of available options, O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) have emerged as popular and effective choices. This guide provides an objective, data-driven comparison of this compound and PyBOP to assist researchers, scientists, and drug development professionals in making an informed decision for their specific synthetic needs.

At a Glance: this compound vs. PyBOP

FeatureThis compoundPyBOP
Reagent Type Aminium/Uronium SaltPhosphonium (B103445) Salt
Core Structure Based on 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt)Based on 1-hydroxybenzotriazole (B26582) (HOBt)
Activation Forms a highly reactive 6-Cl-OBt active esterForms a reactive OBt active ester
Key Advantage High coupling efficiency and very fast reaction timesAvoids carcinogenic byproducts associated with its predecessor (BOP) and lacks the potential for guanidinylation side reactions
Potential Side Reaction Guanidinylation of the N-terminusGenerally cleaner reactions with fewer side products
Racemization Suppression Generally effective at minimizing racemizationEffective, though aminium/uronium reagents are often preferred for challenging cases
Safety Strong skin sensitizerByproducts are less hazardous than those of BOP

Performance in Peptide Synthesis: A Data-Driven Comparison

Comparative studies have demonstrated that while both this compound and PyBOP are effective coupling reagents, they exhibit different performance profiles, particularly with respect to reaction speed and efficiency in challenging syntheses.

A study comparing various activators in the synthesis of two different peptides, the 65-74 fragment of Acyl Carrier Protein (ACP) and the more challenging Amyloid β-peptide 1-42, provides valuable quantitative insights.[1]

Table 1: Crude Purity (%) of Peptide 1 (65-74 ACP) Synthesis [1]

Coupling TimePyBOPThis compound
2 x 1 min48.1179.86
2 x 20 min70.2780.52

Table 2: Crude Purity (%) of Peptide 2 (Amyloid β-peptide 1-42) Synthesis [1]

Coupling TimePyBOPThis compound
2 x 1 min40.1088.29
2 x 20 min88.5492.11

These data highlight that this compound consistently outperforms PyBOP in terms of crude purity, especially with shorter coupling times.[1] This makes this compound a superior choice for rapid synthesis protocols.[1] While longer reaction times improve the performance of PyBOP, this compound still generally yields a purer crude product.[1]

Another study focusing on aza-peptide synthesis provides data on reaction kinetics:

Table 3: Reaction Half-life in Aza-Peptide Synthesis

ParameterPyBOPThis compound
Reaction Half-life (min)15040

In this context, this compound again demonstrates significantly faster reaction kinetics than PyBOP.

Mechanism of Action and Chemical Properties

The differing performance of this compound and PyBOP can be attributed to their distinct chemical structures and mechanisms of carboxylic acid activation.

This compound , an aminium salt, is analogous to HBTU but features a chlorine atom on the benzotriazole (B28993) ring.[2] This electron-withdrawing group increases the reactivity of the resulting active ester, leading to faster and more efficient couplings.[1][3]

PyBOP , a phosphonium salt, activates carboxylic acids through the formation of a benzotriazolyl ester intermediate.[4] It was developed as a safer alternative to the BOP reagent, avoiding the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[3][5]

A significant distinction between the two classes of reagents lies in a potential side reaction. Aminium/uronium reagents like this compound can lead to guanidinylation of the free N-terminus of the peptide chain, which terminates the chain elongation.[6] Phosphonium reagents such as PyBOP do not cause this side reaction, which can be a crucial advantage in complex syntheses or when using an excess of the coupling reagent.[7]

Suppression of Racemization

Minimizing racemization is paramount in peptide synthesis to ensure the biological activity of the final product. While direct quantitative comparisons of racemization for this compound versus PyBOP are not abundant in the literature, the general consensus is that aminium/uronium reagents based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or its derivatives are superior in suppressing epimerization.[8] this compound, with its 6-chloro-HOBt moiety, has been shown to reduce rates of racemization compared to older reagents like BOP.[5] Generally, for couplings known to be prone to racemization, aminium/uronium-based reagents are often favored.[1]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates a typical workflow for Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for subsequent amino acids Cleavage Cleavage & Deprotection Wash2->Cleavage after final coupling Repeat->Deprotection

Figure 1. General workflow for Fmoc-based SPPS.

Protocol 1: Peptide Coupling with this compound
  • Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (1.5-2 equivalents) and this compound (1.5-2 equivalents) in DMF.

    • Add a tertiary base such as diisopropylethylamine (DIPEA) (3-4 equivalents) to the mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for the desired time (e.g., 5-60 minutes).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Continue the synthesis by repeating the deprotection, washing, and coupling steps for each subsequent amino acid.

Protocol 2: Peptide Coupling with PyBOP
  • Deprotection: Follow the same procedure as for this compound.

  • Washing: Follow the same procedure as for this compound.

  • Activation and Coupling:

    • Dissolve the Fmoc-protected amino acid (1.1 equivalents) in DMF and add it to the deprotected resin.[9]

    • Add PyBOP (1.1 equivalents) and DIPEA (2.2 equivalents) to the resin slurry.[9]

    • Allow the coupling reaction to proceed for the desired time (e.g., 10-60 minutes).[9]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Continue the synthesis by repeating the cycle.

Logical Relationship of Reagent Choice and Synthetic Outcome

The selection between this compound and PyBOP involves a trade-off between speed, efficiency, and the potential for side reactions. The following diagram illustrates this decision-making process.

Reagent_Choice cluster_this compound This compound cluster_PyBOP PyBOP HCTU_node Aminium/Uronium Type HCTU_adv High Reactivity Fast Coupling HCTU_node->HCTU_adv Advantage HCTU_disadv Potential for Guanidinylation HCTU_node->HCTU_disadv Disadvantage PyBOP_node Phosphonium Type PyBOP_adv No Guanidinylation Safer Byproducts PyBOP_node->PyBOP_adv Advantage PyBOP_disadv Slower Kinetics Lower Purity with Short Coupling Times PyBOP_node->PyBOP_disadv Disadvantage Decision Choice of Coupling Reagent Decision->HCTU_node Need for Speed/ Higher Purity Decision->PyBOP_node Concern about Guanidinylation

Figure 2. Decision logic for selecting between this compound and PyBOP.

Conclusion

Both this compound and PyBOP are highly effective coupling reagents for peptide synthesis. The choice between them depends on the specific requirements of the synthesis.

This compound is the reagent of choice for:

  • Rapid peptide synthesis: Its fast reaction kinetics allow for significantly shorter coupling times without compromising purity.[10][11]

  • Difficult couplings: The high reactivity of the 6-Cl-OBt active ester makes this compound particularly effective for sterically hindered amino acids or aggregation-prone sequences.[2]

PyBOP is a better option when:

  • Guanidinylation is a concern: As a phosphonium salt, PyBOP does not cause this chain-terminating side reaction, making it a safer choice for complex syntheses where an excess of coupling reagent might be used.

  • Cost is a primary consideration and longer coupling times are acceptable: While this compound is often more efficient, PyBOP can still provide good results with optimized, longer reaction times.[1]

Ultimately, the optimal coupling reagent is best determined by empirical evaluation for a specific peptide sequence and synthesis strategy. This guide provides a foundation of data and mechanistic understanding to aid in this critical decision-making process.

References

HCTU as a Peptide Coupling Reagent: A Comparative Efficacy Review

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and overall success, particularly when assembling long or challenging peptide sequences. Among the array of available reagents, O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) has emerged as a highly efficient and cost-effective option. This guide provides a comparative analysis of this compound's efficacy against other common coupling reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.

Comparative Performance of Coupling Reagents

The efficacy of a coupling reagent is often benchmarked by its performance in the synthesis of "difficult" sequences, which are prone to aggregation and incomplete reactions. A commonly used model for such evaluations is the acyl carrier protein (ACP) fragment (65-74) (H-VQAAIDYING-OH). Experimental data from the synthesis of this decapeptide provides a quantitative comparison of this compound's performance against other widely used coupling reagents.

Coupling ReagentCrude Purity (%) for ACP (65-74) SynthesisMajor Impurity ProfileRelative Cost
This compound ~93%Similar to HATU, low levels of deletion sequences.Moderate
HATU ~95%Low levels of deletion sequences.High
HBTU ~90%Higher levels of deletion sequences compared to HATU/HCTU.Low to Moderate
PyBOP Lower than this compound/HATUAdditional impurities observed.[1]Moderate
TBTU Lower than this compound/HATUAdditional impurities observed.[1]Low to Moderate

Table 1: Comparison of coupling reagent efficiency and purity in the synthesis of the difficult decapeptide ACP (65-74). Data is aggregated from available literature. Note that exact purity can vary based on specific synthesis conditions.

In addition to yield and purity, the propensity of a coupling reagent to cause racemization (the inversion of stereochemistry at the α-carbon of the amino acid) is a crucial consideration.

Coupling ReagentRacemization TendencyMechanistic Basis for Suppression
This compound LowThe 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) leaving group effectively suppresses racemization.[2][3]
HATU LowThe 7-aza-1-hydroxybenzotriazole (HOAt) moiety is highly effective at preventing racemization.[2][4]
HBTU ModerateThe 1-hydroxybenzotriazole (B26582) (HOBt) leaving group is a classic racemization suppressant, though generally less effective than 6-Cl-HOBt or HOAt.
COMU Very LowThe OxymaPure leaving group is highly effective at preventing racemization.[2]

Table 2: Comparative racemization tendency of various coupling reagents. This compound demonstrates a low propensity for racemization, contributing to the synthesis of high-purity peptides.

Experimental Protocols

Reproducible and successful peptide synthesis relies on well-defined experimental protocols. The following are representative methodologies for solid-phase peptide synthesis (SPPS) utilizing this compound, based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Activation and Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Repeat Repeat Cycle Kaiser_Test->Repeat Incomplete Cleavage Cleavage and Final Deprotection Kaiser_Test->Cleavage Complete Repeat->Fmoc_Deprotection Purification Purification Cleavage->Purification Activation_Mechanism cluster_activation Activation cluster_coupling Coupling Amino_Acid Fmoc-AA-COOH Active_Ester Reactive O-acylisourea intermediate Amino_Acid->Active_Ester + this compound, Base This compound This compound This compound->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester 6_Cl_OBt_Ester Active Ester (Fmoc-AA-O-6-ClBt) Active_Ester->6_Cl_OBt_Ester Rearrangement Urea Tetramethylurea 6_Cl_OBt_Ester->Urea Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin 6_Cl_OBt_Ester->Peptide_Bond + H2N-Peptide-Resin Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

References

A Head-to-Head Battle of Coupling Reagents: HCTU vs. TBTU in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of peptide synthesis and drug development, the choice of a coupling reagent is a critical decision that directly impacts the purity, yield, and overall success of synthesizing a target peptide. Among the plethora of available options, aminium/uronium salts have become mainstays. This guide provides an in-depth comparison of two such popular reagents: O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), with a focus on the purity of the resulting synthetic peptides.

Executive Summary: this compound's Purity Advantage

Experimental evidence suggests that this compound often provides superior performance compared to TBTU, particularly in the synthesis of "difficult" or sterically hindered peptide sequences. This enhanced performance is primarily attributed to the electron-withdrawing effect of the chlorine atom on the 6-position of the benzotriazole (B28993) ring, which increases the reactivity of the active ester intermediate.[1] While TBTU remains a reliable and cost-effective option for routine peptide synthesis, this compound frequently results in higher crude peptide purities and reduced side-product formation.[2][3]

Quantitative Performance Comparison

Coupling ReagentModel PeptideReported Crude PurityKey Observations
This compound Acyl Carrier Protein (65-74)Significantly higher than TBTUConsistently produces peptides of high purity, comparable to the more expensive HATU.[2][3]
TBTU Acyl Carrier Protein (65-74)69%Lower coupling efficiency in difficult sequences, leading to additional impurities.[4]

It is important to note that the performance of a coupling reagent can be sequence-dependent. However, for challenging syntheses, this compound generally offers a distinct advantage in achieving higher purity of the crude peptide.

Delving into the Chemistry: Mechanism of Action

Both this compound and TBTU are aminium-based coupling reagents that facilitate the formation of an amide bond between a carboxylic acid (the C-terminus of an amino acid) and an amine (the N-terminus of another amino acid). The general mechanism involves the activation of the carboxylic acid to form a highly reactive active ester, which is then susceptible to nucleophilic attack by the amine.

The key difference lies in the leaving group: this compound forms a 6-chloro-HOBt active ester, while TBTU forms an HOBt active ester. The electron-withdrawing chlorine atom in the 6-Cl-HOBt moiety makes it a better leaving group, thus accelerating the coupling reaction and often leading to higher efficiency and purity.[1][5]

A potential side reaction associated with both this compound and TBTU, as with other aminium/uronium reagents, is the guanidinylation of the free N-terminal amine of the growing peptide chain if the coupling reagent is used in excess.[5][6][7] This results in a truncated peptide that is difficult to remove during purification. Careful control of stoichiometry is therefore crucial.

Below is a diagram illustrating the general activation mechanism.

G General Activation of a Carboxylic Acid by this compound/TBTU cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amino_Acid R-COOH (N-protected Amino Acid) Active_Ester Active Ester (6-Cl-OBt or OBt ester) Amino_Acid->Active_Ester + Coupling Reagent + Base Coupling_Reagent This compound or TBTU Base Base (e.g., DIPEA) Peptide_Bond R-CO-NH-R' (Peptide Bond) Active_Ester->Peptide_Bond + R'-NH2 (N-terminal of peptide chain) Byproducts Byproducts Peptide_Bond->Byproducts

Caption: General activation of a carboxylic acid by this compound or TBTU.

Experimental Protocols

To conduct a rigorous comparison of this compound and TBTU, a standardized experimental protocol for solid-phase peptide synthesis (SPPS) should be employed, where the only variable is the coupling reagent.

Materials
  • Fmoc-protected amino acids

  • Solid support resin (e.g., Rink Amide resin)

  • This compound

  • TBTU

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether

Procedure: Solid-Phase Peptide Synthesis (Fmoc-chemistry)
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • Activation: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with either this compound or TBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.

  • Washing: Wash the resin with DMF.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.[8]

  • Repeat: Repeat steps 2-6 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Analyze the purity of the final product using analytical RP-HPLC and confirm its identity by mass spectrometry.[9][10][11]

The workflow for a comparative study is illustrated in the diagram below.

G Experimental Workflow for Comparing this compound and TBTU Start Start: Identical Resin Samples HCTU_Path SPPS with this compound Start->HCTU_Path TBTU_Path SPPS with TBTU Start->TBTU_Path Cleavage_this compound Cleavage and Deprotection HCTU_Path->Cleavage_this compound Cleavage_TBTU Cleavage and Deprotection TBTU_Path->Cleavage_TBTU Crude_Peptide_this compound Crude Peptide (this compound) Cleavage_this compound->Crude_Peptide_this compound Crude_Peptide_TBTU Crude Peptide (TBTU) Cleavage_TBTU->Crude_Peptide_TBTU Analysis RP-HPLC and Mass Spectrometry Analysis Crude_Peptide_this compound->Analysis Crude_Peptide_TBTU->Analysis Comparison Compare Purity, Yield, and Side Products Analysis->Comparison

Caption: Workflow for comparing the performance of this compound and TBTU.

Conclusion

The selection of a coupling reagent is a balancing act between cost, reactivity, and the specific demands of the peptide sequence. For routine, non-problematic peptide synthesis, TBTU is a viable and economical choice. However, when faced with challenging sequences, steric hindrance, or the need to minimize side reactions to achieve high purity, this compound emerges as the superior reagent. Its enhanced reactivity often translates to cleaner crude products, simplifying downstream purification efforts and ultimately leading to a higher quality final peptide. For researchers aiming for the highest possible purity, particularly in the context of therapeutic peptide development, this compound represents a more robust and reliable choice.

References

racemization levels in peptides synthesized with HCTU versus older reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides, maintaining stereochemical integrity is paramount. Racemization, the conversion of a chiral amino acid into its mirror image, can lead to the formation of diastereomeric impurities that are difficult to separate and can have significant implications for the biological activity of the final peptide. The choice of coupling reagent is a critical factor in controlling racemization. This guide provides a comparative analysis of the performance of O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HCTU) against older, established coupling reagents, with a focus on racemization levels.

Quantitative Comparison of Coupling Reagents

The following table summarizes available data on the performance of this compound and older coupling reagents in peptide synthesis. While a direct head-to-head comparison under identical conditions for all reagents is not extensively documented in publicly available literature, the data provides valuable insights into their relative performance in terms of crude purity and, where available, racemization. The synthesis of the acyl carrier protein (ACP) fragment (65-74), a sequence known to be prone to synthetic difficulties, is often used as a benchmark.

Coupling ReagentModel PeptideCrude Purity (%)Racemization (%)Reference/Notes
This compound ACP (65-74)~80-88Not explicitly quantified in direct comparison, but noted to have reduced rates compared to BOP.[1]High purity achieved with short coupling times.[1][2]
HATU ACP (65-74)~84-90Reported to result in less epimerization than HBTU.[1]Often considered the gold standard for difficult couplings.[1]
HBTU ACP (65-74)~70-8010% (at 60°C without HOBt)A widely used standard reagent.[1][3]
TBTU ACP (65-74)Similar to HBTUNot explicitly quantified, but generally considered to have little racemization.[4]Structurally similar to HBTU.[4]
PyBOP ACP (65-74)~48-70 (short coupling)Not explicitly quantifiedPerformance improves with longer reaction times.[1]
DIC/HOBt --Low levels of racemization are generally observed.A classic and cost-effective method; racemization is minimized by the HOBt additive.[5][6]

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions. However, the general trend indicates that this compound provides high crude purity, comparable to the highly efficient HATU, and is recognized for its ability to suppress racemization.[2][7]

The Logical Relationship of Reagent Choice to Racemization

The selection of a coupling reagent directly influences the reaction mechanism and the stability of the activated amino acid intermediate, which are key factors in the extent of racemization.

racemization_pathway cluster_activation Amino Acid Activation Amino_Acid Fmoc-AA-OH Activated_Species Activated Ester (e.g., O-acylisourea, OBt-ester) Amino_Acid->Activated_Species Desired_Peptide Desired Peptide Activated_Species->Desired_Peptide Coupling Oxazolone (B7731731) Oxazolone Intermediate Activated_Species->Oxazolone Side Reaction Coupling_Reagent Coupling Reagent (this compound, HBTU, DIC etc.) Coupling_Reagent->Activated_Species Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Desired_Peptide Racemized_Peptide Racemized Peptide Peptide_Resin->Racemized_Peptide Oxazolone->Racemized_Peptide Coupling

Caption: Mechanism of racemization during peptide bond formation.

Modern coupling reagents like this compound are designed to facilitate rapid and efficient peptide bond formation. The reactivity of this compound, derived from the electron-withdrawing effect of the chlorine atom on the benzotriazole (B28993) ring, leads to a shorter lifetime of the activated amino acid intermediate.[8] This rapid coupling kinetically disfavors the alternative pathway of oxazolone formation, which is a primary mechanism of racemization.[9] Older reagents may have slower coupling kinetics, allowing more time for the formation of the racemization-prone oxazolone intermediate. The addition of auxiliaries like HOBt to carbodiimide (B86325) reactions (e.g., DIC) serves to form a more stable active ester intermediate that is less prone to racemization.[10]

Experimental Protocols

To provide a framework for comparing coupling reagents, detailed protocols for the synthesis of a model peptide and the subsequent analysis of racemization are provided below.

Solid-Phase Peptide Synthesis (SPPS) of Acyl Carrier Protein (ACP) Fragment (65-74)

This protocol is based on Fmoc/tBu chemistry for the synthesis of the decapeptide H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH.

1. Resin Preparation:

  • Start with a suitable solid support, such as Rink Amide resin (for a C-terminal amide) or a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid (Gly).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Variable Step for Reagent Comparison):

  • For this compound:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid/HCTU solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • For HBTU/TBTU:

    • Follow the same procedure as for this compound, substituting HBTU or TBTU for this compound.

  • For DIC/HOBt:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3-5 equivalents) to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

4. Washing:

  • After the coupling reaction, drain the solution.

  • Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test or a similar ninhydrin-based test to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.

6. Repetition of the Synthesis Cycle:

  • Repeat steps 2-5 for each amino acid in the sequence.

7. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

spss_workflow Start Start Resin_Swelling 1. Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. DMF Wash Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (this compound or other reagent) Washing_1->Coupling Washing_2 5. DMF Wash Coupling->Washing_2 Kaiser_Test 6. Kaiser Test Washing_2->Kaiser_Test Kaiser_Test->Coupling Positive Repeat_Cycle Repeat for next amino acid Kaiser_Test->Repeat_Cycle Negative Final_Deprotection 7. Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Sequence Complete Repeat_Cycle->Fmoc_Deprotection Cleavage 8. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 9. Precipitation & Wash (Cold Ether) Cleavage->Precipitation Analysis 10. Analysis (HPLC/MS) Precipitation->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Racemization Analysis by High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation:

  • Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA.

2. HPLC System and Column:

  • Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector (monitoring at 214 nm and 280 nm).

  • Employ a reversed-phase C18 column suitable for peptide separations. For separating diastereomers resulting from racemization, a chiral column may be necessary, or conditions may be optimized on a standard C18 column to resolve the diastereomeric peptides.

3. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Develop a linear gradient of increasing Mobile Phase B to elute the peptide and its impurities. A typical gradient might be from 5% to 65% B over 30 minutes.

4. Analysis:

  • Inject the prepared peptide sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of a peak corresponding to the desired peptide and any closely eluting peaks that may represent diastereomers.

  • The presence of a diastereomer is indicated by a separate peak with the same mass as the desired peptide (confirmed by mass spectrometry).

5. Quantification of Racemization:

  • Integrate the peak areas of the desired peptide (LL... isomer) and the diastereomeric impurity (LD... or DL... isomer).

  • Calculate the percentage of racemization using the following formula:

    % Racemization = (Area of Diastereomer Peak / (Area of Desired Peptide Peak + Area of Diastereomer Peak)) * 100

By following these standardized protocols, researchers can systematically evaluate the performance of this compound and other coupling reagents in their specific applications, allowing for an informed decision to minimize racemization and maximize the purity of the synthesized peptide.

References

coupling efficiency of HCTU with phosphorylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of synthetic peptide chemistry, particularly in the synthesis of phosphopeptides critical for signaling pathway research, the choice of coupling reagent is paramount to achieving high purity and yield. This guide provides a comparative analysis of O-(6-Chlorobenzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate (B91526) (HCTU), a widely used aminium-based coupling reagent, against other common alternatives in the context of coupling phosphorylated amino acids.

Performance Comparison of Coupling Reagents

While direct quantitative data on the coupling efficiency of this compound with specific phosphorylated amino acids (pSer, pThr, pTyr) is not extensively published, its performance can be inferred from comparative studies on challenging, non-phosphorylated peptide sequences and qualitative reports on phosphopeptide synthesis. This compound is frequently benchmarked against other popular reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate).

One study qualitatively noted that in the synthesis of a phosphorylated peptide, this compound produced a product of higher purity compared to HBTU.[1] In the synthesis of the challenging acyl carrier protein (ACP) fragment (65-74), this compound and HATU demonstrated very similar performance, yielding peptides of comparable purity, while other reagents resulted in more impurities.[1]

The enhanced reactivity of this compound over HBTU is attributed to the presence of the electron-withdrawing chlorine atom on the benzotriazole (B28993) ring, which forms a more reactive active ester.[2] HATU, containing a 7-azabenzotriazole moiety, is often considered the gold standard for efficiency, particularly in minimizing racemization and for difficult couplings.[3][4] However, this compound is positioned as a highly efficient and more economical alternative to HATU.[1][3]

Table 1: Comparative Performance of this compound and Other Coupling Reagents in Challenging Peptide Synthesis

Coupling ReagentKey CharacteristicsRelative CostReported Performance in Difficult CouplingsSuitability for Phosphopeptides
This compound High reactivity, fast coupling times, reduced racemization compared to BOP.[3][5]ModerateHigh purity, comparable to HATU.[1]Recommended; reported to yield higher purity than HBTU.[1]
HATU Very high reactivity, low racemization, considered a gold standard.[3][4]HighOften provides the highest purity and yield.[3]Excellent; widely used for phosphopeptide synthesis.
HBTU Good efficiency, widely used standard reagent.Low-ModerateGenerally lower purity for difficult sequences compared to this compound and HATU.[1]Good, but may be less efficient than this compound.[1]
PyBOP Phosphonium-based, less prone to guanidinylation side reactions.[6]ModerateCan be less efficient with shorter coupling times compared to aminium reagents.[3]Caution advised due to potential side reactions with the phosphate (B84403) group.[7]

Experimental Protocols

The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) utilizing this compound and HATU for the incorporation of a phosphorylated amino acid. These protocols are based on standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-L-pSer(tBu)-OH, Fmoc-L-pThr(tBu)-OH, or Fmoc-L-pTyr(PO(OBzl)OH)-OH

  • This compound or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Peptide synthesis resin with a free N-terminal amine

  • 20% Piperidine (B6355638) in DMF for Fmoc deprotection

Protocol 1: Coupling of a Phosphorylated Amino Acid using this compound

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-protected phosphorylated amino acid and 3.9 equivalents of this compound in DMF.

  • Activation: Add 8 equivalents of DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

Protocol 2: Coupling of a Phosphorylated Amino Acid using HATU

  • Resin Preparation: Follow the same procedure as in Protocol 1, step 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve 4 equivalents of the Fmoc-protected phosphorylated amino acid and 3.9 equivalents of HATU in DMF.

  • Activation: Add 8 equivalents of DIPEA to the activation mixture and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the reaction.

Visualizing the Workflow

The general workflow for incorporating a phosphorylated amino acid during solid-phase peptide synthesis is illustrated below.

SPPS_Workflow cluster_initiation Initiation cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Solid Support (Resin) Fmoc_AA Fmoc-AA-OH (First Amino Acid) Resin->Fmoc_AA Loading Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Coupling Wash1->Coupling Phospho_AA Fmoc-pAA(Prot)-OH (Phosphorylated Amino Acid) Phospho_AA->Coupling Coupling_Reagent This compound / Base (e.g., DIPEA) Coupling_Reagent->Coupling Wash2 Wash (DMF) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Elongation Continue Elongation ... Deprotection2->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (HPLC) Cleavage->Purification Activation_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_pAA Fmoc-pAA(Prot)-COOH Active_Ester Activated Ester (Fmoc-pAA(Prot)-O-6-ClBt) Fmoc_pAA->Active_Ester Formation of Active Intermediate This compound This compound This compound->Active_Ester Formation of Active Intermediate Base Base (DIPEA) Base->Active_Ester Formation of Active Intermediate Coupled_Product Fmoc-pAA(Prot)-NH-Peptide-Resin Active_Ester->Coupled_Product Nucleophilic Attack Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Product Nucleophilic Attack

References

HCTU vs. HATU: A Comparative Analysis of Reaction Kinetics in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of peptide bond formation is a critical factor in the successful synthesis of peptides and proteins. The choice of coupling reagent significantly impacts reaction kinetics, yield, and purity. This guide provides an objective, data-driven comparison of two widely used uronium-based coupling reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Performance Comparison: this compound vs. HATU

Both this compound and HATU are highly efficient coupling reagents known for their rapid reaction times and ability to minimize racemization.[1][2] They are particularly favored for challenging syntheses, including the coupling of sterically hindered amino acids and the synthesis of long or complex peptide sequences.[1][3] While both reagents demonstrate superior performance compared to older coupling agents like PyBOP, especially in rapid synthesis protocols, there are nuances in their reaction kinetics and overall effectiveness.[1]

Quantitative Data Summary

The following tables summarize key performance indicators for this compound and HATU based on comparative experimental data.

Table 1: Crude Purity of Model Peptides [1][4]

Peptide SequenceCoupling TimeThis compound Crude Purity (%)HATU Crude Purity (%)
Peptide 1 (65-74 ACP)2 x 1 min79.8683.63
Peptide 1 (65-74 ACP)2 x 20 min80.5279.91
Peptide 2 (A-β Amyloid 1-42)2 x 1 min88.2989.63
Peptide 2 (A-β Amyloid 1-42)2 x 20 min92.1191.23

Table 2: Performance in a Challenging Aza-Peptide Synthesis [5]

ParameterThis compoundHATU
Reaction Half-life (min)4040
Acylation Yield (%)~55~100

These data indicate that for very short coupling times, HATU can provide slightly higher crude purity.[1][4] However, with longer reaction times, this compound can achieve comparable or even slightly superior purity.[1][4] In the context of a particularly challenging aza-peptide synthesis, both reagents exhibited identical reaction half-lives, but HATU led to a significantly higher acylation yield.[5] This suggests that while their initial reaction rates may be similar, HATU can be more effective in driving difficult couplings to completion.[2][5] this compound is often presented as a more cost-effective alternative to HATU, offering comparable results in many applications.[1][6]

Reaction Mechanisms

The efficacy of both this compound and HATU lies in their ability to rapidly activate the carboxylic acid of an N-protected amino acid, forming a highly reactive active ester intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, resulting in peptide bond formation.

The primary difference in their mechanism stems from the leaving group involved. This compound is based on 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), while HATU is the 7-aza-1-hydroxybenzotriazole (HOAt) analogue.[1] The electron-withdrawing properties of the chlorine atom in this compound and the nitrogen atom in the pyridine (B92270) ring of HATU enhance the reactivity of the active esters they form, leading to accelerated coupling reactions.[2][7] The general order of reactivity for the active esters is considered to be: OAt (from HATU) > 6-Cl-OBt (from this compound) > OBt (from HBTU/TBTU).[2]

G cluster_0 This compound Activation Pathway cluster_1 HATU Activation Pathway Carboxylic_Acid_this compound R-COOH Active_Ester_this compound 6-Cl-OBt Active Ester Carboxylic_Acid_this compound->Active_Ester_this compound + this compound - Base HCTU_Reagent This compound Peptide_this compound R-CO-Peptide Active_Ester_this compound->Peptide_this compound + Peptide-NH2 Carboxylic_Acid_HATU R-COOH Active_Ester_HATU OAt Active Ester Carboxylic_Acid_HATU->Active_Ester_HATU + HATU - Base HATU_Reagent HATU Peptide_HATU R-CO-Peptide Active_Ester_HATU->Peptide_HATU + Peptide-NH2 start Start: Resin Swelling deprotection Fmoc Deprotection start->deprotection washing1 Washing deprotection->washing1 coupling Amino Acid Activation & Coupling washing1->coupling washing2 Washing coupling->washing2 kaiser_test Kaiser Test (Check for completion) washing2->kaiser_test repeat Repeat Cycle for Next Amino Acid kaiser_test->repeat Positive final_cleavage Final Deprotection & Cleavage kaiser_test->final_cleavage Negative repeat->deprotection end End: Purified Peptide final_cleavage->end

References

Safety Operating Guide

Navigating the Disposal of HCTU: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information for O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Hexafluorophosphate (HCTU)

This document provides comprehensive, step-by-step guidance for the proper handling and disposal of this compound, a widely used peptide coupling reagent. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a potent immune sensitizer (B1316253) and can cause skin and respiratory sensitization.[1] All handling of this compound, including weighing and preparation of solutions, must be conducted in a well-ventilated fume hood.[2] Appropriate Personal Protective Equipment (PPE) is mandatory at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are required.

  • Eye Protection: Safety goggles are mandatory to protect from potential splashes.

  • Lab Coat: A lab coat should be worn to protect skin and clothing.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₁₅ClF₆N₅OP
Molecular Weight 413.69 g/mol
Appearance White to off-white crystalline powder
Melting Point >185 °C
Incompatible Materials Strong oxidizing agents
Hazardous Decomposition Products Under fire conditions, hazardous decomposition products include oxides of carbon (CO, CO₂), nitrogen oxides (NOx), phosphorus oxides, hydrogen chloride gas, and hydrogen fluoride.

This compound Disposal Workflow

The proper disposal of this compound waste involves a multi-step process designed to minimize risk. The following diagram illustrates the logical workflow for handling both solid and liquid this compound waste.

HCTU_Disposal_Workflow This compound Disposal Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste Solid_Waste Solid this compound Waste (unused reagent, contaminated labware) Segregate_Solid Segregate in a dedicated, labeled hazardous waste container Solid_Waste->Segregate_Solid Collect Dispose Dispose through Institutional Hazardous Waste Program Segregate_Solid->Dispose Liquid_Waste Liquid this compound Waste (reaction mixtures, solvent rinses) Segregate_Liquid Segregate in a dedicated, labeled hazardous waste container Liquid_Waste->Segregate_Liquid Collect Segregate_Liquid->Dispose HCTU_Safety_Pathway Safe this compound Handling and Disposal Pathway Start Handling this compound Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Wear_PPE Fume_Hood Work in a Fume Hood Assess_Hazards->Fume_Hood Waste_Generated Waste Generated? Wear_PPE->Waste_Generated Fume_Hood->Waste_Generated Solid_Waste Solid Waste Waste_Generated->Solid_Waste Yes Liquid_Waste Liquid Waste Waste_Generated->Liquid_Waste Yes Segregate_Solid Segregate Solid Waste Solid_Waste->Segregate_Solid Segregate_Liquid Segregate Liquid Waste Liquid_Waste->Segregate_Liquid Small_Scale Small Scale Waste? Segregate_Solid->Small_Scale Segregate_Liquid->Small_Scale Neutralize Neutralize via Hydrolysis (Follow Protocol) Small_Scale->Neutralize Yes Hazardous_Waste_Collection Arrange for Hazardous Waste Collection Small_Scale->Hazardous_Waste_Collection No Neutralize->Hazardous_Waste_Collection

References

Essential Safety and Operational Guide for Handling HCTU

Author: BenchChem Technical Support Team. Date: December 2025

Date of Compilation: 2025-12-10

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HCTU). Adherence to these guidelines is critical to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin and eye irritation and may lead to an allergic skin reaction upon repeated contact.[1] It is classified as a strong sensitizer.[1] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety GogglesNIOSH (US) or EN 166 (EU) approvedProtects against splashes and dust.
Skin Protection Chemical-resistant glovesInspected prior to usePrevents skin contact and potential sensitization.
Lab coatStandard laboratory coatProvides a barrier against accidental spills.
Respiratory Protection N95 (US) or P1 (EN 143) dust maskNIOSH (US) or CEN (EU) approvedRecommended where dust formation is possible.[2]

Safe Handling and Storage

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]

  • Moisture: Avoid exposure to moisture as it can lead to decomposition.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1][2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, keep at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[3]

First Aid Measures

Immediate response is crucial in case of exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteProcedure
Eye Contact Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
Skin Contact Wash the affected area immediately with plenty of soap and water.[1] Remove contaminated clothing.[1] If irritation or a rash develops, seek medical advice/attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Spill and Disposal Plan

  • Spill Cleanup: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. Ensure the area is well-ventilated.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, regional, and national regulations.[1] Do not allow the chemical to enter drains or waterways.[1][2]

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

HCTU_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh this compound prep_hood->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon emergency_spill Spill handle_react->emergency_spill emergency_exposure Exposure handle_react->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose as Hazardous Waste cleanup_waste->cleanup_dispose action_spill Follow Spill Protocol emergency_spill->action_spill action_exposure Follow First Aid emergency_exposure->action_exposure

Caption: Logical workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.